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  • Product: (R)-2-Amino-3-(thiophen-3-yl)propanoic acid
  • CAS: 152612-27-6

Core Science & Biosynthesis

Foundational

Technical Guide: (R)-2-Amino-3-(thiophen-3-yl)propanoic acid

[1][2] Executive Summary & Chemical Identity (R)-2-Amino-3-(thiophen-3-yl)propanoic acid , commonly referred to as D-3-Thienylalanine , is a non-natural heteroaromatic amino acid.[1][2] It serves as a critical chiral bui...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identity

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid , commonly referred to as D-3-Thienylalanine , is a non-natural heteroaromatic amino acid.[1][2] It serves as a critical chiral building block in medicinal chemistry, acting as a bioisostere for D-Phenylalanine. The incorporation of the thiophene ring—a five-membered sulfur-containing heterocycle—in place of the phenyl ring alters the electronic distribution, lipophilicity, and metabolic profile of the parent scaffold while maintaining steric complementarity.

This guide details the nomenclature, stereochemical assignment, synthetic pathways, and applications of this specific enantiomer in drug development.

Chemical Identity Table
PropertyDetail
IUPAC Name (2R)-2-Amino-3-(thiophen-3-yl)propanoic acid
Common Synonyms D-3-Thienylalanine; 3-(3-Thienyl)-D-alanine
CAS Number 152612-27-6
Molecular Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
Stereochemistry (R)-configuration (D-isomer)
SMILES C1=CSC=C1CO)N

Nomenclature & Stereochemistry Breakdown

The IUPAC name is derived systematically from the propanoic acid backbone. The correct assignment of the stereocenter is paramount for biological activity, as enantiomers often exhibit distinct pharmacological profiles.

IUPAC Syntax Analysis
  • Parent Chain : Propanoic acid (3-carbon chain including the carboxyl carbon).

  • Substituents :

    • Amino group (-NH₂) : Located at position 2 (alpha-carbon).

    • Thiophen-3-yl : A thiophene ring attached to the main chain via its C3 position, located at position 3 of the propanoic acid backbone.

  • Stereodescriptor (R) : Indicates the spatial arrangement of substituents around the chiral center (C2).

Cahn-Ingold-Prelog (CIP) Priority Assignment

To validate the (R) configuration, we apply the CIP priority rules to the chiral center (C2):

  • Priority 1 : -NH₂ (Nitrogen has the highest atomic number, Z=7).

  • Priority 2 : -COOH (Carbon bonded to three oxygens [ghost atoms], Z=6).

  • Priority 3 : -CH₂-(3-Thienyl) (Carbon bonded to Carbon/Sulfur network).

    • Note: The carboxyl group outranks the alkyl-heterocycle because the carboxyl carbon is bonded to oxygen (Z=8), whereas the beta-carbon is bonded to the thiophene ring carbons/sulfur.

  • Priority 4 : -H (Hydrogen, Z=1).

Configuration : With the lowest priority group (H) pointing away (dashed wedge), the sequence 1 → 2 → 3 traces a Clockwise direction, confirming the (R) configuration. This corresponds to the D- stereochemical designation in the Fischer projection system.

CIP_Flowchart Start Chiral Center (C2) P1 1. -NH2 (Nitrogen, Z=7) Start->P1 Highest P2 2. -COOH (C bonded to O,O,O) Start->P2 P3 3. -CH2-(Thiophen-3-yl) Start->P3 P4 4. -H (Hydrogen, Z=1) Start->P4 Lowest P1->P2 Direction P2->P3 Direction Result Clockwise Trace = (R) P3->Result Direction

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment flow for (R)-2-Amino-3-(thiophen-3-yl)propanoic acid.

Synthetic Methodologies

The synthesis of enantiomerically pure (R)-2-Amino-3-(thiophen-3-yl)propanoic acid typically requires asymmetric synthesis or resolution of a racemic mixture.

Enzymatic Resolution (Industrial Standard)

The most scalable method involves the synthesis of the racemic N-acetyl derivative followed by enzymatic resolution using Acylase I (typically from Aspergillus species), which is L-selective.

  • Condensation : Diethyl acetamidomalonate is condensed with 3-(chloromethyl)thiophene.

  • Hydrolysis & Decarboxylation : Acidic hydrolysis yields racemic (DL)-3-thienylalanine.

  • Acetylation : Conversion to N-acetyl-DL-3-thienylalanine.

  • Enzymatic Hydrolysis : Acylase I selectively hydrolyzes the L-isomer to free L-amino acid, leaving N-acetyl-D-3-thienylalanine untouched.

  • Isolation : The N-acetyl-D-isomer is extracted and acid-hydrolyzed to yield the pure (R)-amino acid.

Asymmetric Hydrogenation

For high-value applications, asymmetric hydrogenation of the corresponding dehydroamino acid using chiral rhodium or ruthenium catalysts (e.g., Rh(DuPhos)) can yield the (R)-enantiomer directly with high enantiomeric excess (ee).

Synthesis_Workflow Start 3-Chloromethyl thiophene Step1 Acetamidomalonate Condensation Start->Step1 Intermediate Racemic N-Acetyl-3-thienylalanine Step1->Intermediate Enzyme Acylase I (L-Selective) Intermediate->Enzyme L_Path L-Isomer (Hydrolyzed) Enzyme->L_Path Removed D_Path N-Acetyl-D-Isomer (Unreacted) Enzyme->D_Path Retained Final (R)-2-Amino-3-(thiophen-3-yl) propanoic acid D_Path->Final Acid Hydrolysis

Figure 2: Enzymatic resolution workflow for isolating the (R)-enantiomer (D-isomer).

Physicochemical Properties & Bioisosterism

Understanding the physicochemical differences between 3-thienylalanine and phenylalanine is crucial for rational drug design.

Comparative Properties
Property(R)-Phenylalanine(R)-3-ThienylalanineImplication
Aromatic System Benzene (6-membered)Thiophene (5-membered)Thiophene is smaller (60° bond angle vs 120°).
Electronic Nature Electron-neutralElectron-rich (π-excessive)Thiophene is more susceptible to electrophilic attack.
Lipophilicity (LogP) ~ -1.38~ -1.7Thienylalanine is slightly more polar due to Sulfur.
Van der Waals Vol. 106 ų98 ųThiophene is sterically smaller.
Bioisosteric Utility

The thiophene ring is a classic bioisostere for the phenyl ring ("phenyl-thiophene interchange").

  • Metabolic Stability : The thiophene ring introduces different metabolic soft spots. While phenyl rings are often oxidized to phenols (leading to rapid clearance), thiophenes can be oxidized to sulfoxides/sulfones or undergo ring-opening, altering the drug's half-life.

  • Receptor Binding : The lone pairs on the sulfur atom can act as weak hydrogen bond acceptors, potentially creating new interactions within a binding pocket that a phenyl ring cannot offer.

Analytical Characterization

To verify the identity and purity of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid, the following analytical markers are standard.

Proton NMR (¹H-NMR) in D₂O/DCl
  • Alpha-Proton (α-H) : A triplet or double doublet around 4.2 - 4.4 ppm .

  • Beta-Protons (β-CH₂) : Multiplets around 3.1 - 3.4 ppm .

  • Thiophene Protons :

    • The 3-substituted thiophene ring has protons at positions 2, 4, and 5.

    • H-2 : Singlet-like or finely split doublet around 7.2 - 7.4 ppm (deshielded by S and side chain).

    • H-5 : Doublet around 7.3 - 7.5 ppm .

    • H-4 : Doublet around 7.0 - 7.1 ppm .

    • Note: The coupling pattern distinguishes 3-thienyl (2,4,5 protons) from 2-thienyl (3,4,5 protons).

Mass Spectrometry
  • ESI-MS : [M+H]⁺ peak at 172.04 m/z .

References

  • PubChem . (R)-2-Amino-3-(thiophen-3-yl)propanoic acid.[1][2] National Library of Medicine. Available at: [Link]

  • Weidmann, B. (1992).[3] (Trimethylsilyl)alanine: a Metabolically Stable 'Bio-Isostere' for Phenylalanine.[4] Chimia, 46(7-8), 312.[3] Available at: [Link][3]

  • Frontiers in Pharmacology . Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to (R)-2-Amino-3-(thiophen-3-yl)propanoic Acid (CAS: 152612-27-6)

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-2-Amino-3-(thiophen-3-yl)propanoic acid, also known as D-3-Thienylalanine, is a non-proteinogenic, or "unnatural," amino acid that has garnered...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid, also known as D-3-Thienylalanine, is a non-proteinogenic, or "unnatural," amino acid that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features—a chiral alpha-carbon in the D-configuration and a sulfur-containing aromatic thiophene ring—provide a versatile scaffold for the development of novel peptides, therapeutics, and functional polymers. This guide offers a comprehensive overview of its chemical properties, synthesis, and diverse applications, providing researchers with the foundational knowledge and practical insights necessary to leverage this compound in their work.

Introduction and Compound Profile

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid (CAS Number: 152612-27-6) is an analog of the natural amino acid phenylalanine, where the phenyl group is replaced by a thiophen-3-yl moiety. As an unnatural amino acid (UAA), it serves as a valuable building block in synthetic chemistry, allowing for the creation of molecules with tailored properties.

The incorporation of UAAs like D-3-Thienylalanine into peptides is a powerful strategy to enhance therapeutic characteristics such as increased stability against enzymatic degradation, improved potency, and novel functionalities.[1] The D-configuration of the alpha-amino acid provides resistance to proteolysis by endogenous proteases, which primarily recognize L-amino acids, thereby extending the in-vivo half-life of peptide-based drugs. Furthermore, the thiophene ring introduces unique electronic and steric properties that can influence molecular interactions and biological activity.

Key Identifiers:

  • IUPAC Name: (2R)-2-amino-3-thiophen-3-ylpropanoic acid

  • Common Synonyms: D-3-Thienylalanine, (R)-3-(3-Thienyl)alanine

  • CAS Number: 152612-27-6

  • Molecular Formula: C₇H₉NO₂S

Physicochemical Properties

Understanding the fundamental physicochemical properties of D-3-Thienylalanine is crucial for its effective application in synthesis and formulation.

PropertyValueSource
Molecular Weight 171.22 g/mol PubChem
Appearance White to off-white solid/powderNINGBO INNO PHARMCHEM
pKa (Predicted) 2.23 ± 0.10Guidechem
XLogP3 (Predicted) -1.7PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 3PubChem
Topological Polar Surface Area 91.6 ŲPubChem

Core Applications and Mechanistic Insights

The unique structure of D-3-Thienylalanine lends itself to several cutting-edge applications, primarily in drug discovery and materials science.

Peptide Synthesis and Peptidomimetics

The primary application of D-3-Thienylalanine is as a building block in solid-phase peptide synthesis (SPPS) to create peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability, bioavailability, and target specificity.[2]

Mechanism of Action: The incorporation of D-3-Thienylalanine into a peptide chain confers several advantages:

  • Proteolytic Stability: The D-chiral center makes the peptide resistant to degradation by proteases, which are stereospecific for L-amino acids. This increases the half-life of the peptide therapeutic in vivo.

  • Conformational Constraint: The thiophene ring can introduce conformational rigidity into the peptide backbone, which can help to lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target.

  • Novel Interactions: The thiophene moiety, with its sulfur heteroatom and aromatic π-system, can participate in unique non-covalent interactions (e.g., π-stacking, sulfur-π interactions) with biological targets that are not possible with natural amino acid side chains. This can lead to altered receptor binding profiles and improved potency.[3]

Peptidomimetic_Advantage cluster_0 D-3-Thienylalanine cluster_1 Incorporation into Peptide cluster_2 Resulting Peptidomimetic Properties UAA (R)-2-Amino-3- (thiophen-3-yl)propanoic acid SPPS Solid-Phase Peptide Synthesis (SPPS) UAA->SPPS Building Block Stability Increased Proteolytic Stability (D-chiral center) SPPS->Stability Conformation Conformational Constraint (Thiophene ring) SPPS->Conformation Binding Novel Target Interactions SPPS->Binding SPPS_Cycle Resin Start: Peptide-Resin (Fmoc-protected N-terminus) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Kaiser1 Kaiser Test (Optional) (Confirm deprotection) Wash1->Kaiser1 Coupling 3. Amino Acid Coupling (Fmoc-D-3-Thienylalanine, HBTU/HOBt, DIPEA in DMF) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Kaiser2 5. Kaiser Test (Confirm coupling completion) Wash2->Kaiser2 Kaiser2->Coupling If Positive (Recouple) Repeat Repeat Cycle for Next Amino Acid Kaiser2->Repeat If Negative Repeat->Deprotection Cleavage Final Step: Cleavage & Deprotection Repeat->Cleavage

Caption: The iterative cycle of Solid-Phase Peptide Synthesis for incorporating an amino acid.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the mixture for 3 minutes, drain, and repeat with fresh deprotection solution for 7-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. [4]3. Coupling of Fmoc-D-3-Thienylalanine:

    • Activation: In a separate vial, dissolve Fmoc-D-3-Thienylalanine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) to the mixture. Allow the activation to proceed for 1-2 minutes. [5]HBTU and HOBt are commonly used together as they form an active ester that facilitates efficient peptide bond formation while minimizing racemization. [6] * Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. The thienyl side chain is not particularly bulky, so standard coupling times are often sufficient, but monitoring is crucial.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF again (3x) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test.

    • A blue color indicates the presence of free primary amines, signifying an incomplete reaction. If the test is positive, repeat the coupling step.

    • A yellow/colorless result indicates a complete reaction, and you can proceed to the deprotection step for the next amino acid in the sequence.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, wash the final peptide-resin with DCM and dry it under vacuum.

    • Add a cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) to the resin. The thiophene ring is generally stable to standard TFA cleavage conditions, but scavengers like TIS are important to quench reactive cations generated from side-chain protecting groups. For peptides containing sensitive residues like furan, different scavenger cocktails may be necessary to prevent degradation. [7] * Stir the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Analytical Methods for Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of D-3-Thienylalanine and peptides containing this UAA.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of D-3-Thienylalanine.

  • Principle: This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for the direct analysis of underivatized amino acids. [8]* Typical Method:

    • Column: Astec CHIROBIOTIC® T or a similar teicoplanin-based column.

    • Mobile Phase: A simple LC-MS compatible mobile phase, often consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with a volatile additive (e.g., ammonium acetate or formic acid), is typically used. [8] * Detection: UV detection (at ~230 nm due to the thiophene chromophore) or mass spectrometry (MS).

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for assessing the purity of the final synthesized peptide and for its purification.

  • Principle: Peptides are separated based on their hydrophobicity.

  • Typical Method:

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of water and acetonitrile, both typically containing 0.1% TFA.

    • Detection: UV detection at 220 nm (for the peptide backbone) and 280 nm (if other aromatic residues are present).

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and sequence of the synthesized peptide. [9][10]* Techniques: Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.

  • Analysis:

    • Intact Mass Analysis: The measured molecular weight of the purified peptide should match the calculated theoretical mass.

    • Tandem MS (MS/MS): Fragmentation of the peptide ion in the mass spectrometer generates a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the confirmation of the peptide sequence, including the correct incorporation of D-3-Thienylalanine.

Conclusion

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid is a powerful and versatile building block for chemists and drug development professionals. Its incorporation into peptides and other molecules offers a strategic approach to modulate pharmacological properties, leading to the development of more stable and potent therapeutics. Furthermore, its unique electronic characteristics open avenues for the creation of novel, functional biomaterials. A thorough understanding of its properties, combined with optimized synthetic and analytical protocols, will enable researchers to fully exploit the potential of this intriguing unnatural amino acid.

References

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Propeptide. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • Pati, H., et al. (2007). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Retrieved from [Link]

  • Reid, G. E. (2003). Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. Retrieved from [Link]

  • Al-Mulla, A. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed. Retrieved from [Link]

  • Saïdat, B., Boudah, S., & Guermouche, M. H. (2010). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MIXTURE BY COPPER MIXED CHELATE COMPLEXATION. ResearchGate. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Kothakota, S., Mason, T. L., Tirrell, D. A., & Fournier, M. J. (1995). Biosynthesis of a Periodic Protein Containing 3-Thienylalanine: A Step Toward Genetically Engineered Conducting Polymers. Journal of the American Chemical Society. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Lee, J., et al. (2019). Phenylalanine-Assisted Conductivity Enhancement in PEDOT:PSS Films. PMC. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetics in drug discovery: the case of constrained amino acids. World Journal of Advanced Research and Reviews.
  • Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Peptide Characterization Techniques and Applications. Retrieved from [Link]

  • Sharma, K., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Retrieved from [Link]

  • Siuzdak, G. (1994). Peptide and protein analysis with mass spectrometry. ResearchGate. Retrieved from [Link]

  • TU Dresden. (2025, February 12). Breakthrough in conductive polymers: New polymer crystal conducts electricity like a metal. Retrieved from [Link]

  • Balint, R., et al. (2018). Conducting Polymers, Hydrogels and Their Composites: Preparation, Properties and Bioapplications. MDPI. Retrieved from [Link]

  • Mohareb, R., et al. (2014). New Approaches for the Use of Acetoacetanilide in the Synthesis of Thiophenes and Their Fused Derivatives with Anti-Tumor Activity. Scientific Research Publishing. Retrieved from [Link]

  • Giralt, E., et al. (2001). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. PubMed. Retrieved from [Link]

  • Kiani, A. K. (2017). Protein/peptide characterization using mass spectrometry and molecular. The Research Repository @ WVU. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

  • Hamase, K., et al. (2019). A novel three-dimensional HPLC system for the determination of alanine, valine, isoleucine, allo-isoleucine and leucine enantiomers in biological samples.
  • ResearchGate. (2023, January 17). Insoluble peptide after deprotection and cleavage?. Retrieved from [Link]

  • Mohareb, R. M., et al. (2014). New Approaches for the Use of Acetoacetanilide in the Synthesis of Thiophenes and Their Fused Derivatives with Anti-Tumor Activity. ResearchGate. Retrieved from [Link]

  • Chandran, C. S., & Kutty, S. K. N. (2013). Enhanced electrical conductivity of polypyrrole/polypyrrole coated short nylon fiber/natural rubber composites prepared by in situ polymerization in latex. ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

Sources

Foundational

The Diverse Biological Activities of Thiophene-Containing Amino Acids: A Guide for Drug Discovery Professionals

An In-depth Technical Guide Abstract Thiophene, a five-membered, sulfur-containing heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

Thiophene, a five-membered, sulfur-containing heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, making them a focal point for the development of novel therapeutic agents.[3][4] The incorporation of the thiophene moiety into amino acid structures creates a class of versatile building blocks that offer unique advantages in drug design.[5] The thiophene ring is often considered a bioisostere of the benzene ring, yet it imparts distinct electronic properties, lipophilicity, and the potential for specific sulfur-mediated interactions, which can significantly influence a molecule's pharmacokinetic profile and its binding affinity for biological targets.[6] This technical guide provides a comprehensive overview of the significant biological activities of thiophene-containing amino acids and their derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in their quest for new and effective pharmaceuticals.

The Thiophene Scaffold: A Foundation for Pharmacological Diversity

The strategic value of the thiophene ring in medicinal chemistry cannot be overstated. Its inclusion in a molecule modifies physicochemical properties, such as solubility and metabolism, by leveraging the electronegativity and unshared electron pairs of the sulfur heteroatom.[1] This alteration can enhance drug-receptor interactions.[1] When integrated into an amino acid framework, the resulting molecule provides convenient chemical handles—the protected amine and the carboxylic acid—for peptide synthesis, the creation of peptidomimetics, or the development of novel small molecules.[5] This combination allows for the exploration of new chemical spaces, aiming for improved potency, selectivity, and bioavailability.[5][6] The stability and synthetic accessibility of thiophene precursors, often via robust methods like the Gewald aminothiophene synthesis, further cement their importance in drug discovery pipelines.[2][3][7]

Core Synthesis Workflow: Gewald Aminothiophene Synthesis

The Gewald reaction is a cornerstone for producing 2-aminothiophenes, which are common precursors for more complex derivatives. The causality behind its widespread use lies in its efficiency and use of readily available starting materials.

Gewald_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process Ketone Ketone Condensation Knoevenagel Condensation (Base-Catalyzed) Ketone->Condensation Nitrile α-Cyano Ester Nitrile->Condensation Sulfur Elemental Sulfur Cyclization Thiolation & Cyclization Sulfur->Cyclization Condensation->Cyclization Intermediate Product 2-Aminothiophene Derivative Cyclization->Product

Caption: Workflow of the Gewald Aminothiophene Synthesis.

Anticancer Activity of Thiophene Derivatives

Thiophene-containing compounds have demonstrated potent cytotoxic effects against a wide array of cancer cell lines.[8][9][10] Their mechanisms of action are diverse and often involve the inhibition of critical cellular processes such as signal transduction and cell division.[9][11]

2.1. Mechanism of Action: Kinase and Microtubule Inhibition

A primary anticancer strategy for thiophene derivatives involves the inhibition of protein kinases that are crucial for tumor growth and survival, such as VEGFR-2 and Akt.[12] By blocking these signaling pathways, the compounds can halt cell proliferation and induce programmed cell death (apoptosis). Another key mechanism is the disruption of microtubule dynamics. Similar to established antimitotic drugs, certain thiophene derivatives can bind to tubulin, preventing its polymerization and arresting the cell cycle in the G2/M phase.[11] Furthermore, many of these compounds have been shown to elevate levels of intracellular reactive oxygen species (ROS), which can trigger apoptosis through mitochondrial dysfunction.[9][13]

Anticancer_Mechanism cluster_pathway Signaling Cascade Thio_AA Thiophene Derivative RTK VEGFR-2 / RTK Thio_AA->RTK Inhibits Tubulin Tubulin Thio_AA->Tubulin Inhibits Polymerization ROS ↑ Reactive Oxygen Species (ROS) Thio_AA->ROS Induces PI3K PI3K RTK->PI3K CellCycleArrest G2/M Cell Cycle Arrest Tubulin->CellCycleArrest Apoptosis Apoptosis ROS->Apoptosis AKT Akt PI3K->AKT AKT->Apoptosis Inhibits

Caption: Multi-pronged anticancer mechanisms of thiophene derivatives.

2.2. Data Presentation: In Vitro Cytotoxicity

The anticancer efficacy of thiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined via cell viability assays.

Compound IDCancer Cell LineIC50 (µM)Mechanism HighlightReference
Compound 3g HepG2 (Liver)3.77Cytotoxic[12]
Compound 3f HepG2 (Liver)4.296Cytotoxic[12]
Compound 3f PC-3 (Prostate)7.472Cytotoxic[12]
Compound 480 HeLa (Cervical)12.61 µg/mLROS Induction, Apoptosis[13]
Compound 480 HepG2 (Liver)33.42 µg/mLROS Induction, Apoptosis[13]
TP 5 HepG2 (Liver)> PaclitaxelROS Induction[8]
BU17 A549 (Lung)PotentG2/M Arrest, Tubulin Destabilizer[11]
2.3. Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol provides a self-validating system to assess the cytotoxic effects of thiophene-containing compounds on cancer cell lines. The choice of the MTT assay is based on its ability to measure the metabolic activity of living cells, providing a robust indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the thiophene test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical to observe the full effect of the compound on cell proliferation.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Antimicrobial and Antifungal Activity

The incorporation of thiophene moieties into amino acid and peptide structures has yielded compounds with significant antimicrobial properties.[4][14] These range from broad-spectrum antibacterial agents to specific antifungal compounds.[1][14] Thiopeptins, a class of naturally occurring sulfur-containing peptide antibiotics, exemplify the potent bioactivity of such structures.[15][16]

3.1. Mechanism of Action: Membrane Disruption

Many antimicrobial peptides (AMPs), including those containing modified amino acids, are cationic and amphipathic.[17][18][19] This structure is causal to their mechanism of action. The positively charged residues interact with the negatively charged components of bacterial membranes (like lipopolysaccharides and teichoic acids), while the hydrophobic regions insert into the lipid bilayer. This interaction disrupts membrane integrity, leading to pore formation, leakage of cellular contents, and ultimately, cell death.[18]

Caption: Membrane disruption by a cationic thiophene-peptide.

3.2. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth. Its self-validating nature comes from the inclusion of positive and negative controls.

  • Inoculum Preparation: Culture bacteria (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiophene test compound in the broth.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Anti-inflammatory Properties

Thiophene derivatives are well-established anti-inflammatory agents, with several compounds having been developed into commercial drugs like Tiaprofenic acid and Suprofen.[1][20] Their primary mechanism involves the modulation of the arachidonic acid cascade.

4.1. Mechanism of Action: COX/LOX Inhibition

Inflammation is often mediated by prostaglandins and leukotrienes, which are synthesized from arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[20] Many thiophene-based anti-inflammatory drugs act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX-1 and COX-2 enzymes.[20][21] Some derivatives also show inhibitory activity against 5-LOX, providing a dual-inhibition profile that can offer broader anti-inflammatory effects.[21]

Anti_Inflammatory_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Thio_NSAID Thiophene-Based NSAID Thio_NSAID->COX Inhibits Thio_NSAID->LOX Inhibits

Caption: Inhibition of the arachidonic acid cascade by thiophene derivatives.

Neurological Applications

The lipophilic nature of the thiophene ring often facilitates penetration of the blood-brain barrier (BBB), making these compounds attractive candidates for treating central nervous system (CNS) disorders.[1][22] Research has explored their use in anticonvulsant therapy and in combating neurodegenerative diseases like Alzheimer's.[23][24]

5.1. Mechanism of Action: A Multi-Target Approach

In the context of neurodegenerative diseases, thiophene derivatives can act on multiple pathological fronts. They have been shown to:

  • Inhibit Acetylcholinesterase (AChE): This increases the levels of the neurotransmitter acetylcholine, a key strategy in managing Alzheimer's symptoms.[22]

  • Modulate Amyloid-β (Aβ) Aggregation: Certain compounds can interfere with the formation of Aβ plaques, a hallmark of Alzheimer's disease.[24]

  • Reduce Oxidative Stress: The antioxidant properties of some thiophene derivatives can protect neurons from damage caused by ROS.[22][24]

It is important to note that while promising, some studies have also indicated potential neurotoxicity with certain thiophene compounds at high concentrations, highlighting the need for careful structure-activity relationship studies.[25]

5.2. Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard for screening AChE inhibitors. Its self-validating principle relies on the direct measurement of the product of the enzymatic reaction.

  • Reagent Preparation: Prepare a phosphate buffer, a solution of acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

  • Reaction Mixture: In a 96-well plate, add buffer, DTNB solution, and the thiophene test compound at various concentrations.

  • Enzyme Addition: Add AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over 5 minutes. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored compound, 5-thio-2-nitrobenzoate.

  • Data Analysis: The rate of color change is proportional to enzyme activity. Calculate the percentage of inhibition caused by the test compound relative to a control without an inhibitor. Determine the IC50 value.

Conclusion and Future Directions

Thiophene-containing amino acids and their derivatives represent a profoundly versatile and pharmacologically significant class of compounds. Their proven success in producing FDA-approved drugs for a range of conditions underscores their value.[1] The ability to act on diverse biological targets—from bacterial membranes and cancer-related kinases to enzymes involved in inflammation and neurodegeneration—positions them as privileged scaffolds for future drug discovery efforts. The ongoing exploration of these compounds, particularly in developing multi-target agents for complex diseases like cancer and Alzheimer's, holds immense promise for the next generation of therapeutics.

References
  • Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved from [Link]

  • The Versatility of Thiophene-Containing Amino Acids in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Biological and Pharmacological Activity of Thiophene and its Derivatives. (2018). ResearchGate. Retrieved from [Link]

  • The Role of Thiophene Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. Retrieved from [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]

  • Thiophene-Based Compounds. (n.d.). Encyclopedia MDPI. Retrieved from [Link]

  • Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. (2018). PubMed. Retrieved from [Link]

  • Higashi, K., et al. (2000). Thiophene, a sulfur-containing heterocyclic hydrocarbon, causes widespread neuronal degeneration in rats. Neuropathology, 20(4), 283-8. Retrieved from [Link]

  • Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology. (2022). PubMed. Retrieved from [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). Molecules. Retrieved from [Link]

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2024). ResearchGate. Retrieved from [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (2020). PubMed. Retrieved from [Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (2021). RSC Advances. Retrieved from [Link]

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. Retrieved from [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (2011). ResearchGate. Retrieved from [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022). MDPI. Retrieved from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. Retrieved from [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. (2018). Chemical Research in Toxicology. Retrieved from [Link]

  • Thiopeptin, a New Feed Additive Antibiotic: Microbiological and Chemical Studies. (1970). PubMed. Retrieved from [Link]

  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (2022). MDPI. Retrieved from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules. Retrieved from [Link]

  • Synthesis, Properties, and Biological Applications of Thiophene. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. (2022). PubMed. Retrieved from [Link]

  • From amino acids to heteroaromatics--thiopeptide antibiotics, nature's heterocyclic peptides. (2009). PubMed. Retrieved from [Link]

  • Biologically important thiophene-based compounds. (2022). ResearchGate. Retrieved from [Link]

  • Antimicrobial Peptides: Novel Source and Biological Function With a Special Focus on Entomopathogenic Nematode/Bacterium Symbiotic Complex. (2021). Frontiers in Microbiology. Retrieved from [Link]

  • Synthetic cationic amphiphilic α-helical peptides as antimicrobial agents. (2015). ResearchGate. Retrieved from [Link]

  • An Overview of the Potentialities of Antimicrobial Peptides Derived from Natural Sources. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Exploratory

Strategic Sourcing and Quality Assessment of D-3-Thienylalanine

Topic: Content Type: Technical Whitepaper / Operational Guide Audience: Senior Researchers, CMC Leads, and Procurement Specialists in Peptide Therapeutics. Executive Summary: The Isostere Advantage D-3-Thienylalanine (D-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Operational Guide Audience: Senior Researchers, CMC Leads, and Procurement Specialists in Peptide Therapeutics.

Executive Summary: The Isostere Advantage

D-3-Thienylalanine (D-3-Thi) is a critical non-proteinogenic amino acid used to modulate the pharmacokinetic properties of peptide therapeutics. As a bioisostere of D-Phenylalanine, the thiophene ring introduces unique electronic properties (electron-rich, polarizable sulfur) and altered lipophilicity without significantly changing steric bulk. These features are pivotal in optimizing receptor binding affinity and proteolytic stability in GnRH antagonists and bradykinin inhibitors.

Critical Distinction: Procurement and chemistry teams often confuse positional isomers. This guide specifically addresses 3-(3-Thienyl)-D-alanine (thiophene attached at C3), distinct from the more common 3-(2-Thienyl)-D-alanine.

FeatureD-3-(3-Thienyl)alanine D-3-(2-Thienyl)alanine
CAS (Free Base) 152612-26-5 62561-76-6
CAS (Fmoc) 220497-90-5 201532-42-5
Electronic Character Less resonance stabilization; unique pi-stacking geometry.Higher resonance stabilization; mimics Phe more closely.

Synthesis Pathways & Manufacturing Logic

Understanding the synthesis route is mandatory for assessing impurity profiles (Critical Quality Attributes).

Route Comparison: Chemical vs. Enzymatic

Two primary routes exist commercially. The choice of route dictates the impurity profile you must test for.

  • Route A: Asymmetric Hydrogenation (Chemical)

    • Mechanism: Rhodium or Ruthenium-catalyzed hydrogenation of dehydro-amino acids.

    • Risk: Residual heavy metals (Pd, Rh, Ru) and lower enantiomeric excess (ee) if catalyst ligands degrade.

    • Use Case: Small-scale, early discovery where cost is secondary to speed.

  • Route B: Enzymatic Resolution (Biocatalysis)

    • Mechanism: Acylase-mediated resolution of N-acetyl-DL-thienylalanine.

    • Benefit: Extremely high optical purity (>99.9% ee) due to enzyme specificity.

    • Risk: Proteinogenic impurities (residual enzymes).

    • Use Case: GMP manufacturing and scale-up.

SynthesisRoutes Start Precursor (Thiophene-3-carboxaldehyde) RouteA Route A: Asymmetric Hydrogenation Start->RouteA + Chiral Catalyst (Rh/Ru) RouteB Route B: Enzymatic Resolution Start->RouteB + Acylase/Hydantoinase Crude Crude D-3-Thienylalanine RouteA->Crude Risks: Metal Scavenging RouteB->Crude Risks: Endotoxins Purification Crystallization & Ion Exchange Crude->Purification Final Final Product (>99.5% ee) Purification->Final

Figure 1: Comparative process flow for D-3-Thienylalanine synthesis. Green path (Enzymatic) is preferred for GMP scale due to superior optical purity control.

Quality Critical Attributes (QCAs) & Validation Protocol

Do not rely solely on the Certificate of Analysis (CoA). The following self-validating protocol ensures the material is suitable for solid-phase peptide synthesis (SPPS).

The "Self-Validating" Analytical Protocol

Objective: Detect the L-enantiomer (impurity) and positional isomers (2-thienyl vs 3-thienyl).

Method: Chiral HPLC with Crown Ether Stationary Phase.[1]

  • Why: Crown ether columns (e.g., CROWNPAK CR(+)) effectively separate free amino acids without derivatization, avoiding artifacts.

  • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water.[1]

Step-by-Step Validation:

  • Blank Run: Inject mobile phase to ensure baseline stability.

  • Racemic Standard: Inject a 50:50 mix of D- and L-3-Thienylalanine. Success Criteria: Resolution (Rs) > 1.5 between peaks.

  • Sample Injection: Inject 1 mg/mL sample of purchased D-3-Thienylalanine.

  • Spike Recovery: Spike the sample with 0.5% L-isomer. Success Criteria: The L-isomer peak must be quantifiable (S/N > 10).

Specification Table
AttributeAcceptance Criteria (R&D)Acceptance Criteria (GMP)Method
Appearance White to off-white powderWhite crystalline powderVisual
Purity (HPLC) ≥ 98.0%≥ 99.0%RP-HPLC (C18)
Chiral Purity (ee) ≥ 99.0%≥ 99.5%Chiral HPLC (Crown Ether)
Specific Rotation +28.0° to +32.0°+29.5° to +31.5°Polarimetry (c=1, 1N HCl)
Loss on Drying ≤ 1.0%≤ 0.5%Gravimetric
Heavy Metals N/A≤ 10 ppmICP-MS

Commercial Availability & Supplier Landscape

The market is divided into catalog suppliers (re-packagers) and original manufacturers.

Supplier Tiers
  • Tier 1: GMP Manufacturers (Process Scale)

    • Examples: Bachem (Switzerland), Senn Chemicals (Switzerland), specialized Chinese CMOs (e.g., Ningbo Inno).

    • Capability: Kilogram to metric ton scale. Full regulatory support (DMF availability).

    • Lead Time: 8-12 weeks for non-stock bulk.

  • Tier 2: Catalog Suppliers (Discovery Scale)

    • Examples: Sigma-Aldrich (Merck), Chem-Impex, Activate Scientific.

    • Capability: Gram scale.[2] Often re-package Tier 1 material.

    • Lead Time: 24-48 hours.

Procurement Decision Matrix

Use this workflow to qualify a new supplier.

ProcurementWorkflow Request Initiate Sourcing (D-3-Thienylalanine) CheckCAS Verify CAS: 152612-26-5 (3-thienyl)? Request->CheckCAS Sample Request 1g Sample + 3 Lot CoAs CheckCAS->Sample Confirmed QC_Test Internal QC: Chiral HPLC + H-NMR Sample->QC_Test Decision Pass Specs? QC_Test->Decision Approve Approve Vendor (Tier 2) Decision->Approve Yes (>99% ee) Reject Reject & Flag Decision->Reject No (<98% ee)

Figure 2: Vendor qualification workflow. Note the critical "Check CAS" step to avoid receiving the 2-thienyl isomer.

Handling and Storage

  • Stability: Thienylalanine is sensitive to oxidation due to the sulfur in the thiophene ring.

  • Protocol: Store at +2°C to +8°C under argon or nitrogen atmosphere. Desiccate to prevent hydrolysis if protected (e.g., Fmoc).

  • Safety: The thiophene moiety can be metabolically activated to reactive intermediates; handle with standard PPE (gloves, fume hood).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 819085, (R)-2-Amino-3-(thiophen-3-yl)propanoic acid. Retrieved from [Link][3]

  • Ningbo Inno Pharmchem. Synthesis and Availability of Thienylalanine Derivatives. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Stereochemistry of 2-Amino-3-(thiophen-3-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chirality in Drug Design In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of at...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Drug Design

In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the stereochemistry of 2-Amino-3-(thiophen-3-yl)propanoic acid, a heterocyclic amino acid analogue with significant potential in drug discovery. Understanding and controlling the stereochemistry of this compound is crucial for unlocking its therapeutic promise and ensuring the development of safe and effective drug candidates. Thiophene-containing molecules are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific stereoisomers of 2-Amino-3-(thiophen-3-yl)propanoic acid are valuable chiral building blocks for the synthesis of novel therapeutic agents.[3]

Physicochemical Properties of 2-Amino-3-(thiophen-3-yl)propanoic acid Enantiomers

The (S)- and (R)-enantiomers of 2-Amino-3-(thiophen-3-yl)propanoic acid share the same molecular formula (C₇H₉NO₂S) and molecular weight (171.22 g/mol ), but differ in the spatial arrangement of the substituents around the chiral α-carbon.[4][5] This difference in stereochemistry gives rise to distinct optical properties and dictates their interactions with other chiral molecules, such as biological receptors and enzymes.

Property(S)-2-Amino-3-(thiophen-3-yl)propanoic acid(R)-2-Amino-3-(thiophen-3-yl)propanoic acid
CAS Number 3685-51-6152612-27-6[4]
Molecular Formula C₇H₉NO₂SC₇H₉NO₂S
Molecular Weight 171.22 g/mol 171.22 g/mol [4]
Appearance SolidSolid

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 2-Amino-3-(thiophen-3-yl)propanoic acid is a critical step in its evaluation for drug development. Both asymmetric synthesis and chiral resolution of a racemic mixture are viable strategies.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer, offering an efficient route to the desired molecule. Several strategies can be employed for the asymmetric synthesis of amino acids:

  • Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to induce stereoselectivity in a chemical transformation. Chiral phase-transfer catalysts, for instance, can be employed in the alkylation of glycine derivatives to produce enantiomerically enriched α-amino acids.[6][7]

  • Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

  • Enzymatic Synthesis: Enzymes are highly stereoselective catalysts that can be used to produce enantiomerically pure compounds. For example, lactate dehydrogenases have been used for the asymmetric synthesis of chiral α-hydroxy acids.[3]

Conceptual Workflow for Asymmetric Synthesis:

Asymmetric Synthesis Workflow Prochiral Prochiral Starting Material Reaction Asymmetric Reaction Prochiral->Reaction Chiral_Catalyst Chiral Catalyst / Auxiliary Chiral_Catalyst->Reaction Intermediate Chiral Intermediate Reaction->Intermediate Deprotection Deprotection / Cleavage Intermediate->Deprotection Enantiomer Enantiopure Product Deprotection->Enantiomer

Caption: A generalized workflow for asymmetric synthesis.

Chiral Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is the preparation of a racemic mixture of 2-Amino-3-(thiophen-3-yl)propanoic acid followed by separation of the enantiomers.

1. Racemic Synthesis: A straightforward, non-stereoselective synthesis will produce a 50:50 mixture of the (R)- and (S)-enantiomers.

2. Chiral Resolution Techniques:

  • Preferential Crystallization: This method relies on the fact that under specific conditions, a saturated solution of a racemic conglomerate will preferentially crystallize one enantiomer upon seeding with a crystal of that same enantiomer.[5]

  • Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Lipases are commonly used for the resolution of racemic alcohols and esters.[8][9][10]

  • Chiral Chromatography: This is a powerful and widely used method for separating enantiomers. A chiral stationary phase (CSP) is used to create a chiral environment where the two enantiomers interact differently, leading to different retention times.

Conceptual Workflow for Chiral Resolution:

Chiral Resolution Workflow Racemate Racemic Mixture Resolution Chiral Resolution Method (e.g., Enzymatic, Crystallization, Chromatography) Racemate->Resolution Enantiomer_S (S)-Enantiomer Resolution->Enantiomer_S Enantiomer_R (R)-Enantiomer Resolution->Enantiomer_R

Caption: A generalized workflow for chiral resolution.

Analytical Methods for Stereochemical Characterization

Accurate determination of the enantiomeric purity of 2-Amino-3-(thiophen-3-yl)propanoic acid is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Chiral HPLC

Principle: Chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). This leads to different retention times, allowing for their separation and quantification.

Method Development Considerations:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for achieving a successful separation. For underivatized amino acids like 2-Amino-3-(thiophen-3-yl)propanoic acid, polysaccharide-based and macrocyclic glycopeptide CSPs are often effective.[11][12][13][14]

    • Polysaccharide-based CSPs: These are derived from cellulose or amylose and are known for their broad applicability.

    • Macrocyclic Glycopeptide CSPs: These CSPs, such as those based on teicoplanin or vancomycin, are particularly well-suited for the separation of polar and ionic compounds like amino acids.[11]

  • Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier, additives, and pH, must be carefully optimized to achieve good resolution and peak shape.

Illustrative Chiral HPLC Protocol:

ParameterRecommended Starting Conditions
Column Polysaccharide-based or Macrocyclic Glycopeptide CSP
Mobile Phase A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer with a chiral selector if necessary.
Flow Rate Typically 0.5 - 1.0 mL/min
Detection UV at a wavelength where the compound absorbs (e.g., ~230 nm)
Temperature Controlled, often at or near ambient temperature

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR spectroscopy cannot distinguish between enantiomers, chiral derivatizing agents or chiral solvating agents can be used to induce diastereomeric differences that are observable by NMR. This allows for the determination of enantiomeric purity.

Expected ¹H and ¹³C NMR Spectral Features: The NMR spectra of 2-Amino-3-(thiophen-3-yl)propanoic acid would show characteristic signals for the thiophene ring protons and carbons, as well as signals for the aliphatic protons and carbons of the amino acid backbone.[15][16][17][18][19] The exact chemical shifts would depend on the solvent and pH.

The Impact of Stereochemistry on Biological Activity

The differential interaction of enantiomers with chiral biological targets, such as receptors and enzymes, often leads to significant differences in their pharmacological effects. One enantiomer may be responsible for the desired therapeutic activity, while the other may be inactive, less active, or even contribute to undesirable side effects.

Thiophene derivatives have been shown to exhibit a range of biological activities, including acting as allosteric modulators of G protein-coupled receptors like the A1 adenosine receptor.[20][21] The specific stereochemistry of a molecule can greatly influence its binding affinity and modulatory effect on such receptors.

Furthermore, the stereochemistry of a drug candidate can affect its absorption, distribution, metabolism, and excretion (ADME) properties. Enzymes involved in drug metabolism are often stereoselective, leading to different metabolic fates for each enantiomer.[22][23][24] This can result in differences in bioavailability, half-life, and the formation of active or toxic metabolites.

Conclusion

The stereochemistry of 2-Amino-3-(thiophen-3-yl)propanoic acid is a critical determinant of its potential as a chiral building block in drug discovery. The ability to synthesize and analyze enantiomerically pure forms of this compound is essential for elucidating its structure-activity relationships and developing safe and effective therapeutic agents. This guide has provided a comprehensive overview of the key aspects of its stereochemistry, from synthesis and chiral resolution to analytical characterization and the implications for biological activity. A thorough understanding of these principles will empower researchers to effectively utilize this promising molecule in their drug development endeavors.

References

  • Garrido, M., et al. (2018). A Novel 1,4-Phenyl Radical Rearrangement Domino Process for the Synthesis of Chiral Arylethylamines. Organic Letters, 20(15), 4543-4547.
  • Baraldi, P. G., et al. (2003). Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor. Journal of Medicinal Chemistry, 46(5), 794-809.
  • Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. MDPI Encyclopedia.
  • Zheng, C., et al. (2019). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry Letters, 29(17), 2426-2430.
  • Mohamed, S. G. A., et al. (2023).
  • Li, G., et al. (2025). Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase. Chemistry – A European Journal.
  • Romagnoli, R., et al. (2014). Synthesis and biological evaluation of a new series of 2-amino-3-aroyl thiophene derivatives as agonist allosteric modulators of the A1 adenosine receptor. A position-dependent effect study. European Journal of Medicinal Chemistry, 86, 586-599.
  • ResearchGate. (n.d.). FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F. Retrieved from [Link]

  • Liu, J., et al. (2012). Stereoselective metabolism of tetrahydropalmatine enantiomers in rat liver microsomes. Xenobiotica, 42(11), 1086-1093.
  • Shiraiwa, T., et al. (1998). Optical Resolution by Preferential Crystallization of (RS)-2-Amino-3-(2-carboxyethylthio)propanoic Acid. Chemical & Pharmaceutical Bulletin, 46(7), 1158-1161.
  • O'Donnell, M. J. (2004). Catalytic asymmetric synthesis of α-amino acid derivatives and peptides using chiral phase-transfer catalysts. Accounts of Chemical Research, 37(8), 506-517.
  • ResearchGate. (n.d.). 1 H NMR spectra showing the conversion of L-alanine to D-alanine in the imine, (R) -. Retrieved from [Link]

  • Lu, H. (2007). Stereoselectivity in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 3(2), 149-158.
  • Gasparski, C. M., & Miller, M. J. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 259-291).
  • Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406.
  • Fiori, M., et al. (2000). Stereoselective metabolic pathways of ketoprofen in the rat: incorporation into triacylglycerols and enantiomeric inversion. Journal of Pharmacology and Experimental Therapeutics, 294(1), 348-356.
  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(10), 1032-1040.
  • Szymańska, E., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 29(19), 4529.
  • ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol.... Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Šiaučiulis, M., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(17), 4060.
  • ResearchGate. (2002). Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts. Retrieved from [Link]

  • London, R. E., et al. (1978). 13C n.m.r. study of L-alanine peptides. Journal of the American Chemical Society, 100(9), 2678-2685.
  • Gotor, V., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 76(3), 217-223.
  • ResearchGate. (n.d.). ¹H NMR spectra of variously isotopically labelled l-alanine molecules.... Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid

Abstract & Scope This protocol details the asymmetric synthesis of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid (also known as D-3-(3-thienyl)alanine). This non-proteinogenic amino acid is a critical chiral building block...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the asymmetric synthesis of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid (also known as D-3-(3-thienyl)alanine). This non-proteinogenic amino acid is a critical chiral building block in peptide therapeutics and peptidomimetics, often serving as a bioisostere for phenylalanine or histidine to modulate potency and metabolic stability.

While enzymatic resolution is a classic route, this guide prioritizes Rh(I)-catalyzed asymmetric hydrogenation of the corresponding dehydroamino acid. This method offers superior atom economy, scalability, and direct access to high enantiomeric excess (>98% ee) without the yield loss associated with resolution of racemates.

Retrosynthetic Analysis & Strategy

The synthesis relies on the construction of a prochiral Z-enamide precursor via the Erlenmeyer-Plöchl azlactone method, followed by enantioselective reduction using a Rhodium-DuPhos complex.

Critical Mechanistic Insight

Thiophene sulfur atoms are potential catalyst poisons for heterogeneous catalysts (e.g., Pd/C). However, homogeneous Rh(I)-phosphine complexes, particularly those utilizing electron-rich bis-phospholane ligands like DuPhos , exhibit remarkable tolerance to thiophene moieties while maintaining high turnover frequencies (TOF).

ReactionScheme Aldehyde 3-Thiophenecarboxaldehyde + N-Acetylglycine Azlactone Azlactone Intermediate (Z-isomer) Aldehyde->Azlactone Ac2O, NaOAc (Erlenmeyer) Dehydro (Z)-Dehydroamino Acid Ester Azlactone->Dehydro MeOH, NaOMe (Ring Opening) Product (R)-3-(3-Thienyl)alanine (Target) Dehydro->Product H2, [Rh((R,R)-Et-DuPhos)]+ (Asymmetric Hydrog.) HCl Hydrolysis

Figure 1: Strategic workflow for the asymmetric synthesis of the target amino acid.

Experimental Protocol

Phase 1: Precursor Synthesis (Dehydroamino Acid)

Objective: Synthesize Methyl (Z)-2-acetamido-3-(thiophen-3-yl)acrylate.

Reagents & Stoichiometry
ReagentEquiv.Role
3-Thiophenecarboxaldehyde1.0Substrate
N-Acetylglycine1.0Co-reactant
Sodium Acetate (anhydrous)0.6Base Catalyst
Acetic Anhydride3.0Solvent/Dehydrating Agent
Methanol (dry)SolventRing Opening
Sodium Methoxide (0.5M in MeOH)0.1Catalyst (Step 2)
Step-by-Step Methodology
  • Azlactone Formation:

    • In a round-bottom flask equipped with a reflux condenser, combine 3-thiophenecarboxaldehyde (100 mmol), N-acetylglycine (100 mmol), and anhydrous NaOAc (60 mmol).

    • Add acetic anhydride (300 mmol).

    • Heat the mixture to 110°C for 2 hours. The solution will turn dark orange/brown.

    • Critical Step: Cool the mixture to room temperature and then place in a refrigerator (4°C) overnight. The azlactone product will crystallize.

    • Filter the solid, wash with cold water (2x) and minimal cold ethanol. Dry in vacuo.[1]

    • QC Check: 1H NMR should show the characteristic vinyl proton singlet around 7.2-7.5 ppm.

  • Methanolysis (Ring Opening):

    • Suspend the azlactone (50 mmol) in dry Methanol (200 mL).

    • Add a catalytic amount of NaOMe (5 mmol).

    • Stir at room temperature for 4–6 hours. The solid will dissolve as the ring opens to form the methyl ester.

    • Neutralize with Dowex 50W (H+ form) or equivalent acidic resin to remove Na+. Filter off the resin.

    • Concentrate the filtrate to yield the crude dehydroamino acid ester. Recrystallize from EtOAc/Hexanes to obtain pure Methyl (Z)-2-acetamido-3-(thiophen-3-yl)acrylate .

Phase 2: Asymmetric Hydrogenation

Objective: Enantioselective reduction to Methyl (R)-2-acetamido-3-(thiophen-3-yl)propanoate.

Catalyst Selection
  • Catalyst Precursor: [Rh(cod)2]BF4 or [Rh(cod)2]OTf.

  • Chiral Ligand: (R,R)-Et-DuPhos (1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene).

  • Why (R,R)? Based on the Burk quadrant model, the (R,R)-ligand typically directs hydrogen addition to the Re-face of the (Z)-enamide, yielding the (R)-amino acid (D-configuration).

Protocol
  • Glovebox Operation (Recommended): In a nitrogen-filled glovebox, dissolve [Rh(cod)2]BF4 (1.0 mol%) and (R,R)-Et-DuPhos (1.1 mol%) in degassed MeOH. Stir for 15 mins to form the active orange catalyst complex.

  • Substrate Preparation: Dissolve the dehydroamino acid ester from Phase 1 in degassed MeOH (0.5 M concentration).

  • Hydrogenation:

    • Transfer the substrate solution and catalyst solution to a stainless steel Parr autoclave.

    • Seal and purge with H2 gas (3 cycles of 50 psi purge/vent).

    • Pressurize to 60 psi (4 bar) H2.

    • Stir vigorously at 25°C for 12–24 hours.

    • Process Control: Monitor consumption of the starting material by HPLC or TLC (disappearance of UV-active vinyl spot).

  • Workup: Vent the hydrogen. Concentrate the solvent. Pass the residue through a short silica plug (eluting with EtOAc) to remove the catalyst.

Phase 3: Deprotection to Free Amino Acid
  • Dissolve the hydrogenated ester in 6M HCl (aq).

  • Reflux for 4–6 hours to hydrolyze both the methyl ester and the N-acetyl group.

  • Concentrate to dryness to yield the crude hydrochloride salt.

  • Purification: Dissolve in minimal water and adjust pH to 6.0–6.5 with LiOH or propylene oxide to precipitate the zwitterionic amino acid. Alternatively, use ion-exchange chromatography (Dowex 50W, elute with NH4OH).

Analytical Validation & QC

ParameterMethodAcceptance Criteria
Identity 1H NMR (D2O/DCl)Thiophene protons (3H, m), Alpha-proton (1H, dd), Beta-protons (2H, m).
Enantiomeric Purity Chiral HPLC> 98.0% ee.[2][3] (Column: Chiralpak ZWIX(+) or Crownpak CR).
Chemical Purity HPLC (C18)> 98.0% (Area %).[4]
Residual Metal ICP-MS< 10 ppm Rh.
Expert Insight: Troubleshooting
  • Low Conversion? Thiophene sulfur may be weakly coordinating to the Rh center. Increase H2 pressure to 100 psi or increase catalyst loading to 2 mol%. Ensure the substrate is free of residual azlactone or halides.

  • Wrong Enantiomer? Verify the ligand configuration. (S,S)-Et-DuPhos will yield the (S)-isomer (L-form). Ensure you used (R,R)-Et-DuPhos for the (R)-target.

References

  • Burk, M. J., et al. "Preparation and Use of C2-Symmetric Bis(phospholanes): Production of alpha-Amino Acid Derivatives via Highly Enantioselective Hydrogenation Reactions." Journal of the American Chemical Society, 1993, 115(22), 10125–10138.

  • Sigma-Aldrich. "DuPhos and BPE Ligands: Application Guide."

  • Eastman, K. "The Erlenmeyer-Plöchl Azlactone Synthesis." Baran Group Meeting Notes, Scripps Research Institute.

  • Knowles, W. S. "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie International Edition, 2002, 41(12), 1998–2007.

Sources

Application

Application Notes and Protocols: Incorporation of (R)-2-Amino-3-(thiophen-3-yl)propanoic Acid into Peptides

Introduction: Expanding the Chemical Diversity of Peptides In the landscape of modern drug discovery and materials science, peptides represent a class of molecules with immense therapeutic and functional potential. The s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Diversity of Peptides

In the landscape of modern drug discovery and materials science, peptides represent a class of molecules with immense therapeutic and functional potential. The strategic incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful tool for enhancing their pharmacological and physicochemical properties. This approach allows for the fine-tuning of peptide stability, potency, and target selectivity.[1] Among the diverse array of ncAAs, (R)-2-Amino-3-(thiophen-3-yl)propanoic acid, a derivative of alanine containing a thiophene ring, offers unique structural and electronic features that can be exploited for the rational design of novel peptide-based therapeutics and functional biomaterials.[2][3]

The thiophene moiety, a sulfur-containing aromatic heterocycle, can introduce distinct conformational constraints, alter lipophilicity, and participate in unique drug-receptor interactions.[4] These attributes are critical for modulating the biological activity of peptides, potentially leading to the development of new enzyme inhibitors, receptor agonists or antagonists, and peptidomimetics with improved bioavailability and metabolic stability.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid into peptides, covering detailed protocols for synthesis, purification, and characterization.

Physicochemical Properties of (R)-2-Amino-3-(thiophen-3-yl)propanoic Acid

A thorough understanding of the physicochemical properties of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid is essential for its effective incorporation into peptide sequences. The key properties are summarized in the table below.

PropertyValueSource
IUPAC Name (2R)-2-amino-3-(thiophen-3-yl)propanoic acid[5]
Molecular Formula C₇H₉NO₂S[6]
Molecular Weight 171.22 g/mol [6]
CAS Number 152612-27-6[6]
Topological Polar Surface Area 91.6 Ų[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 4[6]
Predicted pKa 2.23 ± 0.10[6]

Peptide Synthesis Strategies

The incorporation of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid into peptides can be achieved through both solid-phase and solution-phase synthesis methods. Solid-phase peptide synthesis (SPPS) is generally the preferred method due to its efficiency and amenability to automation.[1][7]

Solid-Phase Peptide Synthesis (SPPS)

The most common approach for SPPS is the Fmoc/tBu strategy, which offers milder reaction conditions compared to the Boc/Bzl strategy.[1] The following sections detail the recommended protocols for incorporating Fmoc-(R)-2-Amino-3-(thiophen-3-yl)propanoic acid into a peptide sequence.

SPPS_Workflow Resin Resin Support Load 1. Loading of First Fmoc-Amino Acid Resin->Load Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple 3. Coupling of Fmoc-(R)-3-(3-thienyl)-D-alanine Wash2 Wash Couple->Wash2 Wash1->Couple Deprotect2 4. Iterative Deprotection and Coupling Cycles Wash2->Deprotect2 Wash3 Wash Cleave 5. Cleavage and Global Deprotection (TFA Cocktail) Wash3->Cleave Deprotect2->Wash3 Purify 6. Purification (RP-HPLC) Cleave->Purify Characterize 7. Characterization (MS, NMR) Purify->Characterize

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating (R)-2-Amino-3-(thiophen-3-yl)propanoic acid.

This protocol outlines the manual synthesis of a peptide containing (R)-2-Amino-3-(thiophen-3-yl)propanoic acid using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin or other suitable resin

  • Fmoc-protected amino acids (including Fmoc-(R)-2-Amino-3-(thiophen-3-yl)propanoic acid)

  • Coupling reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[8][9]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)[9]

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solutions: DMF, DCM

  • Cleavage cocktail: Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5 v/v) or a similar cocktail appropriate for the peptide sequence.[10][11]

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes at room temperature.[9]

    • Drain the solution and repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Pre-activation: In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and a slightly less than stoichiometric amount of HCTU or HATU in DMF. Add 5-10 equivalents of DIPEA. Allow the mixture to pre-activate for 1-2 minutes. For the sterically hindered (R)-2-Amino-3-(thiophen-3-yl)propanoic acid, using a more reactive coupling reagent like HATU is recommended.[8][12]

    • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For hindered amino acids like thienylalanine, extending the coupling time or performing a double coupling may be necessary to ensure complete reaction.[12]

    • Monitoring Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin. The choice of scavengers in the cocktail is crucial to prevent side reactions with sensitive residues. For peptides containing tryptophan or methionine, specific scavengers are required.[10][13]

    • Agitate the mixture for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail.

  • Peptide Precipitation and Isolation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Solution-Phase Peptide Synthesis

While less common for longer peptides, solution-phase synthesis can be advantageous for the preparation of short peptides or peptide fragments. This method requires careful protection of the N-terminus of one amino acid and the C-terminus of the other to ensure specific peptide bond formation.

This protocol describes the synthesis of a dipeptide incorporating (R)-2-Amino-3-(thiophen-3-yl)propanoic acid.

Materials:

  • Boc-(R)-2-Amino-3-(thiophen-3-yl)propanoic acid

  • C-terminally protected amino acid (e.g., as a methyl or benzyl ester)

  • Coupling reagent: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Activation additive: N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Aqueous work-up solutions: 1 M HCl, saturated NaHCO₃, brine

  • Drying agent: Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reactant Dissolution: Dissolve Boc-(R)-2-Amino-3-(thiophen-3-yl)propanoic acid (1 equivalent), the C-terminally protected amino acid (1 equivalent), and the activation additive (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DCM or THF).

  • Coupling Reaction: Cool the solution to 0 °C in an ice bath. Add the coupling reagent (1.1 equivalents) to the mixture. If using EDC hydrochloride, add a tertiary amine base (1.1 equivalents) to neutralize the acid.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Let the reaction proceed for 12-24 hours.

  • Work-up:

    • If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

    • Dilute the reaction mixture with the solvent.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

  • Deprotection: The N-terminal Boc group and the C-terminal ester can be removed using standard deprotection procedures to yield the final dipeptide.

Purification and Characterization

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide obtained after synthesis requires purification, which is typically achieved by RP-HPLC.[12][14] The hydrophobic nature of the thiophene side chain may necessitate optimization of the purification protocol.

Recommended Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Gradient: A linear gradient of increasing Mobile Phase B concentration. The optimal gradient will depend on the overall hydrophobicity of the peptide. A shallow gradient is often beneficial for separating closely related impurities.[15]

  • Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (if other aromatic residues are present).

Characterization

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to verify the peptide sequence through fragmentation analysis.[16] The fragmentation of peptides containing aromatic side chains upon collision-induced dissociation (CID) typically results in characteristic b and y ions from backbone cleavage, as well as fragment ions arising from side-chain cleavages.[4][17]

Signaling_Pathway cluster_0 Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activation Peptide Thiophene-Peptide (Ligand) Peptide->Receptor Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Target_Protein Target Protein Kinase->Target_Protein Phosphorylation Response Cellular Response Target_Protein->Response

Figure 2: A hypothetical signaling pathway that could be modulated by a peptide containing (R)-2-Amino-3-(thiophen-3-yl)propanoic acid.

NMR spectroscopy provides detailed structural information about the peptide, including the conformation of the backbone and side chains. 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be used to assign the resonances of the individual amino acid residues and to determine their spatial proximity.[18] The chemical shifts of the protons on the thiophene ring will be indicative of its local electronic environment within the folded peptide structure.[2][19]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling Steric hindrance from the thiophene side chain; Peptide aggregation.Use a more reactive coupling reagent (e.g., HATU); Increase coupling time; Perform a double coupling; Use a solvent with better swelling properties (e.g., NMP).
Side Reactions Alkylation of the thiophene ring during cleavage.Use a cleavage cocktail with appropriate scavengers (e.g., triisopropylsilane).[10]
Poor Solubility of Crude Peptide High hydrophobicity due to the thiophene ring and other residues.Dissolve the crude peptide in a small amount of organic solvent (e.g., DMSO, ACN) before adding the aqueous buffer for HPLC.
Difficult Purification Co-elution of closely related impurities.Optimize the HPLC gradient by making it shallower; Try a different stationary phase (e.g., C8) or a different ion-pairing agent.[15]

Applications in Research and Drug Development

The incorporation of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid can be leveraged in various research and development areas:

  • Drug Discovery: The unique properties of the thiophene ring can be exploited to design novel peptide-based drugs, such as protease inhibitors and GLP-1 analogues, with enhanced activity and stability.[2][8][20]

  • Antimicrobial Peptides: The introduction of this non-canonical amino acid can modulate the antimicrobial activity and selectivity of natural or synthetic antimicrobial peptides.[3][21][22]

  • Materials Science: Peptides containing thiophene derivatives can be used to create novel biomaterials with interesting electronic or self-assembling properties, such as conductive polymers and hydrogels.[3][23][24][25]

References

  • Advances in Fmoc solid-phase peptide synthesis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • (2R)-2-amino-3-(thiophen-3-yl)propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Analytical and Bioanalytical Chemistry, 389(5), 1429–1437. Retrieved from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec. Retrieved from [Link]

  • HPLC Analysis and Purification of Peptides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The Potential of Usnic-Acid-Based Thiazolo-Thiophenes as Inhibitors of the Main Protease of SARS-CoV-2 Viruses. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Mac-mod.com. Retrieved from [Link]

  • Engineering Approaches for the Development of Antimicrobial Peptide-Based Antibiotics. (n.d.). MDPI. Retrieved from [Link]

  • peptide nmr. (n.d.). University of Zurich. Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). Int. J. Pept. Res. Ther., 20, 363–380. Retrieved from [Link]

  • Optimizing a mobile phase gradient for peptide purification using flash column chromatography. (2023). Biotage. Retrieved from [Link]

  • A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. (n.d.). ACS Publications. Retrieved from [Link]

  • The Six Amino Acid Antimicrobial Peptide bLFcin6 Penetrates Cells and Delivers siRNA. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Collision-induced dissociation (CID) of peptides and proteins. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved from [Link]

  • A cleavage cocktail for methionine-containing peptides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 13C NMR study of L-alanine peptides. (n.d.). ScienceDirect. Retrieved from [Link]

  • Peptide purification using HPLC ? (n.d.). ResearchGate. Retrieved from [Link]

  • Thiophene-Based Organic Semiconductors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. Retrieved from [Link]

  • Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. (n.d.). MDPI. Retrieved from [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Fundamentals pf Proteomics - Part 2 The properties of peptides. (2023). YouTube. Retrieved from [Link]

  • HPLC of Peptides and Proteins. (n.d.). SpringerLink. Retrieved from [Link]

  • Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin-lattice relaxation time for hyperpolarized 13C NMR. (n.d.). ChemRxiv. Retrieved from [Link]

  • Photo-Driven Enantioselective α-Amino Ester Synthesis. (2026). Mirage News. Retrieved from [Link]

  • Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Collision-induced dissociation. (n.d.). Wikipedia. Retrieved from [Link]

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Method

Analytical methods for characterizing D-3-Thienylalanine

Application Note: Comprehensive Analytical Characterization of D-3-Thienylalanine Introduction & Scope D-3-Thienylalanine (CAS: 13402-03-4 / 152612-26-5) is a non-canonical amino acid and a bioisostere of D-Phenylalanine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Analytical Characterization of D-3-Thienylalanine

Introduction & Scope

D-3-Thienylalanine (CAS: 13402-03-4 / 152612-26-5) is a non-canonical amino acid and a bioisostere of D-Phenylalanine. It serves as a critical building block in the synthesis of therapeutic peptides, particularly Bradykinin antagonists and GLP-1 analogs, where the thiophene ring imparts unique steric and electronic properties that enhance receptor binding affinity and metabolic stability.

This guide provides a self-validating analytical framework for characterizing D-3-Thienylalanine. Unlike standard amino acids, the thiophene moiety introduces susceptibility to oxidation (sulfoxide formation) and distinct UV absorption profiles. This protocol prioritizes Direct Chiral Chromatography for enantiomeric purity and Orthogonal Spectroscopy for structural confirmation.

Physicochemical Profile

ParameterSpecification / Characteristic
Molecular Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
Chirality D-Enantiomer (R-configuration)
Solubility Soluble in Water (>5 mg/mL), 1M HCl, 1M NaOH; Slightly soluble in Methanol.
UV Maxima ~235 nm (Thiophene ring), ~210 nm (Carboxyl/Amine)
pKa Values ~2.2 (COOH), ~9.1 (NH₂)
Key Impurities L-Isomer, Thienylalanine Sulfoxide, Des-amino precursors.

Structural Confirmation (Identification)

Nuclear Magnetic Resonance (NMR)

Rationale: The thiophene ring protons exhibit distinct chemical shifts compared to the phenyl ring of Phenylalanine, allowing for positive structural identification.

  • Solvent: D₂O + DCl (to ensure solubility and shift exchangeable protons).

  • 1H NMR (400 MHz) Expectations:

    • α-Proton: Triplet/dd at ~4.2 ppm.

    • β-Protons: Multiplet at ~3.3–3.5 ppm.

    • Thiophene Ring: Three distinct aromatic signals between 6.9 ppm and 7.5 ppm .

      • Note: Unlike Phenylalanine (5 protons, ~7.2 ppm), Thienylalanine has only 3 aromatic protons.

  • 13C NMR: Look for thiophene carbons at ~120–130 ppm and the carbonyl at ~170 ppm.

Infrared Spectroscopy (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Diagnostic Bands:

    • C–S Stretching: Weak bands in the 600–800 cm⁻¹ region (specific to thiophene).

    • C=C Aromatic: ~1500–1400 cm⁻¹.

    • NH/OH: Broad stretch ~3000–2500 cm⁻¹ (zwitterionic character).

Protocol A: Chromatographic Purity (Achiral)

Objective: Quantify chemical impurities, specifically oxidation byproducts (sulfoxides) and synthesis intermediates.

Method Principle: Reversed-Phase HPLC (RP-HPLC) using ion-suppression to retain the polar amino acid.

  • System: Agilent 1200/1290 or Waters H-Class UPLC.

  • Detector: UV/Vis Diode Array (DAD).

  • Column: C18 Polar Embedded (e.g., Waters Atlantis T3 or Phenomenex Kinetex F5), 150 x 4.6 mm, 3 µm.

    • Why: Polar embedded phases prevent "phase collapse" in highly aqueous mobile phases required to retain amino acids.

Mobile Phase:

  • Solvent A: 0.1% Perchloric Acid (HClO₄) or 0.1% TFA in Water.

    • Note: Perchloric acid provides sharper peak shapes for cationic amino acids than TFA, though TFA is acceptable if MS coupling is required.

  • Solvent B: Acetonitrile.

Gradient Program:

Time (min) % A % B Flow (mL/min)
0.0 98 2 1.0
10.0 70 30 1.0
15.0 10 90 1.0
15.1 98 2 1.0

| 20.0 | 98 | 2 | 1.0 |

Detection: 235 nm (Specific for Thiophene) and 210 nm (General).

System Suitability (SST) Criteria:

  • Tailing Factor: < 1.5.

  • RSD (Area): < 2.0% (n=5 injections).

  • Theoretical Plates: > 5000.

Protocol B: Enantiomeric Purity (Chiral)

Objective: Quantify the L-3-Thienylalanine impurity. This is the critical quality attribute (CQA) for D-amino acids.

Method Principle: Direct Chiral Ligand Exchange Chromatography (CLEC) or Crown Ether complexation. Selection: We utilize a Crown Ether column because it effectively separates free amino acids without derivatization, reducing sample prep error.

  • Column: Daicel CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm).[1]

  • Temperature: 25°C (Lower temperature often improves chiral resolution).

  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0).

    • Composition: 16.3 g HClO₄ (70%) in 1000 mL Water.

    • Why: The amino group must be protonated (NH₃⁺) to form an inclusion complex with the crown ether.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 210 nm.[2]

Elution Order:

  • D-3-Thienylalanine (First eluting on CR(+) column).

  • L-3-Thienylalanine (Second eluting).

    • Note: If using CR(-), the order reverses.

Self-Validating Step: Spike the sample with 0.5% L-isomer reference standard. The method is valid ONLY if the resolution (Rs) between the spike and the main peak is > 1.5.

Analytical Logic & Workflow

The following diagram illustrates the decision process for characterizing this molecule, ensuring no critical attribute is overlooked.

Thienylalanine_Workflow cluster_methods Methodology Details Start Raw Material: D-3-Thienylalanine ID_Check 1. Structural ID (NMR + IR) Start->ID_Check Purity_Check 2. Chemical Purity (RP-HPLC) ID_Check->Purity_Check Chiral_Check 3. Enantiomeric Purity (Chiral HPLC) Purity_Check->Chiral_Check If >98% Chemical Purity Method2 C18 Polar Embedded Detect: 235nm (Thiophene) Purity_Check->Method2 Solid_State 4. Solid State (LOD / TGA) Chiral_Check->Solid_State Method1 Crownpak CR(+) Mobile Phase: pH 1.5 HClO4 Chiral_Check->Method1 Decision Pass Specs? Solid_State->Decision Release Release for Synthesis Decision->Release Yes Reject Reject / Reprocess Decision->Reject No

Figure 1: Analytical workflow for D-3-Thienylalanine characterization, linking specific analytical nodes to their respective methodologies.

Troubleshooting & "Gotchas"

  • Oxidation: If you observe a peak eluting slightly earlier than the main peak in RP-HPLC, it is likely the Sulfoxide . Confirm by treating a small sample with dilute H₂O₂; if the peak grows, it is the sulfoxide.

  • Solubility in Mobile Phase: D-3-Thienylalanine is zwitterionic. Ensure the sample diluent matches the mobile phase pH (acidic) to prevent precipitation in the injector loop.

  • Chiral Column Life: Crown ether columns are sensitive to organic modifiers. Do not use >15% Methanol/Acetonitrile on a CROWNPAK CR(+) column, or you will strip the stationary phase.

References

  • PubChem. (n.d.).[3] 3-Thienylalanine | C7H9NO2S.[3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Daicel Corporation. (n.d.). CROWNPAK® CR-I(+) / CR-I(-) Instruction Manual. Chiral Technologies. Retrieved October 26, 2023, from [Link]

  • Péter, A., et al. (2004). High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase. Journal of Chromatography A, 1031(1-2), 159-170. [Link]

Sources

Application

HPLC analysis of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid

Introduction & Scope (R)-2-Amino-3-(thiophen-3-yl)propanoic acid (also known as 3-(3-Thienyl)-D-alanine) is a non-canonical amino acid and a critical chiral intermediate in the synthesis of peptide therapeutics and pepti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid (also known as 3-(3-Thienyl)-D-alanine) is a non-canonical amino acid and a critical chiral intermediate in the synthesis of peptide therapeutics and peptidomimetics.[1][2] Structurally, it acts as a bioisostere of D-phenylalanine, where the phenyl ring is replaced by a thiophene moiety. This substitution often improves metabolic stability and alters receptor binding affinity due to the electronic differences between the benzene and thiophene rings.

Analytical Challenges:

  • Zwitterionic Nature: Like all amino acids, the molecule exists as a zwitterion in neutral solutions, making retention on standard C18 columns difficult without ion-pairing or pH control.

  • Stereochemical Purity: The biological activity is strictly dependent on the (R)-configuration.[2] The (S)-enantiomer is a potent impurity that must be quantified (typically <0.5%).[2]

  • Detection: While the thiophene ring provides UV absorption, it lacks the strong fluorescence of tryptophan, requiring optimized UV wavelengths or specific derivatization if ultra-high sensitivity is needed.

This guide provides two validated protocols:

  • Protocol A: Reversed-Phase (RP-HPLC) for Chemical Purity (Achiral).

  • Protocol B: Direct Chiral HPLC for Enantiomeric Excess (ee) Determination.[2]

Analytical Workflow Strategy

The following decision tree outlines the logical flow for analyzing incoming raw material or reaction intermediates.

AnalysisWorkflow Start Sample: (R)-3-Thienylalanine Solubility Solubility Check (0.1M HClO4 or Mobile Phase) Start->Solubility Decision Analysis Type? Solubility->Decision RP_HPLC Protocol A: RP-HPLC (C18, Acidic pH) Decision->RP_HPLC Chemical Purity Chiral_HPLC Protocol B: Chiral HPLC (Crown Ether Column) Decision->Chiral_HPLC Stereochemistry Impurity_Check Check Regioisomers (2-thienyl vs 3-thienyl) RP_HPLC->Impurity_Check Report Final CoA Generation Impurity_Check->Report EE_Calc Calculate % ee ((R-S)/(R+S) * 100) Chiral_HPLC->EE_Calc EE_Calc->Report

Figure 1: Analytical decision matrix for thienylalanine analysis.

Protocol A: Chemical Purity (Achiral RP-HPLC)

Objective: To separate the target molecule from synthesis byproducts (e.g., unreacted starting materials, regioisomers like 2-thienylalanine).

Mechanism: We utilize an acidic mobile phase (pH 2.0 - 2.5).[1][2] At this pH, the carboxylic acid group is protonated (


, neutral), and the amine is protonated (

, cationic). This suppresses the ionization of the acid, increasing hydrophobicity and retention on the C18 chain, while the TFA acts as an ion-pairing agent to improve peak shape for the amine.
Chromatographic Conditions
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 235 nm (Thiophene absorption max)
Injection Volume 5 - 10 µL
Gradient Table
Time (min)% Mobile Phase BComments
0.05Initial equilibration (highly aqueous to retain polar AA)
15.030Linear gradient to elute main peak
20.090Wash step to remove hydrophobic protective groups (if any)
22.090Hold
22.15Re-equilibration
30.05End of Run

Technical Note: If the resolution between the 2-thienyl and 3-thienyl regioisomers is insufficient, lower the gradient slope (e.g., 5% to 20% B over 20 minutes) or switch to a Phenyl-Hexyl stationary phase to exploit


 interactions.

Protocol B: Enantiomeric Purity (Direct Chiral HPLC)

Objective: To quantify the (S)-enantiomer impurity in the (R)-2-Amino-3-(thiophen-3-yl)propanoic acid sample.

Mechanism (Ligand Exchange/Host-Guest): For underivatized amino acids, the Crown Ether stationary phase (Daicel CROWNPAK® CR-I(+)) is the gold standard.[2] The chiral crown ether forms a host-guest complex with the ammonium group (


) of the amino acid.
  • Key Requirement: The mobile phase must be acidic (typically Perchloric acid) to ensure the amine is fully protonated.

  • Elution Order: On CR(+) columns, D-amino acids (R-configuration for thienylalanine) typically elute first , and L-amino acids (S-configuration) elute second .[1][2] Note: Always verify elution order with a racemic standard.

Chromatographic Conditions
ParameterSpecification
Column Daicel CROWNPAK® CR-I(+) , 150 x 3.0 mm, 5 µm
Mobile Phase pH 1.5 Perchloric Acid (

) in Water / Methanol (90:10 v/v)
Flow Rate 0.4 mL/min (Note: Lower flow rate for 3.0 mm ID column)
Column Temp 15°C - 25°C (Lower temperature improves chiral resolution)
Detection UV @ 210 nm or 235 nm
Sample Diluent Mobile Phase (Must be acidic)
Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Add roughly 16.3 g of 70% Perchloric acid to 900 mL of HPLC-grade water.[1][2][3]

    • Adjust pH to 1.5 (using perchloric acid).[2]

    • Add 100 mL Methanol (optional organic modifier to reduce retention time if the peak is too broad).

    • Warning: Do not use buffer salts (Phosphate/Acetate) with Crownpak columns; they interfere with complexation.[2]

  • Sample Prep:

    • Dissolve 1.0 mg of the sample in 1 mL of the Mobile Phase.

    • If the sample is a salt (e.g., HCl salt), it will dissolve readily. If zwitterionic, the acidic diluent will aid solubility.

  • System Suitability (SST):

    • Inject a Racemic Standard (DL-3-thienylalanine).[1][2]

    • Requirement: Resolution (

      
      ) between (R) and (S) peaks > 2.0.[2]
      
    • Requirement: Tailing Factor (

      
      ) < 1.5.[2][3]
      

Troubleshooting the Chiral Method:

  • Poor Resolution: Lower the column temperature to 10°C. The formation of the host-guest complex is exothermic; lower T stabilizes the complex and improves selectivity.

  • Long Retention:[4] Increase the Methanol content (max 15% v/v). High organic content can degrade the crown ether phase, so proceed with caution.

Results Interpretation & Calculations

Elution Order (CR(+) Column)
  • Peak 1: (R)-2-Amino-3-(thiophen-3-yl)propanoic acid (D-isomer analog).[1][2]

  • Peak 2: (S)-2-Amino-3-(thiophen-3-yl)propanoic acid (L-isomer analog).[1][2]

Note: This elution order is typical for Crownpak CR(+) but must be confirmed experimentally as the thiophene ring size can induce subtle steric changes compared to phenylalanine.

Enantiomeric Excess (% ee)

[2]

Where


 is the peak area of the major (R) enantiomer and 

is the peak area of the minor (S) enantiomer.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link][2][5]

  • PubChem. Compound Summary: (R)-2-Amino-3-(thiophen-3-yl)propanoic acid.[1][2][6] CID 819085.[2] Retrieved from [Link][2]

  • Hyun, M. H. (2006).[2] Liquid chromatographic resolution of amino acids and their derivatives on crown ether-based chiral stationary phases. Journal of Separation Science.[2] (Contextual grounding for Crown Ether mechanism).

Sources

Method

Application Note: A Guide to In Vitro Assays for Measuring the Biological Activity of D-3-Thienylalanine

Abstract D-3-Thienylalanine is a non-proteinogenic D-amino acid and a structural analog of the essential amino acid L-phenylalanine. Its structural similarity allows it to interact with and modulate biological pathways t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

D-3-Thienylalanine is a non-proteinogenic D-amino acid and a structural analog of the essential amino acid L-phenylalanine. Its structural similarity allows it to interact with and modulate biological pathways that recognize or utilize L-phenylalanine. This application note provides a comprehensive guide with detailed protocols for characterizing the primary biological activities of D-3-Thienylalanine. We present three robust assays designed to provide a multi-faceted understanding of its mechanism of action: (1) an enzyme inhibition assay for Phenylalanine Hydroxylase (PAH), (2) a cell-based competition assay for amino acid transporters, and (3) a cell viability assay to determine its downstream effects on cellular proliferation. These protocols are designed to be self-validating systems, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Biological Context of D-3-Thienylalanine

L-phenylalanine is a fundamental building block for protein synthesis and serves as the precursor for L-tyrosine and a cascade of vital monoamine neurotransmitters.[1] Molecules that can antagonize its metabolic pathways are valuable tools for biochemical research and potential therapeutic leads. D-3-Thienylalanine replaces the phenyl ring of phenylalanine with a 3-thienyl group and exists as the D-stereoisomer. While D-amino acids are generally excluded from ribosomal protein synthesis in eukaryotes,[2] they can still exert significant biological effects.

The primary known mechanisms of action for thienylalanine analogs include:

  • Inhibition of Phenylalanine Hydroxylase (PAH): Early studies on the related compound, β-2-thienyl-dl-alanine, demonstrated competitive inhibition of PAH, the rate-limiting enzyme in phenylalanine catabolism that converts L-phenylalanine to L-tyrosine.[3]

  • Competition for Amino Acid Transport: As a phenylalanine analog, D-3-Thienylalanine is hypothesized to compete with natural amino acids for uptake through cell membrane transporters, such as the L-type amino acid transporter 1 (LAT1), which is crucial for nutrient supply to many cells.[4]

  • Antimetabolite Activity: By interfering with phenylalanine utilization, D-3-Thienylalanine can disrupt protein synthesis and cellular metabolism, leading to cytostatic or cytotoxic effects, particularly under conditions of L-phenylalanine limitation.[5]

This guide provides detailed methodologies to quantitatively assess each of these activities.

Assay I: Phenylalanine Hydroxylase (PAH) Inhibition

Principle of the Assay

This assay quantifies the inhibitory potential of D-3-Thienylalanine against Phenylalanine Hydroxylase (PAH). PAH is a monooxygenase that catalyzes the hydroxylation of L-phenylalanine to L-tyrosine, requiring molecular oxygen and the cofactor tetrahydrobiopterin (BH4).[6] The activity of PAH is determined by measuring the rate of L-tyrosine production from the L-phenylalanine substrate. The reduction in L-tyrosine formation in the presence of D-3-Thienylalanine is a direct measure of its inhibitory activity. For highest specificity and sensitivity, quantification of L-tyrosine is achieved via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]

Signaling Pathway Diagram

PAH_Pathway cluster_0 PAH-Catalyzed Reaction Phe L-Phenylalanine (Substrate) PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Binds Tyr L-Tyrosine (Product) PAH->Tyr Converts Inhibitor D-3-Thienylalanine Inhibitor->PAH Inhibits

Caption: D-3-Thienylalanine inhibits the conversion of L-Phenylalanine to L-Tyrosine.

Detailed Protocol: PAH Inhibition Assay

A. Materials and Reagents

  • Enzyme Source: Purified recombinant human PAH or liver lysate from a suitable animal model (e.g., wild-type mouse).[7]

  • D-3-Thienylalanine: Stock solution in DMSO or appropriate aqueous buffer.

  • Substrate: L-Phenylalanine (L-Phe) stock solution (e.g., 100 mM in water).

  • Cofactor: (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4) stock solution (e.g., 10 mM in 10 mM HCl, prepare fresh).

  • Assay Buffer: 100 mM HEPES, pH 7.4.

  • Stop Solution: 10% Trichloroacetic Acid (TCA) containing an internal standard (e.g., L-Tyrosine-d4).

  • Instrumentation: LC-MS/MS system for quantification.

B. Experimental Workflow

Caption: Workflow for the PAH enzymatic inhibition assay.

C. Step-by-Step Procedure

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of D-3-Thienylalanine in Assay Buffer. A typical final concentration range for an IC50 determination would be 0.1 µM to 1000 µM.

  • Enzyme Preparation: Dilute the PAH enzyme source in cold Assay Buffer to a working concentration that produces a robust signal within the linear range of the assay.

  • Reaction Setup (in a 96-well plate):

    • Total Activity Control: 10 µL Assay Buffer + 80 µL diluted enzyme.

    • Vehicle Control: 10 µL vehicle (e.g., 1% DMSO in Assay Buffer) + 80 µL diluted enzyme.

    • Test Compound Wells: 10 µL D-3-Thienylalanine dilution + 80 µL diluted enzyme.

    • No Enzyme Control: 90 µL Assay Buffer.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a Substrate/Cofactor Mix containing L-Phe and BH4 in Assay Buffer. Add 10 µL of this mix to all wells to start the reaction. (Final concentrations: e.g., 1 mM L-Phe, 200 µM BH4).

  • Incubation: Incubate the plate at 37°C for 30 minutes. The time should be optimized to ensure the reaction remains in the linear phase.

  • Reaction Termination: Add 100 µL of ice-cold Stop Solution to all wells. This will precipitate the protein and halt the reaction.

  • Sample Processing: Centrifuge the plate at 4,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Detection: Analyze the samples by LC-MS/MS to quantify the concentration of L-tyrosine formed, using the L-Tyrosine-d4 as an internal standard for normalization.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme)) * 100

  • Determine IC50: Plot the % Inhibition against the logarithm of the D-3-Thienylalanine concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Table 1: Example Data for PAH Inhibition by D-3-Thienylalanine

[D-3-Thienylalanine] (µM) L-Tyrosine Formed (µM) % Inhibition
0 (Vehicle) 50.2 0%
1 45.1 10.2%
10 30.6 39.0%
50 15.3 69.5%
100 8.9 82.3%
500 4.1 91.8%

| 1000 | 3.5 | 93.0% |

Expected Outcome: D-3-Thienylalanine should exhibit a dose-dependent inhibition of PAH activity, yielding a sigmoidal curve from which an IC50 can be derived. Further kinetic studies (varying substrate concentration) can be performed to confirm a competitive inhibition mechanism, as suggested by literature on related analogs.[3]

Assay II: Cell-Based Amino Acid Transporter Competition

Principle of the Assay

This assay measures the ability of D-3-Thienylalanine to compete with a natural substrate for uptake by amino acid transporters, such as LAT1.[4] Cells expressing the transporter of interest are incubated with a fixed concentration of a radiolabeled substrate (e.g., [¹⁴C]-L-Leucine) and varying concentrations of D-3-Thienylalanine. A reduction in the intracellular radioactivity indicates that D-3-Thienylalanine is competing for the transporter's binding site, thereby inhibiting substrate uptake.

Detailed Protocol: Transporter Competition Assay

A. Materials and Reagents

  • Cell Line: A cell line with high expression of the target transporter (e.g., HT-29 or HEK293 cells engineered to overexpress hLAT1).

  • Culture Medium: Standard cell culture medium (e.g., DMEM) with FBS and antibiotics.

  • Radiolabeled Substrate: [¹⁴C]-L-Leucine or [¹⁴C]-L-Phenylalanine.

  • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS), pH 7.4.

  • Wash Buffer: Ice-cold PBS.

  • Lysis Buffer: 0.1 M NaOH with 1% SDS.

  • Scintillation Cocktail: A suitable cocktail for aqueous samples.

  • Instrumentation: Scintillation counter.

B. Experimental Workflow

Caption: Workflow for the radiolabeled amino acid uptake assay.

C. Step-by-Step Procedure

  • Cell Seeding: Seed cells into 24-well plates at a density that results in a confluent monolayer on the day of the experiment.

  • Preparation: On the day of the assay, aspirate the culture medium. Wash the cells twice with pre-warmed (37°C) Uptake Buffer.

  • Inhibitor Pre-incubation: Add 250 µL of Uptake Buffer containing the desired concentration of D-3-Thienylalanine or vehicle to each well. Incubate for 10 minutes at 37°C.

  • Uptake Initiation: Add 250 µL of Uptake Buffer containing the radiolabeled substrate (e.g., final concentration 1 µM [¹⁴C]-L-Leucine) to each well.

  • Uptake Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C. This time should be within the linear range of uptake.

  • Termination: Rapidly terminate the uptake by aspirating the solution and immediately washing the cells three times with 1 mL of ice-cold Wash Buffer.

  • Cell Lysis: Add 500 µL of Lysis Buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.

  • Measurement: Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

Data Analysis and Interpretation
  • Calculate Percent Uptake Inhibition:

    • % Uptake Inhibition = (1 - (CPM_Inhibitor / CPM_Vehicle)) * 100

  • Determine IC50/Ki: Plot the % Uptake Inhibition against the inhibitor concentration to determine the IC50. This can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation if the substrate concentration and its Km for the transporter are known.

Table 2: Example Data for [¹⁴C]-L-Leucine Uptake Inhibition

[D-3-Thienylalanine] (µM) CPM (Average) % Uptake Inhibition
0 (Vehicle) 15,800 0%
10 13,904 12%
50 9,954 37%
100 7,268 54%
500 3,318 79%

| 2000 | 1,738 | 89% |

Expected Outcome: D-3-Thienylalanine should competitively inhibit the uptake of the radiolabeled substrate in a dose-dependent manner, indicating interaction with the amino acid transporter.

Assay III: Cell Viability and Proliferation Assay

Principle of the Assay

This assay assesses the downstream functional consequence of D-3-Thienylalanine's antimetabolite activity. By antagonizing L-phenylalanine, the compound is expected to inhibit cell growth and reduce viability. This effect should be significantly more pronounced when cells are cultured in a medium deficient in L-phenylalanine, as they become more reliant on pathways that can be disrupted by the analog.[5] Cell viability can be measured using various methods, such as tetrazolium salt reduction (MTT, WST-1) or ATP quantification (CellTiter-Glo®), which reflect the metabolic activity of the cell population.[9][10]

Detailed Protocol: Cell Viability Assay

A. Materials and Reagents

  • Cell Line: An appropriate cell line (e.g., HeLa, A549).

  • Culture Media:

    • Complete Culture Medium.

    • Custom L-Phenylalanine-Deficient Medium (supplemented with dialyzed FBS).

  • D-3-Thienylalanine: Stock solution in DMSO.

  • Viability Reagent: WST-1 reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Instrumentation: 96-well plate reader (absorbance or luminescence).

B. Step-by-Step Procedure

  • Cell Seeding: Seed cells into 96-well plates at a low density (e.g., 2,000-5,000 cells/well) in complete medium and allow them to attach overnight.

  • Medium Exchange: The next day, carefully aspirate the medium. Wash the cells once with PBS. Add 100 µL of either Complete Medium or L-Phenylalanine-Deficient Medium to the appropriate wells.

  • Treatment: Add D-3-Thienylalanine at various concentrations to the wells. Include vehicle-only controls for both media types.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Measurement (WST-1 Example):

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance (media only) from all readings. Normalize the data to the vehicle control for each media condition.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Determine GI50: Plot % Viability against the log of inhibitor concentration for each media condition. Fit the data to a dose-response curve to determine the GI50 (concentration causing 50% growth inhibition).

Table 3: Example Viability Data in Complete vs. Phe-Deficient Media

[D-3-Thienylalanine] (µM) % Viability (Complete Medium) % Viability (Phe-Deficient Medium)
0 (Vehicle) 100% 100%
10 98% 85%
50 95% 62%
100 88% 48%
500 75% 21%

| 1000 | 62% | 9% |

Expected Outcome: D-3-Thienylalanine will show significantly higher potency (a lower GI50 value) in the L-Phenylalanine-Deficient medium. This result strongly supports the hypothesis that its primary mode of cytotoxic action is through the specific antagonism of L-phenylalanine-dependent pathways.

Conclusion

The three assays detailed in this application note provide a robust, multi-tiered approach to characterizing the biological activity of D-3-Thienylalanine. By combining a direct enzymatic assay (PAH inhibition), a target engagement assay at the cellular membrane (transporter competition), and a functional downstream assay (cell viability), researchers can build a comprehensive profile of the compound's mechanism of action. Adherence to the detailed protocols and inclusion of appropriate controls will ensure the generation of high-quality, reliable, and publishable data.

References

  • Fitzpatrick, P. F. (2003). Mechanism of Aromatic Amino Acid Hydroxylation. Advances in Enzymology and Related Areas of Molecular Biology, 72, 33-67. [Link]

  • Blank, C. L., & Pike, R. (1984). Determination of phenylalanine hydroxylase activity by liquid chromatography/electrochemistry. Analytical Biochemistry, 139(2), 468-473. [Link]

  • Schlegel, A., et al. (2012). Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry. Metabolic Brain Disease, 27(2), 175-181. [Link]

  • Bartholomé, K., & Ertel, R. (1975). Determination of phenylalanine hydroxylase activity in patients with phenylketonuria and hyperphenylalaninemia. Pediatric Research, 9(12), 899-903. [Link]

  • Faserl, K., et al. (2012). Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine, 50(5), 855-862. [Link]

  • Cell Biolabs, Inc. (n.d.). Phenylalanine Assay Kit. Product Manual. [Link]

  • Anaspec. (n.d.). Analogs of Phenylalanine and Tyrosine. Product Category Page. [Link]

  • Uchida, T., et al. (2021). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Journal of Pharmaceutical Sciences, 110(1), 325-332. [Link]

  • Singh, R. P., et al. (2009). Effect of 3-thienylalanine-ornithine-proline, new sulfur-containing angiotensin-converting enzyme inhibitor on blood pressure and oxidative stress in spontaneously hypertensive rats. Journal of Cardiovascular Pharmacology, 53(2), 147-152. [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Application Note. [Link]

  • Gálvez, A., et al. (1974). β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport. Biochemical Society Transactions, 2(3), 347-352. [Link]

  • Wikipedia. (n.d.). Phenylalanine. Article. [Link]

  • Pollegioni, L., & Servi, S. (2018). D-amino acids in protein synthesis. DAAIR Center. [Link]

  • Main, A. N., et al. (2018). Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. Nucleic Acids Research, 46(22), 11948-11957. [Link]

  • Hentall, I. D., et al. (1985). D-phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model. Neuropharmacology, 24(12), 1237-1241. [Link]

  • Routh, P. K., et al. (2016). Recent Updates on DTD (D-Tyr-tRNATyr Deacylase): An Enzyme Essential for Fidelity and Quality of Protein Synthesis. Frontiers in Molecular Biosciences, 3, 14. [Link]

  • Biology Stack Exchange. (2013). Why does beta-2-Thienylalanine inhibit bacterial growth? Discussion Thread. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: D-3-Thienylalanine Purification

Topic: Purification & Troubleshooting for D-3-(2-Thienyl)alanine Ticket ID: PUR-D3TA-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Introduction: The Molecule & The Challenge Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting for D-3-(2-Thienyl)alanine Ticket ID: PUR-D3TA-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for D-3-Thienylalanine (D-3-TA). This non-canonical amino acid is a critical building block in peptide therapeutics (e.g., GnRH antagonists) and requires rigorous purity standards.

Unlike phenylalanine, the thiophene ring in D-3-TA introduces unique challenges:

  • Oxidative Instability: The sulfur atom is electron-rich and prone to oxidation (S-oxidation), leading to sulfoxides (yellow/brown impurities).

  • Isoelectric Behavior: As a zwitterion, its solubility is strictly pH-dependent.

  • Enantiomeric Purity: Separating the D-isomer from the L-isomer requires specific chiral resolution techniques, as they share identical physical properties in achiral environments.

This guide moves beyond basic protocols to address the causality of purification failures.

Module 1: Crystallization & Precipitation (The Workhorse)

Context: The most common isolation method is isoelectric point (pI) precipitation or recrystallization.

Troubleshooting Guide

Q: My product forms an oil instead of a solid during neutralization. How do I fix this? A: "Oiling out" occurs when the product separates as a liquid phase before it can crystallize. This usually happens if the concentration is too high or the neutralization is too rapid.

  • The Fix:

    • Temperature Control: Lower the temperature to 0–5°C before reaching the pI.

    • Seeding: Add seed crystals of pure D-3-TA when the pH is approx. 0.5 units away from the target pI.

    • Agitation: Increase stirring speed to prevent local pockets of high pH.

    • Solvent Modification: If using water, add 10-20% ethanol. This increases the solubility slightly, preventing the "crash" that leads to oil, allowing ordered crystal growth.

Q: What is the optimal pH for precipitation? A: The isoelectric point (pI) of D-3-Thienylalanine is approximately 5.8 – 6.2 .

  • Protocol: Dissolve the crude solid in dilute HCl (pH < 2). Filter to remove insolubles. Slowly add 2M NaOH or Ammonia until pH reaches 6.0 . Allow the slurry to age for 2-4 hours at 4°C to maximize yield.

Q: I have persistent yellow color in my crystals. Is this critical? A: Yes. Yellow coloration typically indicates thiophene oxidation products (sulfoxides) or polymerized thiophene byproducts.

  • The Fix:

    • Redissolve crystals in dilute acid.

    • Treat with Activated Carbon (specifically grades with low metal content, e.g., Norit SX Ultra) at 40°C for 30 minutes.

    • Filter through Celite.

    • Re-precipitate by adjusting pH to 6.0.

    • Expert Tip: Perform this step under Nitrogen or Argon to prevent re-oxidation.

Data: Solubility Profile
Solvent SystemTemperatureSolubility StatusUse Case
Water (pH 6.0) 25°CSparingly Soluble (<5 mg/mL)Precipitation (Yield)
Water (pH 1.0 or 11.0) 25°CSoluble (>50 mg/mL)Dissolution/Loading
Water / Ethanol (80:20) 60°CSolubleRecrystallization
Acetonitrile / Water 25°CSolubleHPLC Mobile Phase
Hexane 25°CInsolubleAnti-solvent (Risk of Oiling)

Module 2: Chiral Resolution (The Specialist)

Context: If your synthesis yields a racemate (DL-mix) or low enantiomeric excess (ee), simple recrystallization will not work. You must use a Diastereomeric Salt Resolution .

Protocol: Chemical Resolution with Tartaric Acid

This method relies on the solubility difference between the D-3-TA salt and the L-3-TA salt when paired with a chiral acid.

Step-by-Step Workflow:

  • Reagent: Use Dibenzoyl-D-tartaric acid (D-DBTA) or Di-p-toluoyl-D-tartaric acid .

  • Formation: Dissolve DL-3-Thienylalanine (1.0 eq) and D-DBTA (1.0 eq) in a mixture of Water/Methanol (2:1) at 65°C.

  • Crystallization: Cool slowly to Room Temperature (RT). The L-isomer salt typically crystallizes out first (depending on the specific resolving agent and solvent; verify with specific literature for your derivative).

    • Note: For D-3-TA purification, you often want the salt that remains in the mother liquor or you use the opposite resolving agent (L-DBTA) to precipitate the D-target.

    • Standard Practice: Use Dibenzoyl-L-tartaric acid to precipitate the D-3-Thienylalanine salt directly.

  • Liberation: Filter the salt. Suspend in water. Adjust pH to 6.0 with Ammonia. The free D-3-TA precipitates; the tartaric acid remains in solution (as ammonium tartrate).

Q: My enantiomeric excess (ee) is stuck at 95%. How do I get to >99%? A: Do not liberate the free base yet. Recrystallize the diastereomeric salt itself in 50% aqueous ethanol. The solubility difference between the (D-Amine:L-Acid) and (L-Amine:L-Acid) salts is amplified in alcohol mixtures.

ChiralResolution Start Crude DL-3-Thienylalanine Agent Add Dibenzoyl-L-tartaric acid (Solvent: Water/MeOH) Start->Agent Heat Heat to 65°C (Dissolve) Agent->Heat Cool Cool to 25°C (Selective Crystallization) Heat->Cool Filter Filtration Cool->Filter Solid Solid Filter Cake (D-3-TA : L-Tartrate Salt) Filter->Solid Precipitate Liquor Mother Liquor (L-Isomer rich) Filter->Liquor Discard/Recycle Recryst Recrystallize Salt (50% EtOH) Solid->Recryst If ee < 99% Liberate Suspend in Water Adjust pH to 6.0 Solid->Liberate If ee > 99% Recryst->Liberate Final Pure D-3-Thienylalanine (>99% ee) Liberate->Final

Figure 1: Workflow for the chiral resolution of D-3-Thienylalanine using a tartaric acid derivative.

Module 3: Chromatographic Polishing

Context: For peptide-grade materials (>99.5% purity), chromatography removes trace isomers and des-thienyl impurities.

Method Parameters
ParameterConditionRationale
Column C18 (Octadecyl) or Phenyl-HexylPhenyl-hexyl offers unique selectivity for the thiophene ring via pi-pi interactions.
Mobile Phase A Water + 0.1% TFATFA suppresses ionization of the carboxylic acid, improving peak shape.
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile is preferred over Methanol to prevent high backpressure.
Gradient 5% B to 40% B over 20 minD-3-TA is relatively polar; it elutes early.
Detection UV @ 230-235 nmThiophene absorbs strongly here. Avoid 214 nm if using high TFA (baseline noise).

Q: How do I separate the D and L enantiomers by HPLC? A: You cannot use a standard C18 column.

  • Option A (Direct): Use a Chiral Column.

    • Column:Daicel Chiralpak zwix(+) or Crownpak CR-I(+) . These are designed for zwitterionic amino acids.

    • Mobile Phase: Aqueous Perchloric acid (pH 1.5 - 2.0) often works well for Crownpak.

  • Option B (Indirect - Marfey's Method):

    • Derivatize the sample with FDAA (Marfey's Reagent) .

    • This creates diastereomers (L-FDAA-D-TA vs L-FDAA-L-TA).

    • Separate these on a standard C18 column.

Module 4: Handling & Storage (The "Thiophene Factor")

Q: My white powder turned brown after 3 months. Why? A: Thiophene rings are sensitive to photo-oxidation and atmospheric oxygen.

  • Storage Protocol: Store at -20°C. The vial must be amber (light protection) and flushed with Argon/Nitrogen before sealing.

  • Handling: Avoid heating solutions of D-3-TA above 50°C for prolonged periods unless under inert gas.

PurityLogic Issue Impurity Detected Type Identify Type Issue->Type Iso Enantiomer (L-form) Type->Iso Chiral HPLC Ox Oxidation (Yellow) Type->Ox Visual/MS Salt Inorganic Salts Type->Salt Ash Test Sol1 Chiral Resolution (Tartaric Acid) Iso->Sol1 Sol2 Activated Carbon + Inert Gas Ox->Sol2 Sol3 Ion Exchange Resin (Desalting) Salt->Sol3

Figure 2: Decision matrix for impurity removal based on characterization.

References

  • Chiral Resolution Methodology

    • Source: US Patent 10,562,879 B2. "Method for preparing thienyl alanine having optical activity." (2020).
    • Link:

  • Synthesis & Enzymatic Resolution

    • Source: Rao, P. N., et al. "Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine."[1] International Journal of Peptide and Protein Research, 29(1), 118-125.[1]

    • Link:[1]

  • Physical Properties & Solubility

    • Source: Sigma-Aldrich Product Specific
    • Link:

  • Thiophene Oxidation Chemistry

    • Source: Dansette, P. M., et al. "Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9." Chemical Research in Toxicology.
    • Link:

Sources

Optimization

Technical Support Center: Troubleshooting Peptide Synthesis with Non-Canonical Amino Acids

The incorporation of non-canonical amino acids (ncAAs) into peptides offers exciting possibilities for modulating the structure, function, and therapeutic potential of these molecules. However, the unique chemical proper...

Author: BenchChem Technical Support Team. Date: February 2026

The incorporation of non-canonical amino acids (ncAAs) into peptides offers exciting possibilities for modulating the structure, function, and therapeutic potential of these molecules. However, the unique chemical properties of ncAAs can introduce significant challenges into standard solid-phase peptide synthesis (SPPS) protocols. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions.

Section 1: On-Resin Synthesis Challenges: Coupling & Deprotection

This section addresses the most common hurdles encountered during the iterative elongation of the peptide chain on the solid support.

Q1: My coupling efficiency is low when incorporating a bulky or sterically hindered ncAA. What are the likely causes and how can I improve it?

A1: Low coupling efficiency with bulky ncAAs is a frequent issue, primarily caused by steric hindrance. The large side chain of the ncAA physically blocks the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1]

Causality & Troubleshooting Strategies:

  • Inadequate Activation: Standard coupling reagents may not be potent enough to overcome the steric barrier.[2]

    • Solution: Switch to a more powerful in-situ activating reagent. Aminium/uronium salts like HATU , HCTU , or phosphonium salts such as PyBOP are significantly more effective.[2][3] HATU is often considered one of the most powerful activators, while HCTU provides a cost-effective alternative with comparable performance.[4] For extremely hindered ncAAs, converting the carboxylic acid to a highly reactive acyl fluoride using reagents like TFFH can be a very effective strategy.[2]

  • Insufficient Reaction Time: Steric hindrance slows down the reaction kinetics.[2]

    • Solution: Increase the coupling reaction time, for example, from the standard 1-2 hours to 4-6 hours or even overnight.[1][2] Performing a "double coupling," where the coupling step is repeated with a fresh solution of activated ncAA, is also a highly effective strategy.[1][2][5]

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, making the N-terminal amine inaccessible.[1][6]

    • Solution: Improve solvation by switching from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which has superior solvating properties.[6][7][8] For particularly difficult sequences, using chaotropic salts like LiCl (0.5 M) in the coupling mixture can help disrupt secondary structures.[1]

  • Elevated Temperatures: Applying gentle heat can help overcome the activation energy barrier.

    • Solution: Microwave-assisted peptide synthesis (MASPPS) is a powerful method to drive difficult couplings to completion efficiently.[2][6] If a microwave synthesizer is not available, conventional heating to 35-40°C can be beneficial, but must be used cautiously as it can increase the risk of racemization.[1]

Q2: I'm observing significant on-resin aggregation after incorporating a hydrophobic ncAA. What strategies can I employ to mitigate this?

A2: On-resin aggregation is a major cause of synthesis failure, leading to incomplete coupling and deprotection reactions.[6] It occurs when peptide chains interact with each other, often through hydrogen bonding to form stable secondary structures like β-sheets, making reactive sites inaccessible.[6][9] Hydrophobic ncAAs can exacerbate this issue.[9]

Troubleshooting Flowchart for Aggregation

cluster_solvents Solvent Strategies cluster_disrupt Structure-Disrupting Strategies start Aggregation Detected (e.g., poor swelling, failed Kaiser test) solvent Change Solvent System start->solvent temp Increase Temperature (Microwave or Conventional) solvent->temp If aggregation persists s1 Switch DMF to NMP solvent->s1 s2 Add DMSO (up to 25%) solvent->s2 s3 Use 'Magic Mixture' (DCM/DMF/NMP + Triton X100) solvent->s3 disrupt Use Structure-Disrupting Elements temp->disrupt If aggregation persists re_synth Re-synthesize with Optimized Strategy disrupt->re_synth For severe cases d1 Incorporate Pseudoproline Dipeptides disrupt->d1 d2 Use Hmb/Dmb backbone protection disrupt->d2

Caption: Decision workflow for troubleshooting on-resin aggregation.

Detailed Strategies:

  • Optimize Solvents: The choice of solvent is critical for maintaining peptide chain solvation.

    • NMP and DMSO: Switch from DMF to NMP or add up to 25% dimethyl sulfoxide (DMSO) to your reaction solvents for both coupling and deprotection steps.[6][10] DMSO is a powerful dissociating solvent that can break up internal peptide aggregates.[10]

    • Chaotropic Salts: Adding salts like LiCl or NaClO4 to the coupling mixture can disrupt hydrogen bonding networks.[6]

  • Incorporate "Structure-Breaking" Moieties: For predictable aggregation-prone sequences, proactively incorporate elements that disrupt secondary structure formation.

    • Pseudoproline Dipeptides: These are derivatives of Ser, Thr, or Cys that introduce a "kink" into the peptide backbone, effectively hindering β-sheet formation.[6][9][11] The native residue is regenerated during the final acid cleavage.[9]

    • Backbone Protection: Attaching a temporary protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) to the backbone amide nitrogen physically prevents hydrogen bond formation.[6] Incorporating one Hmb/Dmb group every 6-7 residues is often effective.[6]

  • Optimize Resin Choice:

    • Use resins with better swelling properties, such as PEG-based resins (e.g., NovaPEG, TentaGel), which can help keep peptide chains solvated and separated.[6]

    • Employ a resin with a lower substitution level, which increases the distance between growing peptide chains, reducing the chance of intermolecular aggregation.[6]

Q3: My final peptide shows a significant side product corresponding to racemization of my ncAA. How can I prevent this?

A3: Racemization is the loss of stereochemical integrity at the amino acid's alpha-carbon, leading to a mixture of L- and D-enantiomers.[12] This is a critical issue as it can drastically alter or eliminate a peptide's biological activity.[12] The primary mechanism is the formation of a planar oxazolone intermediate during carboxyl group activation.[12] While certain canonical amino acids like His and Cys are particularly susceptible, many ncAAs can also be prone to racemization.[12][13]

Prevention Strategies:

  • Choice of Coupling Reagent & Additives: This is the most critical factor.

    • Uronium/Aminium vs. Carbodiimide: Uronium/aminium reagents (HATU, HCTU) and phosphonium reagents (PyBOP) are generally preferred over carbodiimides like DIC, especially when used with additives.

    • Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its analogues is crucial for suppressing racemization.[6] Oxyma Pure is a highly effective modern additive that can be used with DIC to minimize racemization.[12]

    • COMU: This coupling reagent incorporates an Oxyma Pure moiety, making it a safer and highly efficient option with reduced racemization potential.[3][14]

  • Control Reaction Conditions:

    • Temperature: Perform couplings at lower temperatures (e.g., 0°C or room temperature).[12] Avoid excessive heating unless absolutely necessary for a difficult coupling, and if so, use microwave heating for short durations.

    • Base: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA). The amount of base should be carefully controlled; typically, 2 equivalents for uronium/aminium reagents are sufficient.

  • Orthogonal Protecting Groups: For particularly sensitive ncAAs, consider using an alternative Nα-protecting group strategy that is less prone to oxazolone formation, though this is a more advanced approach.[13][15]

Table 1: Comparison of Common Coupling Reagents for ncAA Incorporation

ReagentTypeRelative SpeedRacemization Risk (without additives)Notes
DIC CarbodiimideModerateHighRequires an additive like Oxyma Pure to suppress racemization effectively.[12]
HBTU/HCTU Aminium/UroniumFastModerateHCTU is often more efficient and cost-effective than HBTU.[4][16]
HATU Aminium/UroniumVery FastLowHighly efficient, especially for hindered couplings, due to the HOAt leaving group.[3][14]
PyBOP PhosphoniumFastLowExcellent for sterically hindered couplings.[1]
COMU Aminium/UroniumVery FastVery LowContains Oxyma Pure moiety, offering high efficiency and safety with minimal racemization.[3][14]

Section 2: Cleavage & Post-Synthesis Workup

Q4: The standard cleavage cocktail is damaging my ncAA's sensitive side chain. What modifications should I consider?

A4: The final cleavage step, which uses a strong acid like trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups, generates highly reactive carbocations.[17] Scavengers are added to the cleavage cocktail to "trap" these cations and prevent them from causing side reactions with sensitive residues.[17] If your ncAA has a unique or sensitive functional group, a standard cocktail may be insufficient or detrimental.

Systematic Approach to Cocktail Optimization:

  • Identify the Sensitivity: Determine the chemical nature of your ncAA's side chain. Is it prone to oxidation (like Met), alkylation (like Trp), or acid-catalyzed degradation?

  • Select Appropriate Scavengers: Tailor the scavenger mixture to protect the specific functionality.

    • For Acid-Labile Groups (e.g., Trityl, t-Butyl): Use Triisopropylsilane (TIS) . It is a very effective scavenger for trityl and t-butyl cations.[18] A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5).[18]

    • For Tryptophan-like (Indole) ncAAs: Tryptophan is susceptible to alkylation by carbocations. 1,2-ethanedithiol (EDT) is an excellent scavenger for this. Water also helps suppress t-butylation of tryptophan.[18]

    • For Methionine-like (Thioether) ncAAs: Methionine can be oxidized to its sulfoxide. Thioanisole is a key scavenger to prevent this.[19] Reagent K (TFA/phenol/water/thioanisole/EDT) is a classic cocktail for peptides containing multiple sensitive residues like Met, Cys, and Trp.[19]

    • For ncAAs with Ketone/Aldehyde Groups (e.g., p-Acetyl-Phenylalanine): These can potentially react with primary amines under acidic conditions. While typically stable, if issues are suspected, minimizing water content and cleavage time is advisable.

    • For ncAAs with unique protecting groups: If your ncAA uses a non-standard side-chain protecting group, ensure it is labile to TFA. If not, an orthogonal deprotection step may be required before cleavage.[15][20]

Table 2: Common Cleavage Cocktails and Their Applications

Reagent NameComposition (v/v)Primary Use Case
Reagent B TFA/Phenol/Water/TIS (88:5:5:2)Good for general use, especially with trityl-based protecting groups. Does not prevent Met oxidation.[17][21]
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)"Workhorse" cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[19][21]
TFA/TIS/H₂O (95:2.5:2.5)A simple, effective cocktail for peptides without highly sensitive residues like Met or multiple Trp.[18]
Low Odor TFA/TIS/H₂O/Dithiothreitol (DTT)Replaces pungent thiols (EDT, thioanisole) with DTT. Useful for Bpa-containing peptides.[21]

Always prepare cleavage cocktails fresh just before use.[22]

Section 3: Key Experimental Protocols

Protocol 1: On-Resin Monitoring with the Kaiser Test

The Kaiser test is a crucial qualitative colorimetric assay to verify the completion of a coupling reaction by detecting free primary amines.[23] A positive result (blue color) indicates an incomplete coupling.

Reagents:

  • Reagent A: 1 mL of a KCN solution (16.5 mg in 25 mL H₂O) diluted with 49 mL of pyridine.[23]

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[23]

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[23]

Procedure:

  • Collect a small sample of resin beads (10-15) in a small glass test tube.

  • Wash the beads with DMF and then ethanol and allow to dry briefly.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the tube.[23]

  • Heat the tube at 100-110°C for 5 minutes.[23][24]

  • Observe the color of the beads and the solution.

Interpretation:

ObservationMeaningRecommended Action
Yellow/Colorless beads & solutionComplete Coupling Proceed to the next deprotection step.
Blue/Purple beads & solutionIncomplete Coupling Perform a recouple (double coupling).[23]
Yellow beads, blue solution Nearly Complete Coupling Extend coupling time or proceed with caution. Capping may be an option.

Note: The Kaiser test is unreliable for N-terminal secondary amines like proline or some ncAAs.[23] In these cases, an alternative like the Chloranil test is required.[25][23]

Protocol 2: Double Coupling for a Sterically Hindered ncAA

This protocol is used when a Kaiser test indicates a failed or incomplete coupling of a bulky ncAA.

  • After the first coupling reaction, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3 x 1 min) to remove all byproducts and excess reagents.

  • In a separate vessel, prepare a fresh activation mixture for the ncAA as done for the first coupling (e.g., 4 eq. ncAA, 3.9 eq. HATU, 8 eq. DIPEA in DMF).[2]

  • Add the fresh, pre-activated amino acid solution to the washed resin.

  • Allow the second coupling reaction to proceed for the same duration as the first (e.g., 45-60 minutes).[2]

  • Drain the reaction vessel and wash thoroughly with DMF (3 x 1 min).

  • Perform a Kaiser test to confirm the completion of the second coupling. If still positive, consider capping the unreacted amines before proceeding.

Section 4: FAQs - Frequently Asked Questions

  • Q: How do I choose the right protecting group for my ncAA's side chain?

    • A: The choice depends on the functionality of the side chain and must be "orthogonal" to the main synthesis chemistry (e.g., Fmoc/tBu).[15] This means the side-chain protecting group must be stable during the entire synthesis (piperidine for Fmoc removal) but be cleanly removed during the final TFA cleavage without affecting other groups.[15][20] For novel ncAAs, this may require consulting the literature or performing stability studies.

  • Q: My ncAA is poorly soluble in DMF. What can I do?

    • A: Poor solubility can hinder activation and coupling. Try dissolving the ncAA in a small amount of DMSO first, then diluting with DMF or NMP. Gentle sonication can also help. In some cases, using alternative "green" solvents like 2-methyltetrahydrofuran (2-MeTHF) might be an option, though this requires more significant protocol optimization.[26]

  • Q: What are the essential analytical methods to confirm the purity of my final ncAA-containing peptide?

    • A: The two primary methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) .[27][28][29] RP-HPLC is used to assess the purity by separating the target peptide from impurities, with purity typically determined by the relative area of the main peak detected at ~215-220 nm.[27][28][30] Mass spectrometry (e.g., MALDI-TOF or ESI-MS) is essential to confirm that the desired product was synthesized by verifying its molecular weight.[27][28]

References

  • Vertex AI Search, based on information from various sources regarding solvents for solid-phase peptide synthesis.
  • Hyde, C., Johnson, T., Owen, D., Quibell, M., & Sheppard, R. C. (1994). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science, 6(5), 243-261.
  • BenchChem. (n.d.). How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids. BenchChem Technical Support.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.
  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Technical Library.
  • AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. AAPPTEC Technical Library.
  • BenchChem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Technical Support.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
  • BenchChem. (n.d.). Kaiser test for monitoring incomplete coupling of modified amino acids. BenchChem Technical Support.
  • Nishiuchi, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • AAPPTEC. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). AAPPTEC Technical Library.
  • Bedford, J., et al. (1994). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 44(1), 1-8.
  • CDN. (n.d.). Cleavage Cocktail Selection. CDN Isotopes.
  • AAPPTEC. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). AAPPTEC Technical Library.
  • Biotage. (2023). Green solvents for solid phase peptide synthesis. Biotage Blog.
  • Sadek, K. U., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science, 18(9), 549-555.
  • Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide. Bachem AG.
  • Li, J., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis (detailed). MilliporeSigma.
  • Thompson, R. E., et al. (2014). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PLoS ONE, 9(4), e94828.
  • SYNFORM. (2020). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Thieme Chemistry.
  • BenchChem. (n.d.). HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis. BenchChem Technical Support.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Cleavage Cocktails for Peptides with Acm-Protected Cysteine. BenchChem Technical Support.
  • Verma, D., et al. (2020). A review on solid phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences, 11(4), 5438-5445.
  • AltaBioscience. (n.d.). Peptide Purification and Product Analysis. AltaBioscience.
  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. School of Chemistry, University of Bristol.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage Blog.
  • Fields, G. B. (1997). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Methods in Enzymology, 289, 104-123.
  • BenchChem. (n.d.). Technical Support Center: Improving Coupling Efficiency of Z-Glu-OtBu in Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Support.
  • BenchChem. (n.d.). Technical Support Center: Preventing Racemization in Peptide Synthesis. BenchChem Technical Support.
  • CPC Scientific. (n.d.).
  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage Blog.
  • Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs Inc.
  • NexPept. (n.d.). Peptide Purity & Certificates of Analysis (COAs) Explained. NexPept.

Sources

Troubleshooting

Technical Support Center: Optimizing Thiophene Compound Synthesis

Welcome to the technical support center for thiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with thiophene scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with thiophene scaffolds. Thiophenes are a critical class of heterocycles in pharmaceuticals, agrochemicals, and materials science. However, their synthesis is not always straightforward.

This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust understanding for future synthetic design.

Section 1: Frequently Asked Questions (FAQs) - Core Synthetic Strategies

This section addresses high-level questions about choosing and optimizing the right synthetic methodology for your target thiophene.

Q1: I need to synthesize a polysubstituted 2-aminothiophene. Which named reaction is the most reliable starting point?

For the synthesis of polysubstituted 2-aminothiophenes, the Gewald aminothiophene synthesis is the most versatile and widely used method.[1][2][3] It is a one-pot, multi-component reaction that combines a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[1][4][5] The key advantages are the operational simplicity and the wide availability of starting materials.[2]

The reaction proceeds through three main stages:

  • Knoevenagel-Cope Condensation: A base catalyzes the condensation of the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated intermediate.[6][7]

  • Sulfur Addition (Thiolation): Elemental sulfur adds to the intermediate. The exact mechanism is complex and may involve polysulfide species, but it results in a sulfurated intermediate.[3][5][7]

  • Cyclization & Tautomerization: The intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring.[5][6] The formation of the aromatic ring is the primary thermodynamic driving force for the reaction.[7]

Gewald_Mechanism_Overview Start Ketone/Aldehyde + α-Cyanoester Base Base (e.g., Morpholine) Start->Base Knoevenagel Knoevenagel-Cope Condensation Base->Knoevenagel Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate - H2O Sulfur Elemental Sulfur (S8) Intermediate->Sulfur Thiolation Sulfur Addition (Thiolation) Sulfur->Thiolation Cyclization Intramolecular Cyclization Thiolation->Cyclization Product 2-Aminothiophene Cyclization->Product Tautomerization

Caption: Simplified workflow of the Gewald aminothiophene synthesis.

Q2: My goal is a simple, substituted thiophene without an amino group. Is there a classic method for this?

Yes, the Paal-Knorr thiophene synthesis is a foundational method for preparing thiophenes from 1,4-dicarbonyl compounds.[8][9][10] The reaction involves heating the diketone with a sulfurizing agent, which both introduces the sulfur atom and acts as a dehydrating agent to drive the cyclization.[8][11]

Commonly used sulfurizing/dehydrating agents include:

  • Phosphorus pentasulfide (P₄S₁₀): A traditional and effective, though harsh, reagent.

  • Lawesson's Reagent: A milder and often more soluble alternative to P₄S₁₀.[3][12]

It's crucial to note that this reaction often produces toxic hydrogen sulfide (H₂S) gas as a byproduct and must be performed in a well-ventilated fume hood with appropriate scrubbing solutions (e.g., bleach).[13]

Q3: I have a pre-functionalized thiophene core and need to perform C-C bond formation. What is the most robust coupling reaction?

The Suzuki-Miyaura cross-coupling reaction is arguably the most versatile and widely employed method for C-C bond formation on thiophene rings. It involves the palladium-catalyzed reaction between a thienyl halide (or triflate) and an organoboron reagent (boronic acid or boronic ester).

The key advantages of the Suzuki coupling are:

  • High Functional Group Tolerance: The reaction conditions are generally mild and compatible with a wide array of functional groups.

  • Commercial Availability: A vast number of boronic acids and palladium catalysts/ligands are commercially available.

  • Safety: The organoboron reagents are generally stable, non-toxic, and easy to handle compared to other organometallics.

Optimizing a Suzuki reaction involves the careful selection of the catalyst, ligand, base, and solvent system, which we will explore in the troubleshooting section.[14]

Section 2: Troubleshooting Guide - Common Experimental Problems

This section is formatted to address specific issues you might be facing in the lab.

Problem Area 1: The Gewald Reaction

Q: My Gewald reaction has a very low yield or is not working at all. What are the first things I should check?

A: Low or no yield in a Gewald reaction typically points to one of three areas: inefficient Knoevenagel-Cope condensation, poor sulfur reactivity, or issues with the starting materials.[6]

Here is a systematic approach to troubleshooting:

  • Verify the Knoevenagel-Cope Condensation: This initial step is critical.[6]

    • Base Selection: The choice of base is crucial. Morpholine or piperidine are common choices, but if you are using a less reactive ketone, a stronger base might be needed.[6] Triethylamine can also be effective.

    • Water Removal: This condensation produces water, which can inhibit the reaction. If you suspect this is an issue, consider using a Dean-Stark apparatus to remove water azeotropically.[6]

  • Address Sulfur Solubility and Reactivity:

    • Solvent Choice: Elemental sulfur has poor solubility in many organic solvents. Use polar solvents like ethanol, methanol, or DMF to improve solubility and reactivity.[6]

    • Temperature: Gently heating the reaction to 40-60 °C can significantly improve the rate of sulfur addition. However, avoid excessive heat, which can promote side reactions.[6]

  • Assess Starting Material Quality:

    • Purity: Ensure your carbonyl compound and active methylene nitrile are pure and, importantly, dry.

    • Stoichiometry: Double-check the molar equivalents of your reagents. An incorrect ratio can halt the reaction or lead to unwanted side products.[6]

Gewald_Troubleshooting Start Low or No Yield Check_Condensation Step 1: Verify Knoevenagel Condensation (TLC analysis) Start->Check_Condensation Check_Sulfur Step 2: Check Sulfur Reactivity Check_Condensation->Check_Sulfur Condensation OK Solution_Base Optimize Base: - Try stronger base (e.g., Piperidine) - Check base quality Check_Condensation->Solution_Base Problem Found Solution_Water Remove Water: - Use Dean-Stark trap Check_Condensation->Solution_Water Problem Found Check_SM Step 3: Assess Starting Materials Check_Sulfur->Check_SM Sulfur Reactivity OK Solution_Solvent Optimize Solvent: - Switch to DMF/Ethanol - Increase Temperature (40-60°C) Check_Sulfur->Solution_Solvent Problem Found Solution_Purity Verify Reagents: - Check purity (NMR/GC) - Dry starting materials - Re-check stoichiometry Check_SM->Solution_Purity Problem Found Success Improved Yield Check_SM->Success All Checks OK, Re-run Carefully Solution_Base->Success Solution_Water->Success Solution_Solvent->Success Solution_Purity->Success

Caption: A logical workflow for troubleshooting low yields in the Gewald synthesis.

Problem Area 2: The Paal-Knorr Synthesis

Q: My Paal-Knorr reaction is giving me the furan byproduct instead of the thiophene. How can I improve selectivity?

A: The formation of a furan is the most common side reaction in the Paal-Knorr thiophene synthesis, as it arises from a competing dehydration pathway.[13] Studies have shown that once the furan is formed, its subsequent conversion to the thiophene is inefficient.[12][13] Therefore, the goal is to favor the initial sulfurization of the 1,4-dicarbonyl over simple acid-catalyzed dehydration.

Strategies to Favor Thiophene Formation:

ParameterRecommendation to Favor ThiopheneRationale
Sulfurizing Agent Use a fresh, high-quality sulfurizing agent like Lawesson's Reagent or P₄S₁₀.[13]These reagents act as both sulfur sources and potent dehydrators. Degraded reagents (due to moisture) will be less effective at sulfurization, allowing the acid-catalyzed dehydration to furan to dominate.[13]
Stoichiometry Use a sufficient excess of the sulfurizing agent.This ensures that the sulfurization pathway is kinetically favored over the simple dehydration pathway.
Temperature Gradually increase the reaction temperature.Some less reactive diketones may require more thermal energy to react with the sulfurizing agent.[13] However, monitor carefully, as excessive heat can lead to decomposition.
Solvent Use a high-boiling, anhydrous, non-polar solvent like toluene or xylene.These solvents prevent premature hydrolysis of the sulfurizing agent and allow for the necessary reaction temperatures to be reached.[13]
Problem Area 3: Suzuki-Miyaura Cross-Coupling

Q: My Suzuki coupling with a thienyl bromide is sluggish and gives significant amounts of homocoupling and/or debromination byproducts. How can I optimize it?

A: This is a classic challenge in cross-coupling chemistry. The key is to fine-tune the reaction conditions to favor the desired cross-coupling catalytic cycle over competing side reactions.

Optimization Parameters for Thiophene Suzuki Coupling:

ParameterCommon IssueRecommended Solution & Rationale
Catalyst/Ligand Inactive catalyst or slow oxidative addition/reductive elimination.The sulfur atom in thiophene can coordinate to palladium, potentially inhibiting catalysis.[15] Use electron-rich, bulky phosphine ligands like SPhos or XPhos .[14][16][17] These ligands promote the oxidative addition step and accelerate the final reductive elimination, outcompeting side reactions.
Base Base is too weak or too strong; poor solubility.Aqueous K₂CO₃ is a good first choice.[16] If you see significant deborylation of your boronic acid, switch to a non-aqueous system with a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ .[14][16] Cesium bases can accelerate reductive elimination.
Solvent Poor solubility of reactants; phase-transfer issues.A biphasic system like dioxane/water or THF/water is standard.[17][18] If solubility is an issue, DMF can be used, but ensure it is rigorously degassed.[18] The aqueous phase is important for dissolving the inorganic base.[19]
Degassing Oxygen is present in the reaction mixture.Oxygen can oxidize and deactivate the Pd(0) catalyst. Crucially, you must degas your solvent and reaction mixture thoroughly. This can be done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[20]

Experimental Protocol: A Robust Starting Point for Thiophene Suzuki Coupling

  • To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add the thienyl bromide (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[14]

  • Add the degassed solvent system (e.g., dioxane and water, typically in a 4:1 to 10:1 ratio).[14]

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

Problem Area 4: Product Purification

Q: I've successfully synthesized my thiophene derivative, but I'm struggling with purification. The compound streaks on my silica gel column.

A: Streaking or tailing on a silica gel column is a common problem, especially with nitrogen- or sulfur-containing heterocycles. It indicates a strong, undesirable interaction between your compound and the acidic silica surface.

Troubleshooting Purification:

  • Deactivate the Silica Gel: The acidic silanol groups on the silica surface are often the culprit. You can neutralize them by adding a small amount of a basic modifier to your eluent system.

    • Method: Add 1-2% triethylamine (Et₃N) to your solvent mixture.[21] This will cap the acidic sites and allow your compound to elute more cleanly.

  • Change the Stationary Phase: If deactivation is insufficient, your compound may be too acid-sensitive for silica gel.

    • Method: Switch to a more neutral stationary phase like neutral alumina .[21] This often resolves issues of compound degradation on the column.

  • Consider an Alternative Purification Technique:

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[13][21]

    • Distillation: For volatile, non-polar thiophenes, distillation (often under reduced pressure) can be a highly effective purification method.[13]

References

  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Deriv
  • Gewald reaction. Wikipedia. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. Benchchem.
  • Gewald reaction. chemeurope.com. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]

  • Paal–Knorr synthesis of thiophene. chem.libretexts.org. [Link]

  • common side reactions in the Gewald synthesis of aminothiophenes. Benchchem.
  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. [Link]

  • Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis. Benchchem.
  • Synthesis of Furan and Thiophene. Unknown Source.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • Thiophene. Wikipedia. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Technical Support Center: Catalyst Selection for Cross-Coupling with 4,6-Dibromodibenzo[b,d]thiophene. Benchchem.
  • Thiophene. Unknown Source.
  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]

  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • Failed suzuki coupling, any suggenstions?. Reddit. [Link]

Sources

Optimization

Technical Support Center: Chiral Separation of Thienylalanines

Subject: Method Development & Troubleshooting Guide for Enantioseparation of 2- and 3-Thienylalanine To: Analytical Chemists, Peptide Synthesis Researchers, CMC Leads From: Senior Application Scientist, Chiral Technologi...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Method Development & Troubleshooting Guide for Enantioseparation of 2- and 3-Thienylalanine To: Analytical Chemists, Peptide Synthesis Researchers, CMC Leads From: Senior Application Scientist, Chiral Technologies Division

Introduction: The Thienylalanine Challenge

Thienylalanine (Thi) is a non-canonical amino acid and a bioisostere of phenylalanine, frequently used in the design of GnRH antagonists and other peptide therapeutics to enhance potency or metabolic stability.

Separating thienylalanine enantiomers presents a distinct challenge compared to standard amino acids:

  • Electronic Effects: The thiophene ring is electron-rich and contains sulfur, which can induce secondary interactions (e.g.,

    
     stacking or specific S-interactions) different from the phenyl ring of phenylalanine.
    
  • Hydrophobicity: Thienylalanines are hydrophobic zwitterions, often leading to solubility issues in pure aqueous buffers and excessive retention on reversed-phase chiral stationary phases (CSPs).

  • Positional Isomers: You will encounter two main forms—

    
    -(2-thienyl)-L/D-alanine and 
    
    
    
    -(3-thienyl)-L/D-alanine. While chemically similar, their steric "fit" into chiral selectors differs.

This guide prioritizes Crown Ether and Zwitterionic technologies for free amino acids, and Immobilized Polysaccharide phases for N-protected derivatives.

Module 1: Method Development Workflow

Do not guess. Follow this logic gate to select the correct stationary phase and mobile phase immediately.

Decision Matrix: Selecting the Chemistry

MethodDevWorkflow Start START: Sample State FreeAA Free Amino Acid (Zwitterion) Start->FreeAA Protected N-Protected (Fmoc, Boc, Cbz) Start->Protected Crown Primary Choice: Crown Ether (CR+) FreeAA->Crown High Resolution Zwitt Secondary Choice: Zwitterionic (Teicoplanin) FreeAA->Zwitt If MS Detection req. Poly Primary Choice: Immobilized Polysaccharide (IA, IB, IC) Protected->Poly MP_Crown Mobile Phase: pH 1.0-2.0 (HClO4) + MeOH (0-15%) Crown->MP_Crown MP_Poly Mobile Phase: NPLC (Hex/IPA) or RPLC (ACN/Water) Poly->MP_Poly

Figure 1: Decision tree for selecting the stationary phase based on the protection state of the thienylalanine sample.

Protocol A: Free Thienylalanine (The "Gold Standard")

Target Column: CROWNPAK CR-I(+) (Immobilized Crown Ether) Mechanism: The crown ether forms a host-guest inclusion complex with the ammonium ion (


) of the amino acid. This requires the amino group to be protonated.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Prepare 100 mM Perchloric Acid (

      
      ) in water (approx. pH 1.0).
      
    • Why Perchloric? It is transparent at low UV (200-210 nm) and provides the necessary counter-ion 'chaos' to drive the ammonium into the crown ether.

    • Safety Note: Perchloric acid is corrosive. Flush system with water immediately after use.

  • Screening Gradient:

    • Start Isocratic: 100% Aqueous

      
       (pH 1.5).
      
    • Flow Rate: 0.5 mL/min (for 3.0mm ID columns).

    • Temperature: 25°C (Start here; lower temps often improve resolution).

  • Optimization for Thienylalanine:

    • Thienylalanines are hydrophobic. Pure aqueous acid may result in retention times >30 mins.

    • Action: Add Methanol (MeOH) to the mobile phase.[1]

    • Limit: Max 15% MeOH (v/v) for Crown Ether columns to prevent precipitation of the selector or loss of chiral recognition.[1][2]

Expected Data:

Parameter Value Notes

| Elution Order (CR+) | D-Thi


 L-Thi | D-form usually elutes first on CR(+) |
| Typical Alpha (

)
| 1.2 - 1.8 | High selectivity is common | | Detection | UV 200-210 nm | Thiophene ring absorbs well here |[3]

Module 2: Troubleshooting Center

Issue 1: "I have no resolution (Single Peak)."

Diagnosis: If using a Crown Ether column, the amino group is likely not fully protonated, or the "fit" is too loose due to high temperature.

Corrective Actions:

  • Check pH: Ensure mobile phase pH is < 2.0. If pH is > 2.5, the ammonium ion dissociates, destroying the inclusion complex.

  • Drop Temperature: The host-guest complex is exothermic. Lowering the temperature from 25°C to 10°C or 5°C dramatically increases the stability of the complex and improves resolution (

    
    ).
    
  • Sample Matrix: Ensure the sample is dissolved in the mobile phase (acidic). Injecting a sample dissolved in high pH diluent can locally disrupt separation.

Issue 2: "My retention times are drifting."

Diagnosis: Thienylalanines can adsorb strongly to non-specific sites on the silica matrix, or the column is not thermally equilibrated.

Corrective Actions:

  • Thermostatting: Crown ether separations are highly temperature-sensitive. Ensure the column is in a thermostat, not ambient air.

  • Column Regeneration: Hydrophobic accumulation of thienylalanine on the column head. Wash with 15% MeOH / 85% Water (no acid) for 30 mins, then re-equilibrate.

Issue 3: "I cannot use Perchloric Acid (MS Detection required)."

Diagnosis:


 is non-volatile and dangerous for Mass Spectrometers.

Alternative Protocol (Zwitterionic Phase):

  • Column: CHIROBIOTIC T (Teicoplanin).[4]

  • Mobile Phase: 50:50 Methanol:Water + 0.1% Formic Acid or Acetic Acid.

  • Mechanism: The thiophene ring interacts with the teicoplanin pockets via

    
     interactions, while the amino/acid groups H-bond.
    
  • Note: Resolution is typically lower than Crown Ether but sufficient for MS quantitation.

Module 3: Advanced Optimization (2-Thi vs. 3-Thi)

The position of the sulfur atom affects the steric bulk near the chiral center.

OptimizationLogic Input Analyte Type TwoThi 2-Thienylalanine (More Steric Bulk near C-alpha) Input->TwoThi ThreeThi 3-Thienylalanine (Less Steric Bulk) Input->ThreeThi Action1 Decrease Flow Increase Temp slightly TwoThi->Action1 Slower Mass Transfer Action2 Standard Conditions High % Water ThreeThi->Action2 Standard Kinetic Profile

Figure 2: Optimization logic based on the specific thienylalanine isomer.

  • 2-Thienylalanine: The sulfur is closer to the attachment point. This creates a "wider" effective angle, sometimes causing slower mass transfer in the Crown Ether pore. Tip: If peaks are broad, reduce flow rate to 0.3 mL/min rather than increasing temperature (which kills selectivity).

  • 3-Thienylalanine: Behaves more like Phenylalanine. Standard conditions usually apply.

Frequently Asked Questions (FAQ)

Q: Can I separate N-Fmoc-Thienylalanine on the Crown Ether column? A: No. The Crown Ether mechanism requires a free primary amine (


). Blocking the amine with Fmoc removes the handle for chiral recognition.
  • Solution: Use an immobilized polysaccharide column (e.g., CHIRALPAK IC or IA ) in Normal Phase (Hexane/IPA/TFA) or Reversed Phase (Acetonitrile/Water/Formic Acid).

Q: Why is my baseline noisy at 200 nm? A: This is likely due to the mobile phase additives.

  • If using

    
    : Ensure high-purity grade acid.
    
  • If using TFA (Trifluoroacetic acid): TFA absorbs UV below 210 nm. Switch to Phosphoric Acid (

    
    ) if detection limit is an issue, though 
    
    
    
    is superior for peak shape.

Q: What is the elution order for Thienylalanine? A: On CROWNPAK CR(+) :

  • D-isomer (R-isomer) typically elutes first .[5]

  • L-isomer (S-isomer) typically elutes second .

  • Always verify with a pure standard, as specific mobile phase modifiers can occasionally shift this.

References

  • Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. Retrieved from [Link]

  • Ilisz, I., et al. (2008). Direct separation of amino acid enantiomers on crown ether-based chiral stationary phases. Journal of Chromatography A. Retrieved from [Link]

Sources

Troubleshooting

🔬 Technical Support Center: Enhancing ncAA Cell Permeability

The following guide serves as a specialized Technical Support Center for researchers facing the "Permeability Paradox" in Genetic Code Expansion (GCE) and metabolic engineering. Status: Online | Tier: Level 3 Engineering...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers facing the "Permeability Paradox" in Genetic Code Expansion (GCE) and metabolic engineering.

Status: Online | Tier: Level 3 Engineering Support | Topic: Non-Canonical Amino Acid Uptake

📋 Executive Summary: The Permeability Bottleneck

The Issue: Genetic code expansion relies on the "orthogonal" nature of the aminoacyl-tRNA synthetase (aaRS)/tRNA pair.[1][2][3][4] However, these evolved synthetases often have high


 values (mM range) for their non-canonical substrates compared to wild-type enzymes.
The Conflict:  To drive aminoacylation, you need high intracellular concentrations of the non-canonical amino acid (ncAA).[5] Yet, the cell membrane is designed to exclude non-native, polar, or bulky metabolites.
The Solution:  This guide provides three distinct engineering workflows to overcome this barrier: Chemical Masking , Transporter Hijacking , and Metabolic Bypassing .

🛠️ Module 1: Chemical Masking Strategies (The "Trojan Horse")

Theory: Most ncAAs are zwitterionic and highly polar at physiological pH, preventing passive diffusion. By masking the carboxyl group (and occasionally the amine), we convert the ncAA into a hydrophobic pro-drug that diffuses across the lipid bilayer. Once inside, ubiquitous intracellular esterases hydrolyze the mask, trapping the charged ncAA within the cytosol.

📉 Diagram: Mechanism of Acetoxymethyl (AME) Ester Masking

AME_Mechanism cluster_extracellular Extracellular Space (Media) cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytosol ncAA_Masked ncAA-AME (Hydrophobic/Neutral) Diffusion Passive Diffusion ncAA_Masked->Diffusion High Permeability Esterase Endogenous Esterases Diffusion->Esterase Entry Intermediate Unstable Intermediate Esterase->Intermediate Cleavage ncAA_Free Free ncAA (Trapped/Charged) Intermediate->ncAA_Free Spontaneous Decay Formaldehyde By-product: Formaldehyde Intermediate->Formaldehyde

Caption: The Acetoxymethyl (AME) ester strategy converts polar ncAAs into neutral species for diffusion. Intracellular esterases cleave the mask, trapping the active amino acid inside.[6]

📝 Protocol 1.0: Preparation and Use of AME-ncAAs

Application: Mammalian cells (HEK293, HeLa, CHO). Target: Polar ncAAs (e.g., sulfotyrosine analogs, bulky lysine derivatives).

  • Synthesis (Brief): React the N-protected ncAA with acetoxymethyl bromide (AM-Br) in the presence of DIPEA in dry DMF. Deprotect the N-terminus (e.g., Boc removal) prior to biological use.

  • Stock Preparation:

    • Dissolve the ncAA-AME salt in high-quality DMSO to a concentration of 100–500 mM .

    • Note: Avoid aqueous buffers for stock; AME esters are prone to hydrolysis.

  • Cell Feeding:

    • Dilute stock directly into warm media to a final concentration of 0.2 – 1.0 mM .

    • Critical: Do not pre-mix in media for >15 mins before adding to cells.

  • Washout (Optional but Recommended):

    • After 4–6 hours of incubation, replace media with fresh media containing a lower maintenance concentration (0.1 mM) or no ncAA if toxicity from formaldehyde (byproduct) is observed.

Troubleshooting Ticket #001: "My cells are dying after AME addition."

  • Cause: AME hydrolysis releases formaldehyde and acetic acid, dropping cytosolic pH and causing toxicity.

  • Fix: Reduce concentration to <0.5 mM. Add HEPES (25 mM) to the media to buffer extracellular acidification. Perform a "pulse-chase" feed: 2 hours high concentration, then wash.

🧬 Module 2: Transporter Hijacking (The "VIP Lane")

Theory: Instead of fighting the membrane, use existing gates. Bacteria possess promiscuous peptide transporters (Dpp/Opp) that actively pump dipeptides. Mammalian cells express System L (LAT1/SLC7A5) for large neutral amino acids.

📊 Comparative Analysis of Uptake Strategies
StrategyTarget OrganismMechanismProsCons
Dipeptide Feeding E. coli / BacteriaDpp/Opp TransportersActive transport (against gradient); Cheap synthesis.Requires cytosolic peptidases (PepA/B/D) to liberate ncAA.
LAT1 Hijacking MammalianSystem L (SLC7A5)Uses endogenous machinery; Good for hydrophobic ncAAs.Competitive inhibition by Leucine/Phenylalanine in media.
Cationic Masking MammalianMembrane PotentialPositively charged groups drive uptake.Can be toxic to mitochondria.
📝 Protocol 2.0: Dipeptide Feeding in E. coli

Application: Genetic Code Expansion in E. coli (BL21, DH10B). Concept: Synthesize the ncAA as a dipeptide (e.g., Ala-ncAA or ncAA-Ala ). The bacteria uptake the dipeptide efficiently, and cytosolic peptidases cleave it.

  • Design: Choose Alanyl-ncAA (Ala-X) . The N-terminal alanine is a preferred substrate for the Dpp permease.

  • Media Prep:

    • Use Minimal Media (M9) rather than LB. Rich media (LB/2xYT) contains high concentrations of peptides that compete for the transporter.

  • Induction:

    • Grow cells in M9 + Glucose + Antibiotics.

    • At OD600 = 0.5, add Ala-ncAA (0.5 – 1 mM).

    • Induce protein expression (IPTG/Arabinose) 15 mins after ncAA addition to allow pool accumulation.

Troubleshooting Ticket #002: "Low incorporation despite dipeptide feeding."

  • Cause: The dipeptide might be stable against the specific peptidases in your strain, or the ncAA is being exported.

  • Fix: Use a peptidase-rich strain or co-express a broad-spectrum aminopeptidase. Alternatively, check if the ncAA is a substrate for the AcrAB-TolC efflux pump (common for hydrophobic ncAAs). Use an efflux-deficient strain (ΔtolC).

🧪 Module 3: Diagnostics & Verification

How do you know if the ncAA is actually inside?

📉 Diagram: Uptake Verification Workflow

Uptake_Workflow cluster_MS LC-MS/MS Protocol cluster_Fluo Reporter Assay Start Start: ncAA added to media Step1 Incubate Cells (1-4 hrs) Start->Step1 Step2 Wash Cells (PBS x3) *Critical: Remove surface bound ncAA* Step1->Step2 Branch Detection Method? Step2->Branch Lysis Lysis (MeOH/Water) Branch->Lysis Direct Measurement Reporter Express GFP(TAG) Branch->Reporter Functional Assay Path_MS Quantitative (Mass Spec) Path_Fluo Qualitative (Fluorescence) Spin Centrifuge -> Supernatant Lysis->Spin Detect LC-MS Detection (Compare to standard curve) Spin->Detect Readout Measure Fluorescence (Proxy for uptake + charging) Reporter->Readout

Caption: Decision matrix for verifying intracellular ncAA accumulation. LC-MS provides absolute quantification, while GFP reporter assays indicate functional bioavailability.

❓ FAQ: Common Permeability Issues

Q: Can I just add more ncAA to force it in? A: Up to a point. Passive diffusion is linear with concentration, but solubility and toxicity are limiting factors. For expensive ncAAs, this is economically unviable. Using 1 mM of an AME-masked ncAA is often more effective than 10 mM of the free acid.

Q: My ncAA is aromatic and hydrophobic. Why isn't it entering? A: While hydrophobicity helps diffusion, very hydrophobic ncAAs (e.g., large polycyclic side chains) can get stuck in the membrane bilayer or be actively pumped out by P-glycoprotein (P-gp) in mammalian cells or AcrAB-TolC in bacteria.

  • Tip: Try adding a P-gp inhibitor like Verapamil (mammalian) or using a transporter-deficient strain (bacteria).

Q: Is electroporation a viable strategy? A: Only for transient, short-term experiments (e.g., in vitro translation in permeabilized cells). It is not suitable for long-duration protein expression as the membrane reseals or cells die.

📚 References

  • Takimoto, J. K., et al. (2010).[7] "Esterification of an unnatural amino acid structurally deviating from canonical amino acids promotes its uptake and incorporation into proteins in mammalian cells."[6][7] ChemBioChem. Link

  • Chin, J. W. (2017). "Expanding and reprogramming the genetic code." Nature. Link

  • Wang, L., et al. (2001). "Expanding the genetic code of Escherichia coli." Science. Link

  • Dumas, A., et al. (2015).[8] "Designing logical codon reassignment – Expanding the chemistry in biology." Chemical Science. Link

  • Uttamapinant, C., et al. (2015). "Genetic Code Expansion for Cellular Imaging." Journal of the American Chemical Society. Link

Sources

Optimization

Refining protocols for incorporating D-3-Thienylalanine in cell culture

Topic: Refining protocols for incorporating D-3-Thienylalanine in cell culture Role: Senior Application Scientist Status: Active Support | Ticket ID: D3-THI-PROTO-001 Welcome to the Technical Support Center You are likel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining protocols for incorporating D-3-Thienylalanine in cell culture

Role: Senior Application Scientist Status: Active Support | Ticket ID: D3-THI-PROTO-001

Welcome to the Technical Support Center

You are likely here because you are attempting to introduce D-3-Thienylalanine (D-3-Thi) —a non-canonical, sulfur-containing analog of D-Phenylalanine—into a mammalian cell culture system.

Whether you are using it as a metabolic probe, a stable pharmacophore in peptide engineering, or a competitive inhibitor, this compound presents unique physicochemical and biological challenges compared to its L-isomer.

This guide moves beyond basic datasheets to address the three critical failure points in D-3-Thi experiments:

  • Solubility limits in aqueous media.[1]

  • Stereochemical toxicity (The DAAO Trap).

  • Transport competition via System L (LAT1).

Module 1: Solubility & Preparation

"My stock solution precipitates when added to the media."

The Mechanism

D-3-Thienylalanine is hydrophobic due to the thiophene ring. While zwitterionic at neutral pH, its solubility in pure water is limited (~29 mM or 5 mg/mL). When adding high-concentration aqueous stocks to buffered media (pH 7.4), micro-precipitation often occurs due to the "salting-out" effect and temperature shifts.

Troubleshooting Protocol: The Solubilization Decision Tree

Do not attempt to dissolve directly in media. Use the following logic to prepare a stable stock.

SolubilityLogic Start Start: D-3-Thi Powder ConcCheck Target Stock Conc? Start->ConcCheck LowConc < 10 mM ConcCheck->LowConc Low HighConc 10 mM - 100 mM ConcCheck->HighConc High Aqueous Aqueous Route: Dissolve in 0.1 M HCl (Protonates amine, increases solubility) LowConc->Aqueous Organic Organic Route: Dissolve in 100% DMSO (Avoids ionic strength issues) HighConc->Organic Filter Sterile Filter (0.22 µm) *Use PVDF or PES (Low binding)* Aqueous->Filter Organic->Filter Storage Aliquot & Store -20°C (Avoid Freeze-Thaw) Filter->Storage

Figure 1: Decision matrix for preparing stable D-3-Thienylalanine stock solutions based on required concentration.

Critical Data: Solubility Thresholds
Solvent SystemMax Solubility (approx.)StabilityApplication Note
Water (pH 7.0) ~29 mM (5 mg/mL)LowProne to precipitation at 4°C.
0.1 M HCl ~100 mMHighMust neutralize upon addition to media.
100% DMSO > 200 mMHighRecommended. Keep final culture DMSO <0.5%.
PBS (1X) < 10 mMLowSalts reduce solubility. Avoid for stocks.

Module 2: Biological Integrity (Toxicity & Transport)

"My cells are dying after 24 hours, but the L-isomer control is fine."

The "DAAO Trap" (Expert Insight)

This is the most common oversight. Mammalian cells (especially kidney, liver, and certain glioma lines) express D-Amino Acid Oxidase (DAAO) in peroxisomes.

  • Causality: DAAO oxidatively deaminates D-3-Thi into its corresponding

    
    -keto acid.
    
  • The Toxin: This reaction generates Hydrogen Peroxide (

    
    )  as a byproduct.[2]
    
  • Result: The observed cell death is often not due to the amino acid itself, but due to acute oxidative stress (necrosis).

Transport Mechanism

D-3-Thi enters the cell primarily via LAT1 (SLC7A5) , the large neutral amino acid transporter.[3][4] It is an obligate exchanger, meaning it must swap an intracellular amino acid (like Glutamine) to enter.[5]

  • Competition: It competes with L-Phenylalanine, L-Tyrosine, and L-Tryptophan. High concentrations of D-3-Thi can starve cells of these essential L-amino acids.

CellularMechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D3Thi_Out D-3-Thi (Extracellular) LAT1 LAT1 Transporter (SLC7A5) D3Thi_Out->LAT1 Competition LPhe_Out L-Phe/L-Tyr LPhe_Out->LAT1 Preferred Substrate D3Thi_In D-3-Thi (Cytosol) LAT1->D3Thi_In Uptake DAAO DAAO Enzyme (Peroxisome) D3Thi_In->DAAO Metabolism Keto α-Keto Acid DAAO->Keto H2O2 H2O2 (ROS) DAAO->H2O2 Byproduct Damage Oxidative Stress (Necrosis) H2O2->Damage

Figure 2: The "DAAO Trap." Uptake via LAT1 leads to peroxisomal generation of ROS, causing toxicity distinct from the compound's structural effects.

Module 3: Experimental Protocols

Protocol A: Safe Incorporation (The "Rescue" Method)

Use this protocol if you observe unexplained toxicity.

Reagents:

  • D-3-Thi Stock (100 mM in DMSO).

  • Catalase (Bovine Liver), sterile filtered.

  • Target Cells (e.g., HEK293, CHO, or HepG2).

Steps:

  • Seed Cells: Plate cells to reach 70% confluency.

  • Pre-Conditioning (Optional): If studying uptake specifically, deplete media of L-Phe and L-Tyr for 30 minutes (induces LAT1 upregulation).

  • Catalase Shield: Add Catalase (100 U/mL) to the culture media before adding D-3-Thi.

    • Why? Extracellular or cytosolic catalase will scavenge the

      
       produced by DAAO, isolating the effect of the D-amino acid itself.
      
  • Addition: Add D-3-Thi stock to reach target concentration (typically 0.1 - 1.0 mM).

    • Control: Ensure DMSO vehicle control is <0.5%.

  • Incubation: Incubate for 4–24 hours.

  • Readout: Perform viability assay (e.g., CellTiter-Glo) or LC-MS uptake analysis.

Protocol B: Competitive Uptake Assay

Use this to verify if D-3-Thi is entering the cell via LAT1.

  • Preparation: Use Krebs-Ringer buffer (sodium-free) to isolate System L (which is Na+-independent).

  • Substrate: Use radiolabeled

    
    -L-Phenylalanine (or a fluorescent analog) as the tracer.
    
  • Competition:

    • Well A: Tracer only.

    • Well B: Tracer + 1 mM unlabeled L-Phe (Positive Control - blocks uptake).

    • Well C: Tracer + 1 mM D-3-Thi (Experimental).

    • Well D: Tracer + 1 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) - Specific LAT1 inhibitor.

  • Analysis: If Well C shows reduced tracer uptake compared to Well A (similar to Well D), D-3-Thi is successfully competing for the transporter.

Frequently Asked Questions (FAQ)

Q: Can I use D-3-Thienylalanine for protein synthesis? A: Not with standard machinery. Eukaryotic ribosomes strictly select L-amino acids. To incorporate D-3-Thi into a protein backbone, you must use Orthogonal Translation Systems (OTS) (e.g., modified pyrrolysyl-tRNA synthetase/tRNA pairs) or chemical ligation (SPPS). In standard culture, D-3-Thi remains free in the cytosol or is metabolized.

Q: How do I know if my cell line expresses DAAO? A: Liver (HepG2), Kidney (HEK293), and certain glioma lines have high DAAO. CHO and HeLa cells typically have low/negligible DAAO activity. If you are unsure, run Protocol A (with and without Catalase). If Catalase rescues viability, your cells express DAAO.

Q: Is D-3-Thi stable in media? A: Chemically, yes. However, if your media contains serum (FBS), be aware that serum amine oxidases may slowly degrade it, though they prefer primary monoamines. Heat-inactivation of FBS (56°C for 30 min) reduces this enzymatic activity.

References

  • Solubility & Properties: MedChemExpress. D-3-(2-Thienyl)alanine Datasheet. Retrieved from

  • DAAO Toxicity Mechanism: Bardaweel, S. K., et al. (2013).[6] "An in vitro based investigation into the cytotoxic effects of D-amino acids." Acta Pharmaceutica. Retrieved from

  • LAT1 Transport: Scalise, M., et al. (2018).[5] "The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health." Frontiers in Chemistry. Retrieved from

  • Non-Canonical AA Incorporation: Young, T. S., & Schultz, P. G. (2010). "Beyond the canonical 20 amino acids: expanding the genetic lexicon." Journal of Biological Chemistry. Retrieved from

  • DAAO in Cancer Lines: Rosini, E., et al. (2017). "D-Amino acid oxidase: a novel tool for cancer therapy." Amino Acids.[5][6][7][8][9][10] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

D-3-Thienylalanine vs. D-Phenylalanine: A Bioisosteric Comparison in Peptide Therapeutics

Executive Summary In the optimization of peptide therapeutics, the substitution of D-Phenylalanine (D-Phe) with D-3-Thienylalanine (D-Thi) represents a classic strategy in medicinal chemistry to modulate potency, recepto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of peptide therapeutics, the substitution of D-Phenylalanine (D-Phe) with D-3-Thienylalanine (D-Thi) represents a classic strategy in medicinal chemistry to modulate potency, receptor selectivity, and metabolic stability. While both are non-proteinogenic D-amino acids that confer resistance to proteolytic degradation, their distinct electronic and steric profiles drive divergent pharmacological outcomes.

D-Phe provides a rigid, lipophilic aromatic anchor often used to induce β-turn secondary structures. D-Thi , a bioisostere containing a thiophene ring, introduces a pi-excessive (electron-rich) system and slightly altered steric bulk. This guide analyzes their physicochemical differences, synthesis considerations, and biological performance, using Bradykinin B2 receptor antagonists as a primary case study.

Physicochemical Bioisosterism: Benzene vs. Thiophene

The core differentiator lies in the aromatic ring systems: the phenyl ring of D-Phe versus the thiophene ring of D-Thi.

Steric and Electronic Divergence
  • Sterics: Thiophene is a 5-membered ring, whereas benzene is 6-membered. However, the sulfur atom in thiophene is larger than a carbon atom, making the effective van der Waals volume of a thiophene ring (

    
    ) remarkably similar to that of a benzene ring (
    
    
    
    ). This allows D-Thi to fit into D-Phe binding pockets with minimal steric clash.
  • Electronics (The Critical Differentiator): Thiophene is pi-excessive (electron-rich) due to the lone pair on the sulfur atom participating in the aromatic system. Benzene is relatively pi-neutral. This makes D-Thi a stronger candidate for engaging in cation-pi interactions with positively charged receptor residues (e.g., Arginine, Lysine) compared to D-Phe.

  • Lipophilicity: D-Thi is generally slightly more lipophilic than D-Phe, which can enhance membrane permeability and hydrophobic collapse in peptide folding.

Comparative Properties Table
FeatureD-Phenylalanine (D-Phe)D-3-Thienylalanine (D-Thi)Impact on Drug Design
Ring Structure Phenyl (6-membered)Thiophene (5-membered)Bioisosteric replacement; subtle shape change.
Electronic Nature Pi-neutral / Pi-deficientPi-excessive (Electron-rich) D-Thi forms stronger cation-pi interactions.
LogP (Lipophilicity) ~ -1.5 (Hydrophobic)~ -1.0 (More Hydrophobic)D-Thi may improve membrane crossing.
Metabolic Stability High (Protease resistant)High (Protease resistant)Both evade standard L-proteases.
Oxidation Potential LowModerate Thiophene sulfur can oxidize to sulfoxide/sulfone.

Biological Performance: Case Study in Antagonism

The substitution of Phe with Thi is frequently used to convert agonists into antagonists or to enhance antagonist potency. A prime example is the development of Bradykinin B2 Receptor Antagonists .

Case Study: Bradykinin B2 Receptor Antagonists

Native Bradykinin is a potent vasodilator with the sequence: Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg[1]

To create the potent antagonist Icatibant (HOE 140) and its precursors, researchers systematically replaced Phenylalanine residues.

  • The Modification: In the antagonist [Thi5,8, D-Phe7]-Bradykinin, the native Phe5 and Phe8 are replaced by Thienylalanine (Thi) .

  • The Mechanism: The electron-rich thiophene rings at positions 5 and 8 alter the pi-stacking interactions within the B2 receptor. While they maintain high-affinity binding (due to similar size), the altered electronics prevent the conformational shift required for receptor activation (G-protein coupling).

  • Result: The molecule binds tightly but does not activate the receptor, functioning as a competitive antagonist.

Signaling & Logic Flow (DOT Diagram)

The following diagram illustrates the decision logic when choosing between D-Phe and D-Thi during lead optimization.

Bioisostere_Logic Start Peptide Lead Optimization (Target: GPCR/Enzyme) Phe_Site Identify Key Phenylalanine Residue (Pharmacophore) Start->Phe_Site Decision Goal: Modulate Activity? Phe_Site->Decision DPhe Select D-Phenylalanine (Rigidity/Stability) Decision->DPhe Maintain Pharmacophore DThi Select D-3-Thienylalanine (Electronic/Steric Tune) Decision->DThi Alter Electronics Outcome_Phe Outcome: Standard Binding (Maintains Pi-Neutrality) DPhe->Outcome_Phe Interaction Interaction Check: Is Cation-Pi or Pi-Stacking Critical? DThi->Interaction Outcome_Thi Outcome: Enhanced Binding (Stronger Cation-Pi / Altered Angle) Interaction->Outcome_Thi Yes (Thiophene is Pi-Rich) Stability_Check Stability Risk: Oxidation Potential? Outcome_Thi->Stability_Check Use Scavengers (EDT) Use Scavengers (EDT) Stability_Check->Use Scavengers (EDT) Yes

Caption: Decision matrix for substituting D-Phe with D-Thi based on electronic requirements and stability constraints.

Experimental Protocols: Synthesis & Handling

While D-Phe is robust, D-Thi introduces specific handling requirements due to the sulfur atom in the thiophene ring.

Solid Phase Peptide Synthesis (SPPS)

Coupling Efficiency: Both D-Phe and D-Thi couple efficiently using standard Fmoc chemistry (e.g., HBTU/DIEA or DIC/Oxyma). No special activation protocols are typically required for the coupling step itself.

Critical Step: Cleavage & Deprotection The thiophene ring is susceptible to oxidation (forming sulfoxides) and electrophilic attack (alkylation) during the harsh acidic cleavage from the resin.

  • Standard Cocktail (Risk for D-Thi): 95% TFA / 2.5% TIS / 2.5% H2O.

    • Risk: Insufficient scavenging may lead to modification of the thiophene ring.

  • Recommended Cocktail (Reagent K equivalent):

    • TFA: 82.5%

    • Phenol: 5% (Scavenger)[2]

    • Thioanisole: 5% (Accelerates removal of Pbf/Trt groups; protects sensitive residues)

    • Water: 5%[2]

    • EDT (1,2-Ethanedithiol): 2.5% (Critical for preventing oxidation of S-containing rings)

Protocol: Optimized Cleavage for D-Thi Peptides
  • Preparation: Prepare Reagent K fresh. Ensure EDT is added last due to stench.

  • Incubation: Add cocktail to the resin (10 mL per gram of resin). Shake gently at room temperature for 2–3 hours .

    • Note: Do not exceed 4 hours to minimize S-alkylation risks.

  • Precipitation: Filter resin and drop filtrate into ice-cold diethyl ether (10x volume).

  • Centrifugation: Spin down at 3000 rpm for 5 min at 4°C. Decant ether.

  • Wash: Resuspend pellet in fresh ice-cold ether and repeat centrifugation 2x to remove scavengers (especially EDT).

  • Lyophilization: Dissolve pellet in 10% Acetic Acid/Water and lyophilize immediately to prevent oxidation in solution.

Stability & Degradation Pathways

Both D-isomers confer resistance to chymotrypsin and other proteases that target aromatic L-amino acids. However, chemical stability differs.

Degradation PathwayD-PhenylalanineD-3-ThienylalanineMitigation Strategy
Proteolysis Highly ResistantHighly ResistantN/A (Intrinsic benefit of D-aa)
Oxidation NegligibleSusceptible Store lyophilized at -20°C under N2. Avoid DMSO for long-term storage.
Racemization Low risk during couplingLow risk during couplingUse Oxyma Pure/DIC to suppress racemization.

References

  • BenchChem. A Comparative Analysis of the Efficacy of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin. BenchChem Technical Guides. Link

  • PubChem. D-Phenylalanine (CID 71567) and 3-(2-Thienyl)-DL-alanine (CID 44123331) Physicochemical Properties. National Library of Medicine. Link

  • Stewart, J. M., & Vavrek, R. J. (1988). Bradykinin antagonism: differentiation between peptide antagonists and antiinflammatory agents.[3] European Journal of Pharmacology.[3] Link

  • Sigma-Aldrich. Fmoc Solid Phase Peptide Synthesis: Cleavage and Deprotection Protocols. Merck KGaA Technical Library. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Sources

Comparative

Validation of D-3-Thienylalanine incorporation by mass spectrometry

Title: Comparative Validation Guide: D-3-Thienylalanine Incorporation via High-Resolution Mass Spectrometry Executive Summary The incorporation of non-canonical amino acids (NCAAs) like D-3-Thienylalanine (D-3-Thi) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Validation Guide: D-3-Thienylalanine Incorporation via High-Resolution Mass Spectrometry

Executive Summary

The incorporation of non-canonical amino acids (NCAAs) like D-3-Thienylalanine (D-3-Thi) is a critical strategy in modern peptide therapeutics (e.g., GnRH antagonists like Ganirelix and Abarelix) to enhance proteolytic stability and receptor affinity. However, validating its incorporation presents unique analytical challenges. Standard Amino Acid Analysis (AAA) often fails to resolve Thienylalanine from Phenylalanine due to similar hydrophobicity, and Edman degradation is incompatible with the N-terminal modifications common in these drugs.

This guide details the validation of D-3-Thi incorporation using High-Resolution Mass Spectrometry (HR-MS) . We demonstrate that HR-MS is the superior validation method, offering three distinct layers of confirmation: Exact Mass Shift , Isotopic Fine Structure (Sulfur Counting) , and Characteristic Fragmentation .

Part 1: Technical Background & The "Sulfur Signature"

To validate D-3-Thienylalanine, one must understand its physicochemical distinction from its structural analog, Phenylalanine (Phe).

  • Phenylalanine (Phe): Side chain contains a Benzene ring (

    
    ).
    
  • 3-Thienylalanine (Thi): Side chain contains a Thiophene ring (

    
    ).
    

The Mass Spectrometry Advantage: While the substitution of a benzene ring with a thiophene ring preserves aromaticity and size (bio-isosterism), it introduces a specific mass defect and a unique isotopic signature due to the Sulfur atom.

Table 1: Physicochemical Comparison of Residues

FeaturePhenylalanine (Phe) Residue3-Thienylalanine (Thi) ResidueDelta (

)
Formula



Monoisotopic Mass 147.0684 Da153.0248 Da+5.9564 Da
Key Isotope

(1.1%)

(4.21%)
Distinct A+2 Peak
Immonium Ion 120.08 Da126.04 Da+5.96 Da

Senior Scientist Insight: Do not rely solely on the +5.96 Da mass shift. The "Smoking Gun" for Thienylalanine is the A+2 isotopic peak . Carbon-based peptides have a negligible A+2 peak (derived from two


 atoms). Sulfur-containing peptides exhibit a distinct A+2 peak (~4.4% relative abundance) due to the natural abundance of 

. This "Sulfur Counting" method is a self-validating internal control [1].

Part 2: Comparative Analysis of Validation Methods

Why choose MS over traditional methods?

Table 2: Method Performance Matrix

FeatureMethod A: HPLC-UV (214 nm) Method B: Amino Acid Analysis (AAA) Method C: HR-MS (Recommended)
Principle Hydrophobicity / Retention TimeAcid Hydrolysis + DerivatizationMass-to-Charge Ratio (

)
Specificity Low. D-3-Thi and Phe often co-elute.Medium. Requires specialized buffers to resolve Thi from Phe.High. Resolves species based on elemental composition.[1]
Speed Fast (20 min)Slow (24 hours)Fast (15 min)
Sequence Context None. Cannot detect position.None. Loses sequence order.Excellent. MS/MS localizes the modification.
Limit of Detection

g level

g level
ng to pg level
Primary Risk False positives from impurities.Degradation of Thi during hydrolysis.Blind to stereochemistry (D vs L).*

*Note: MS determines chemical incorporation.[2] To distinguish D-3-Thi from L-3-Thi, Chiral Chromatography (e.g., Marfey's method) is required downstream.

Part 3: Experimental Protocol (HR-MS Validation)

This protocol utilizes a "Bottom-Up" approach for synthesized peptides, ensuring both intact mass verification and sequence localization.

Phase 1: Sample Preparation
  • Dissolution: Dissolve lyophilized peptide in 50:50 Water:Acetonitrile + 0.1% Formic Acid to a concentration of 1 pmol/

    
    L.
    
    • Why: Formic acid ensures protonation (

      
      ) for positive mode ESI.
      
  • Desalting (Optional but Recommended): Use a C18 ZipTip if the sample contains high salts (TFA/TEAP) from purification, as these suppress ionization.

Phase 2: LC-MS Acquisition
  • Instrument: Q-TOF or Orbitrap (Resolving Power > 30,000 is ideal for isotopic fine structure).

  • Column: C18 Reverse Phase (

    
     mm, 1.7 
    
    
    
    m).
  • Gradient: 5-60% B over 10 mins (A: 0.1% FA in

    
    ; B: 0.1% FA in ACN).
    
  • MS Parameters:

    • Mode: ESI Positive.

    • Scan Range:

      
       100–2000.
      
    • Fragmentation: HCD or CID (Normalized Collision Energy: 25-35%).

Phase 3: Data Analysis Logic (The "3-Step Check")
  • Intact Mass Check: Extract the Extracted Ion Chromatogram (XIC) for the theoretical

    
     of the D-3-Thi peptide.
    
    • Pass Criteria: Mass error < 5 ppm vs. calculated.

  • Isotope Pattern Check: Zoom into the molecular ion cluster.

    • Pass Criteria: Observe the

      
       peak at 
      
      
      
      Da with approx 4-5% relative intensity per Sulfur atom present.
  • MS/MS Sequencing: Analyze the fragmentation spectrum.

    • Pass Criteria: Identify the specific Immonium Ion at 126.038 Da (distinct from Phe at 120.08). Locate the mass shift of +6 Da in the specific

      
       or 
      
      
      
      ion series flanking the substitution site [2].

Part 4: Visualization of Workflows

Diagram 1: The Validation Workflow

ValidationWorkflow Start Crude Peptide (D-3-Thi Incorporated) Prep Sample Prep (0.1% FA / 50% ACN) Start->Prep LC LC Separation (C18 Column) Prep->LC MS1 Full Scan MS1 (Intact Mass) LC->MS1 Decision1 Mass Error < 5ppm? MS1->Decision1 MS2 MS/MS Fragmentation (HCD/CID) Decision1->MS2 Yes Fail REJECT / RE-SYNTHESIZE Decision1->Fail No (Wrong Mass) IsoCheck Isotope Analysis (Sulfur Signature) MS2->IsoCheck SeqCheck Sequence Localization (Immonium Ion 126.04) MS2->SeqCheck Final VALIDATED IsoCheck->Final 34S Detected SeqCheck->Final Shift Localized

Caption: Step-by-step analytical workflow for validating D-3-Thienylalanine using LC-MS/MS.

Diagram 2: Isotopic & Fragmentation Logic

LogicTree cluster_0 MS1 Level (Identity) cluster_1 MS2 Level (Structure) Input Precursor Ion Selected CheckMass Target Mass (Phe + 5.96 Da) Input->CheckMass CheckIso Isotope Pattern (A+2 Peak present?) CheckMass->CheckIso Mass OK Frag Fragmentation CheckIso->Frag Sulfur Confirmed ImmIon Immonium Ion (m/z 126.04) Frag->ImmIon Series y/b Ion Series (+6 Da Shift) Frag->Series Result Confirmed D-3-Thi ImmIon->Result Series->Result

Caption: Logical decision tree distinguishing Thienylalanine from Phenylalanine based on MS1 isotopic patterns and MS2 marker ions.

References

  • Kaur, P., & O'Connor, P. B. (2006). "Algorithms for the determination of the number of sulfur atoms in a peptide." Journal of the American Society for Mass Spectrometry, 17(3), 459–463. [Link]

  • Medzihradszky, K. F. (2005). "Peptide sequence analysis." Methods in Enzymology, 402, 209–244. [Link]

  • NIST Chemistry WebBook. "Phenylalanine Mass Spectrum." [Link]

Sources

Validation

Comparative Guide: Efficacy of D-3-Thienylalanine Derivatives as NMDA Receptor Agonists

This guide provides an in-depth technical analysis of D-3-Thienylalanine derivatives as ligands for the NMDA receptor, specifically targeting the glycine co-agonist site (GluN1 subunit). It synthesizes structure-activity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of D-3-Thienylalanine derivatives as ligands for the NMDA receptor, specifically targeting the glycine co-agonist site (GluN1 subunit). It synthesizes structure-activity relationship (SAR) data, experimental protocols, and comparative efficacy profiles against standard agonists.

Executive Summary

D-3-Thienylalanine (D-3-Thi) and its derivatives represent a specialized class of non-canonical amino acids investigated as bioisosteres of D-Phenylalanine (D-Phe) and D-Alanine at the NMDA receptor's glycine binding site. While D-Serine and Glycine remain the endogenous high-efficacy agonists, D-3-Thi derivatives function primarily as partial agonists or competitive antagonists depending on the specific ring substitution and subunit composition (e.g., GluN1/GluN2A vs. GluN1/GluN2B).

This guide compares the pharmacological profile of D-3-Thi derivatives against industry standards, highlighting their utility in modulating NMDA receptor activity to prevent excitotoxicity while preserving basal signaling.

Chemical Biology & Mechanism of Action[1]

Bioisosteric Rationale

The core rationale for using D-3-Thienylalanine lies in bioisosterism . The thiophene ring is isosteric with the benzene ring of Phenylalanine but possesses distinct physicochemical properties:

  • Size: Thiophene is slightly smaller than benzene, allowing it to fit into restricted hydrophobic pockets within the GluN1 ligand-binding domain (LBD).

  • Electronic Character: The sulfur atom acts as a weak hydrogen bond acceptor and increases electron density, potentially interacting with specific residues (e.g., aromatic cage residues like Trp480 in GluN1) differently than the phenyl ring.

  • Lipophilicity: Thienylalanine derivatives often exhibit altered blood-brain barrier (BBB) permeability compared to their phenyl counterparts.

Binding Mode Logic

The NMDA receptor requires dual activation: Glutamate (at GluN2) and Glycine/D-Serine (at GluN1).

  • Agonist "Clam-Shell" Closure: Full agonists like D-Serine induce a complete closure of the GluN1 LBD "clam-shell," pulling the transmembrane segments to open the ion channel.

  • Partial Agonism of D-3-Thi: Due to the steric bulk of the thiophene ring (compared to the hydroxyl of Serine), D-3-Thi derivatives prevent complete LBD closure. This results in a partial agonist effect—activating the channel with lower maximal efficacy (

    
    ) than D-Serine. This property is highly sought after for therapeutic candidates to avoid excitotoxic over-activation.
    
Pathway Visualization

NMDA_Activation Ligand Ligand Binding (GluN1 Site) ConfChange LBD 'Clam-Shell' Closure Ligand->ConfChange Induces ChannelGate Ion Channel Gating ConfChange->ChannelGate Full Closure (D-Ser) Partial Closure (D-Thi) Response Ca2+ Influx / Excitatory Current ChannelGate->Response Maximal (100%) ChannelGate->Response Sub-maximal (~40-60%) DSer D-Serine (Full Agonist) DSer->Ligand High Affinity DThi D-3-Thienylalanine (Partial Agonist) DThi->Ligand Moderate Affinity Steric Bulk

Caption: Mechanistic divergence between full agonists (D-Serine) and bulky partial agonists (D-3-Thienylalanine) at the GluN1 subunit.

Comparative Efficacy Analysis

The following data synthesizes structure-activity relationships (SAR) from radioligand binding assays and electrophysiological recordings.

Pharmacological Parameters

Table 1: Comparative Efficacy of NMDA Glycine Site Ligands

LigandRoleBinding Affinity (

)
Relative Efficacy (

)
Key Characteristic
D-Serine Full Agonist~100 - 200 nM100% (Reference)Endogenous high-potency ligand.
Glycine Full Agonist~200 - 400 nM~90-95%Fast dissociation kinetics.
D-Alanine Full Agonist~1 - 5

M
~90%Lower affinity due to lack of H-bonding -OH.
D-Cycloserine Partial Agonist~2

M
60 - 80%Clinical cognitive enhancer (Nootropic).
D-Phenylalanine Partial Agonist~10 - 50

M
< 40%Sterically hindered; weak activation.
D-3-Thienylalanine Partial Agonist ~5 - 25

M
~40 - 60% Bioisostere of Phe; improved lipophilicity.
5-Cl-D-3-Thi Modulator< 5

M
VariableHalogenation often increases affinity.

*Values estimated based on bioisosteric SAR data of D-Phenylalanine and D-Alanine analogs [1, 2].

Interpretation of Data[1][2][3][4][5][6][7]
  • Affinity Gap: D-3-Thienylalanine exhibits lower affinity than D-Serine because the thiophene ring cannot form the critical hydrogen bond that the serine hydroxyl group forms with the GluN1 backbone (specifically Ser688 and Arg523).

  • Steric Constraint: The thiophene ring occupies the "distal hydrophobic pocket." While this pocket can accommodate the ring, it prevents the LBD from tightening fully, locking the receptor in a "partially open" state.

  • Derivative Potential: Halogenation (e.g., 5-chloro- or 5-bromo-thienylalanine) can enhance affinity by filling the hydrophobic pocket more completely and engaging in halogen-bonding interactions, potentially converting a low-affinity partial agonist into a higher-affinity antagonist or modulator.

Experimental Protocols (Self-Validating Systems)

To rigorously evaluate D-3-Thienylalanine derivatives, researchers must employ a dual-approach methodology: Binding (Affinity) and Function (Efficacy).

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the


 of D-3-Thi derivatives by displacing a known high-affinity ligand.
  • Membrane Preparation: Isolate synaptic membranes from rat forebrain or HEK293 cells expressing GluN1/GluN2A.

  • Ligand: Use [³H]-MDL 105,519 (a potent glycine site antagonist) or [³H]-Glycine . Note: MDL is preferred to avoid confounding by glutamate.

  • Incubation:

    • Buffer: 50 mM Tris-Acetate (pH 7.4).

    • Add 1-10 nM [³H]-Ligand.

    • Add increasing concentrations of D-3-Thi derivative (

      
       M to 
      
      
      
      M).
    • Incubate at 4°C for 60 mins (to reach equilibrium).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Validation: Nonspecific binding is defined by 1 mM Glycine. A Hill slope near 1.0 indicates competitive binding at the glycine site.

Protocol B: Two-Electrode Voltage Clamp (TEVC) (Efficacy)

Objective: Measure the functional current (


) and determine 

and

.
  • Expression: Inject Xenopus laevis oocytes with cRNA for GluN1 and GluN2A (1:1 ratio).

  • Recording Solution:

    
    -free Ringer’s solution (to remove Magnesium block).
    
  • Agonist Application:

    • Hold membrane potential (

      
      ) at -70 mV.
      
    • Apply saturating Glutamate (100

      
      M)  continuously.
      
    • Co-apply D-Serine (100

      
      M)  to establish 
      
      
      
      (100% control response).
    • Washout.

    • Co-apply Glutamate (100

      
      M)  + D-3-Thi Derivative (varying conc.) .
      
  • Data Analysis:

    • Calculate % Activation relative to D-Serine.

    • Plot Dose-Response Curve to find

      
      .
      
  • Causality Check: If the current is smaller than D-Serine but blocks D-Serine when co-applied, the compound is a partial agonist .

Synthesis & Structure Optimization Workflow

The development of D-3-Thienylalanine derivatives often follows this optimization logic:

Optimization_Flow Start Parent Scaffold: D-3-Thienylalanine Mod1 Ring Substitution (5-Cl, 5-Br, 5-Me) Start->Mod1 Mod2 N-Methylation (N-Me-D-Thi) Start->Mod2 Mod3 Backbone Restriction (Cyclic Analogs) Start->Mod3 Test Screening: Binding (Ki) & Efficacy (Emax) Mod1->Test Mod2->Test Mod3->Test Outcome1 High Affinity / Low Efficacy (Neuroprotective Antagonist) Test->Outcome1 If steric bulk increases Outcome2 Moderate Affinity / Partial Efficacy (Cognitive Enhancer) Test->Outcome2 If electronic fit improves

Caption: Structural optimization workflow for tuning the efficacy of Thienylalanine derivatives.

Conclusion

D-3-Thienylalanine derivatives serve as valuable chemical probes for the NMDA receptor glycine site. While they do not match the high agonist efficacy of D-Serine, their partial agonist profile makes them attractive candidates for therapeutic development. By occupying the glycine site without fully activating the channel, they potentially dampen excessive glutamatergic drive (excitotoxicity) while maintaining sufficient receptor function for survival—a "Goldilocks" effect similar to that of D-Cycloserine but with distinct lipophilic properties.

Future research should focus on 5-substituted thienylalanine derivatives to optimize the balance between affinity and intrinsic efficacy.

References

  • Leeson, P. D., & Iversen, L. L. (1994). The glycine site on the NMDA receptor: structure-activity relationships and therapeutic potential. Journal of Medicinal Chemistry, 37(24), 4053-4067. Link

  • McBain, C. J., & Mayer, M. L. (1994). N-methyl-D-aspartic acid receptor structure and function. Physiological Reviews, 74(3), 723-760. Link

  • Mothet, J. P., et al. (2000). D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor.[1] Proceedings of the National Academy of Sciences, 97(9), 4926-4931. Link

  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-496. Link

  • Kleckner, N. W., & Dingledine, R. (1988). Requirement for glycine in activation of NMDA-receptors expressed in Xenopus oocytes. Science, 241(4867), 835-837. Link

Sources

Comparative

Comparative Analysis: Cross-Reactivity and Specificity of D-3-Thienylalanine

Content Type: Technical Comparison Guide Subject: D-3-Thienylalanine (CAS: 13402-03-4) Audience: Medicinal Chemists, Peptide Scientists, and CMC Leads Executive Summary: The Bioisosteric Advantage D-3-Thienylalanine (D-3...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: D-3-Thienylalanine (CAS: 13402-03-4) Audience: Medicinal Chemists, Peptide Scientists, and CMC Leads

Executive Summary: The Bioisosteric Advantage

D-3-Thienylalanine (D-3-Thi) is not merely a structural analog of Phenylalanine (Phe); it is a high-fidelity bioisostere that introduces specific electronic divergences essential for modern peptide drug design. While it shares the aromatic topology of Phe, the incorporation of a thiophene ring creates an electron-rich


-system that enhances receptor binding affinity while simultaneously evading the proteolytic degradation pathways that limit the half-life of canonical L-amino acids.

This guide provides a rigorous analysis of D-3-Thi’s cross-reactivity profile, distinguishing its desirable cross-reactivity (receptor mimicry) from its analytical orthogonality (chromatographic separation) and metabolic inertness (enzymatic resistance).

Structural & Electronic Profiling

To understand cross-reactivity, one must first quantify the atomic mimicry. D-3-Thi replaces the benzyl side chain of Phenylalanine with a thiophene-3-yl methyl group.

Table 1: Physicochemical Comparison of D-3-Thienylalanine vs. Canonical Alternatives

FeatureD-3-ThienylalanineD-PhenylalanineL-HistidineImpact on Cross-Reactivity
Aromatic Ring Thiophene (5-membered)Benzene (6-membered)Imidazole (5-membered)Thiophene is smaller (Van der Waals volume) but electronically richer.
Electronic Nature

-Excessive (Electron Rich)

-Neutral

-Excessive (Basic)
Enhanced

-

stacking interactions with receptor pockets.
Hydrophobicity (LogP) ~1.8 (Est.)~2.1-3.2D-3-Thi is slightly less hydrophobic than Phe, aiding HPLC separation.
H-Bond Potential Sulfur (Weak Acceptor)NoneDonor/AcceptorSulfur atom allows unique non-covalent interactions not possible with Phe.
Mechanistic Diagram: Bioisosteric Divergence

The following diagram illustrates how D-3-Thi mimics Phenylalanine sterically to enter binding pockets but diverges metabolically to prevent degradation.

Bioisostere_Logic Substrate Peptide Substrate (Input) Phe L-Phenylalanine (Canonical) Substrate->Phe Thi D-3-Thienylalanine (Analog) Substrate->Thi Receptor Target Receptor (GnRH, etc.) Phe->Receptor Moderate Binding Protease Proteolytic Enzymes (Chymotrypsin/Pepsin) Phe->Protease High Recognition Thi->Receptor Enhanced Pi-Stacking (High Affinity) Thi->Protease Steric/Chiral Rejection (No Recognition) Response Therapeutic Effect Receptor->Response Degradation Rapid Hydrolysis (Inactive) Protease->Degradation

Caption: D-3-Thi exploits steric similarity for receptor binding while using chiral and electronic differences to evade proteolytic enzymes.

Analytical Cross-Reactivity: Chromatographic Specificity

A critical challenge in manufacturing D-3-Thi peptides (e.g., Ganirelix) is separating the D-3-Thi product from impurities like D-Phenylalanine (synthesis byproduct) or L-isomers (racemization).

Experimental Insight: Due to the sulfur atom's polarizability, D-3-Thi typically displays a distinct retention profile compared to Phe on C18 columns, but chiral resolution requires specific polysaccharide-based stationary phases.

Protocol: Chiral Purity & Separation
  • Objective: Quantify D-3-Thi purity in the presence of D-Phe and L-3-Thi contaminants.

  • Column: Chiralpak zwix(+) or Crownpak CR-I(+) (Crown ether based).

  • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water gradients.

  • Detection: UV at 235 nm (Thiophene absorption maximum is distinct from Benzene's 254 nm).

Table 2: Comparative HPLC Retention Profile (Representative Data)

AnalyteRetention Time (min)*Resolution Factor (

)
Detection Note
L-Phenylalanine 4.2-Baseline
D-Phenylalanine 6.8> 2.5 (vs L-Phe)Common impurity
L-3-Thienylalanine 8.5> 1.5 (vs D-Phe)Racemization product
D-3-Thienylalanine 11.2 > 3.0 (vs L-isomer) Target Peak

*Note: Data based on Crownpak CR(+) column elution order where D-isomers are generally more retained than L-isomers, and Thienylalanine is retained longer than Phenylalanine due to ring interaction with the crown ether.

Biological Cross-Reactivity: Receptor vs. Enzyme

The utility of D-3-Thi lies in its selective cross-reactivity . It must cross-react with the target receptor (mimicking Phe) but fail to cross-react with metabolic enzymes.

A. Receptor Cross-Reactivity (The "Good")

In Gonadotropin-Releasing Hormone (GnRH) antagonists like Cetrorelix and Ganirelix , D-3-Thi is used to replace Glycine or Phenylalanine.

  • Mechanism: The thiophene ring provides a slightly larger electron cloud than benzene. This allows for stronger Van der Waals contact and

    
    -
    
    
    
    T-shaped stacking with aromatic residues (Tyr/Trp) in the receptor pocket.
  • Data Support: Studies indicate that substitution with D-3-Thi often increases binding affinity (

    
    ) by 2-5 fold compared to D-Phe analogs due to these electronic effects.
    
B. Enzymatic Cross-Reactivity (The "Bad" - Avoided)
  • Proteases: Chymotrypsin cleaves peptide bonds at the C-terminus of aromatic residues (Phe, Trp, Tyr). However, it is highly stereospecific for L-isomers . The incorporation of D-3-Thi renders the peptide bond effectively invisible to chymotrypsin, extending plasma half-life from minutes (native GnRH) to hours/days (Antagonists).

  • tRNA Synthetases: D-3-Thi is orthogonal to the native translational machinery. Phenylalanyl-tRNA synthetase (PheRS) strictly recognizes L-Phe. This ensures D-3-Thi is not accidentally incorporated into host proteins, minimizing toxicity.

Workflow: Validating Specificity

The following workflow describes how to experimentally verify that D-3-Thi is functioning as a stable bioisostere.

Specificity_Protocol cluster_binding Step 1: Affinity Testing cluster_stability Step 2: Metabolic Stability Start Start: D-3-Thi Peptide Candidate Assay1 Competitive Binding Assay (vs. I-125 Ligand) Start->Assay1 Result1 Ki Determination Assay1->Result1 Assay2 Incubation with Liver Microsomes / Plasma Result1->Assay2 Analysis LC-MS/MS Quantification (% Remaining over Time) Assay2->Analysis Decision Is Ki < Native AND T 1/2 > Native? Analysis->Decision Pass PASS: High Specificity (Stable Antagonist) Decision->Pass Yes Fail FAIL: Low Affinity or Rapid Degradation Decision->Fail No

Caption: Validation workflow for confirming D-3-Thi enhances affinity without sacrificing stability.

References & Authoritative Sources
  • Bioisosteric Properties of Thienylalanine:

    • Concept: Replacement of phenyl rings with thiophene to improve lipophilicity and metabolic stability.

    • Source:

  • Clinical Application (GnRH Antagonists):

    • Context: Use of D-3-Thienylalanine in Ganirelix and Cetrorelix to prevent premature LH surges.

    • Source:

  • Metabolic Stability:

    • Mechanism: D-amino acids (including D-3-Thi) resistance to chymotrypsin-like proteolysis.

    • Source:

  • Analytical Separation (Chiral HPLC):

    • Methodology: Separation of amino acid enantiomers using crown ether and polysaccharide columns.

    • Source: (Adapted for Thienylalanine context).

Disclaimer: This guide is for research and development purposes. All protocols regarding D-3-Thienylalanine should be validated in-house using specific matrix controls.

Validation

Comparative Docking &amp; Molecular Dynamics Guide: Thiophene-Amino Acid Conjugates vs. Standard Kinase Inhibitors

Executive Summary This guide provides a technical comparative analysis of thiophene-based amino acid derivatives against standard clinical inhibitors (Erlotinib, Gefitinib, and Galloflavin). Focusing on molecular docking...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of thiophene-based amino acid derivatives against standard clinical inhibitors (Erlotinib, Gefitinib, and Galloflavin). Focusing on molecular docking and dynamic simulation data, we evaluate the efficacy of the thiophene scaffold as a bio-isostere for phenyl rings in drug design. Key findings indicate that specific thiophene-amino acid conjugates exhibit superior binding affinity (-5.58 to -9.2 kcal/mol) in EGFR^{WT} and EGFR^{T790M} pockets compared to first-generation tyrosine kinase inhibitors (TKIs), primarily due to enhanced sulfur-mediated hydrogen bonding and pi-cation interactions.

Introduction: The Thiophene Scaffold in Peptidomimetics

Thiophene, a five-membered sulfur-containing heterocycle, serves as a critical bio-isostere for the benzene ring in amino acid derivatives (e.g., phenylalanine analogs). Its electron-rich nature allows for unique


 stacking interactions and halogen-bond-like contacts that are absent in pure carbocyclic systems.

In the context of drug development, conjugating thiophene moieties with amino acid backbones aims to improve:

  • Lipophilicity: Enhancing membrane permeability.

  • Metabolic Stability: Reducing oxidative clearance compared to phenyl rings.

  • Binding Specificity: Targeting ATP-binding pockets in kinases (EGFR) and metabolic enzymes (LDH-A).

Methodological Framework: Self-Validating Docking Protocol

To ensure reproducibility and scientific integrity, the following protocol integrates rigid-body docking with induced-fit validation.

Computational Workflow

The following Graphviz diagram outlines the standardized workflow for comparative docking studies.

DockingWorkflow Start Target Selection (PDB Retrieval) LigandPrep Ligand Preparation (MMFF94 Force Field Protonation @ pH 7.4) Start->LigandPrep ProteinPrep Protein Preparation (Remove H2O, Fix Side Chains Protonate 3D) Start->ProteinPrep GridGen Grid Generation (Box: 20x20x20 Å Center: Co-crystal Ligand) LigandPrep->GridGen ProteinPrep->GridGen Docking Molecular Docking (Algorithm: Lamarckian GA / Triangle Matcher) GridGen->Docking Validation Validation (Redocking RMSD < 2.0 Å) Docking->Validation Validation->GridGen Fail (RMSD > 2.0 Å) Analysis Interaction Analysis (Binding Energy, H-Bonds, hydrophobic) Validation->Analysis Pass

Figure 1: Standardized molecular docking workflow ensuring RMSD validation before data extraction.

Protocol Specifics
  • Software: Molecular Operating Environment (MOE) 2022 / AutoDock Vina.

  • Force Field: MMFF94x (Merck Molecular Force Field) is preferred for small organic molecules like thiophene derivatives to accurately model bond lengths and angles involving sulfur.

  • Validation Criterion: The protocol is considered valid only if the re-docking of the native co-crystallized ligand yields a Root Mean Square Deviation (RMSD) of

    
    .
    

Comparative Analysis: Thiophene Derivatives vs. Standard Alternatives[1][2][3]

Case Study A: EGFR Kinase Inhibition (Anticancer)

Target: Epidermal Growth Factor Receptor (EGFR) - WT and T790M mutant.[1] Alternative Standard: Erlotinib (Tarceva).

Recent studies on thieno[2,3-b]thiophene derivatives have demonstrated that the sulfur atom contributes to a tighter fit in the ATP-binding pocket of EGFR compared to the quinazoline ring of Erlotinib.

Mechanistic Pathway

The thiophene derivatives intervene in the MAPK/ERK pathway by competing with ATP at the tyrosine kinase domain.

EGFRPathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS Thiophene Thiophene Inhibitor Thiophene->EGFR Competitive Inhibition ATP ATP ATP->EGFR Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 2: EGFR signaling cascade illustrating the competitive inhibition point of thiophene derivatives.

Quantitative Comparison Data

The following table summarizes docking scores and experimental IC50 values for a lead Thieno[2,3-b]thiophene derivative (Compound 2) versus Erlotinib.

MetricThiophene Derivative (Cmpd 2)Erlotinib (Standard)Interpretation
Docking Score (S) -5.58 kcal/mol -5.10 kcal/molThiophene derivative shows higher predicted affinity.
IC50 (MCF-7) 0.28 µM 0.32 µMSuperior potency in breast cancer cell lines.
IC50 (EGFR WT) 0.28 µM 0.32 µMComparable enzymatic inhibition.
Key Interactions H-bonds: Met793 , Lys745, Asp855H-bonds: Met793Thiophene scaffold enables additional H-bonds via side chains.
RMSD 1.18 Å0.85 ÅBoth within valid range (< 2.0 Å).

Data Source: Synthesized from comparative studies on Thieno[2,3-b]thiophene derivatives [1].

Causality: The superior performance of the thiophene derivative is attributed to the "Met793 hinge binding" capability, reinforced by the flexibility of the amino acid side chain which allows access to the hydrophobic back pocket (Gatekeeper residue T790), a feature often restricted in rigid quinazoline structures.

Case Study B: Lactate Dehydrogenase-A (LDH-A) Inhibition (Metabolic)

Target: Human LDH-A (Warburg Effect target). Alternative Standard: Galloflavin.[2]

Thiophene-based amino acid conjugates have been designed to mimic the pyruvate substrate structure while extending into the cofactor (NADH) binding site.

MetricThiophene-PyrimidinoneGalloflavin (Standard)Interpretation
MolDock Score -171.0 -127.0Significantly higher geometric fit for thiophene.
Binding Mode Competes with NADH Competes with PyruvateThiophene derivatives block cofactor recruitment.
H-Bond Donors 3 (Amino acid moiety)2Enhanced polar interactions with Arg171.

Data Source: Synthesis and Molecular Docking of New Thiophene Derivatives as LDH-A Inhibitors [2].

Critical Assessment & Limitations

While thiophene derivatives show promise, the following limitations must be accounted for in experimental design:

  • Scoring Function Bias: Sulfur atoms can sometimes be over-stabilized in standard force fields (like AMBER) due to high van der Waals radii parameters. It is crucial to use Quantum Mechanics/Molecular Mechanics (QM/MM) validation for final candidates.

  • Metabolic Toxicity: Unlike phenyl rings, thiophene rings can undergo bioactivation to reactive S-oxides or epoxides, potentially leading to idiosyncratic toxicity. Docking studies should be paired with in silico ADMET prediction (e.g., SwissADME) to filter out high-risk metabolites.

References

  • Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors. Source: PubMed / Bentham Science. URL:[Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Source: Frontiers in Cellular and Infection Microbiology. URL:[Link]

  • Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors. Source: ACS Omega / PMC. URL:[Link]

Sources

Comparative

Side-by-side comparison of D-3-Thienylalanine and other alanine derivatives

Topic: Side-by-side comparison of D-3-Thienylalanine and other alanine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In peptid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side-by-side comparison of D-3-Thienylalanine and other alanine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In peptide drug design, the substitution of canonical Phenylalanine (Phe) with heteroaryl analogues is a primary strategy to modulate potency, metabolic stability, and receptor selectivity. D-3-Thienylalanine (D-3-Thi) represents a sophisticated bioisostere that bridges the gap between the steric bulk of phenylalanine and the unique electronic properties of the thiophene ring.

This guide provides a side-by-side technical analysis of D-3-Thienylalanine against its positional isomer D-2-Thienylalanine (D-2-Thi) and the parent D-Phenylalanine (D-Phe) . It focuses on the structural nuances, electronic vectors, and critical solid-phase peptide synthesis (SPPS) protocols required to utilize these building blocks effectively.

Physicochemical & Structural Comparison

The distinction between the 2-thienyl and 3-thienyl isomers is not merely semantic; it fundamentally alters the vector of the side chain and the electronic presentation to the receptor.

Side-by-Side Property Matrix
FeatureD-Phenylalanine (D-Phe) D-2-Thienylalanine (D-2-Thi) D-3-Thienylalanine (D-3-Thi)
Structure Benzene ringThiophene (attached at C2)Thiophene (attached at C3)
Molecular Weight 165.19 g/mol 171.22 g/mol 171.22 g/mol
Electronic Nature Neutral aromaticElectron-rich (

-excessive)
Electron-rich (

-excessive)
Dipole Moment Non-polar (Symmetric)Strong dipole (S atom adjacent)Moderate dipole (S atom distal)
Steric Geometry Bond angles ~120°C-S-C angle ~92° (distorted)C-C-C angle closer to 120°
Bioisosterism Parent Standard"Classical" isostere"Geometric" isostere (Better mimic)
Oxidation Risk LowHigh (S-oxidation)High (S-oxidation)
Metabolic Stability Susceptible to ring hydroxylationSusceptible to S-oxidationSusceptible to S-oxidation
The "Geometric Isostere" Advantage

While 2-Thienylalanine is more commonly encountered (e.g., in the Guthrie test as a Phe antagonist), 3-Thienylalanine is often the superior structural mimic for Phenylalanine.

  • Vector Alignment: In D-3-Thi, the connection to the alanine backbone is at the 3-position. The bond angles at this carbon are closer to the 120° geometry of benzene. In contrast, the 2-position of thiophene is flanked by the sulfur atom (bond angle ~92°), which can alter the side-chain projection angle significantly.

  • Electronic Probe: The sulfur atom acts as a specific electronic perturbation.[1] By switching from 2-Thi to 3-Thi, researchers can rotate the dipole vector of the ring without changing the steric bulk, allowing for precise mapping of receptor electrostatic requirements.

Application in Drug Design
Bioisosterism & Receptor Binding

Replacing D-Phe with D-3-Thi introduces a "soft" heteroatom (Sulfur) into the hydrophobic pocket.

  • Pi-Stacking: The thiophene ring is electron-rich (pi-excessive) compared to benzene. This enhances cation-

    
     interactions with receptor residues like Lysine or Arginine.
    
  • Lipophilicity: Thienylalanine is generally more lipophilic than Phenylalanine, potentially improving membrane permeability.

Proteolytic Stability (The "D" Effect)

The use of the D-enantiomer (D-3-Thi) provides a dual mechanism for stability:

  • Backbone Resistance: D-amino acids disrupt the hydrogen bonding network required by proteases (like chymotrypsin) to cleave the peptide bond.

  • Side-Chain Resistance: The thiophene ring is resistant to the standard aromatic hydroxylation pathways that degrade Phenylalanine, although it introduces a new susceptibility to S-oxidation (managed by formulation).

BioisostereLogic Phe Phenylalanine (Benzene Ring) Thi3 3-Thienylalanine (S at Meta position) Phe->Thi3 Best Steric Match Target Receptor Binding Pocket (Hydrophobic/Pi-Stacking) Phe->Target Standard Fit Neutral Pi-Cloud Thi2 2-Thienylalanine (S at Ortho position) Thi2->Thi3 Dipole Rotation Thi2->Target Altered Geometry High Electron Density Thi3->Target Iso-Geometric Fit Modified Dipole Vector

Figure 1: Structural logic for selecting 3-Thienylalanine. Note that 3-Thi preserves the geometry of Phe better than 2-Thi while offering the electronic benefits of the thiophene ring.

Experimental Protocols: Solid Phase Peptide Synthesis (SPPS)

Integrating D-3-Thienylalanine into SPPS requires specific precautions due to the electron-rich thiophene ring. It is sensitive to alkylation (by carbocations during cleavage) and oxidation .[2]

Protocol 1: Coupling & Deprotection
  • Coupling Reagents: Standard DIC/Oxyma or HBTU/DIPEA protocols work well. The steric bulk is comparable to Phe, so extended coupling times are rarely needed.

  • Fmoc Deprotection: Standard 20% Piperidine in DMF.[3]

  • Racemization Control: Use "soft" bases like Collidine if using pre-activation, though D-3-Thi is less prone to racemization than Phenylglycine.

Protocol 2: Critical Cleavage Cocktail (The "Scavenger" Rule)

The thiophene ring is highly nucleophilic. During TFA cleavage, carbocations (e.g., from t-Butyl, Trityl groups) will attack the thiophene ring (Friedel-Crafts alkylation) if not scavenged aggressively.

Recommended Cocktail (Reagent K modified):

  • TFA: 82.5%

  • Phenol: 5% (Critical for aromatic protection)

  • Thioanisole: 5% (Accelerates removal of Pbf/Trt)

  • Water: 5%

  • EDT (Ethanedithiol): 2.5% (Essential scavenger for thiophene protection)

Note: Avoid Triisopropylsilane (TIS) as the sole scavenger if you have high Trityl loads; EDT is superior for protecting electron-rich heteroaromatics.

Protocol 3: Oxidative Stability Check

Thienylalanine can oxidize to the sulfoxide (


) or sulfone (

) forms.
  • Avoid: Sodium periodate or hydrogen peroxide in any post-synthesis workup.

  • Monitor: In HPLC, the oxidized byproduct typically elutes earlier (more polar) than the parent peptide.

  • Storage: Store lyophilized peptides under Argon at -20°C.

SPPS_Workflow Start Resin Loading (Fmoc-D-3-Thi-OH) Coupling Coupling Cycle (DIC/Oxyma) Start->Coupling Deprotect Fmoc Removal (20% Piperidine) Coupling->Deprotect Deprotect->Coupling Next AA Critical CRITICAL STEP: Cleavage from Resin Deprotect->Critical Sequence Complete Scavenger Scavenger Cocktail (TFA + Phenol + EDT) Critical->Scavenger Must Include EDT/Phenol Risk Risk: Thiophene Alkylation (Irreversible Modification) Scavenger->Risk If Scavenger Low Final Purified Peptide (D-3-Thi Intact) Scavenger->Final Optimized

Figure 2: SPPS Workflow highlighting the critical control point at the cleavage stage to prevent thiophene modification.

References
  • PubChem. (2025).[4] 3-Thienylalanine Compound Summary. National Library of Medicine. [Link]

  • University of California, Irvine. (2020). Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Nowick Laboratory Protocols. [Link]

  • DrugBank Online. (2025). Ganirelix: Pharmacology and Structure. (Demonstrating use of heteroaryl alanines in GnRH antagonists). [Link]

  • Beilstein Journal of Organic Chemistry. (2018). (Bio)isosteres of ortho- and meta-substituted benzenes. (Geometric comparison of benzene and bioisosteres). [Link]

Sources

Validation

Validating Target Engagement of D-3-Thienylalanine-Based Ligands: A Comparative Guide

In the landscape of modern drug discovery, confirming that a therapeutic candidate physically interacts with its intended molecular target within a complex biological system is a critical milestone.[1][2] This process, k...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, confirming that a therapeutic candidate physically interacts with its intended molecular target within a complex biological system is a critical milestone.[1][2] This process, known as target engagement, provides essential evidence for a drug's mechanism of action and is a key determinant of its potential efficacy and safety.[2] For researchers working with novel scaffolds such as D-3-Thienylalanine-based ligands, robust and quantitative validation of target engagement is paramount. This guide provides an in-depth comparison of established methodologies, offering the theoretical underpinnings, practical protocols, and critical considerations necessary for selecting the most appropriate assay for your research needs.

The Imperative of Target Engagement Validation

The journey from a promising hit compound to a clinical candidate is fraught with challenges, a significant portion of which can be attributed to a lack of confirmed target engagement in a physiologically relevant context.[3] Early and rigorous validation of the physical interaction between a ligand and its target protein can mitigate risks, focus resources on the most promising chemical matter, and accelerate the drug discovery pipeline.[4][5] D-3-Thienylalanine, a non-canonical amino acid, is an increasingly popular building block in medicinal chemistry. Its unique structural and electronic properties can impart favorable characteristics to a ligand, but also necessitate a thorough investigation of its binding interactions. This guide will explore and compare several state-of-the-art techniques to achieve this.

A Multi-faceted Approach: From Biophysics to Cellular Context

A comprehensive understanding of target engagement requires a multi-pronged approach, employing techniques that span from purified protein systems to intact cells. This guide will focus on a selection of powerful, label-free methods that provide direct evidence of binding:

  • Biophysical Methods: These techniques probe the physical consequences of ligand binding to a purified target protein.

    • Surface Plasmon Resonance (SPR): For real-time kinetic analysis.

    • Isothermal Titration Calorimetry (ITC): For a complete thermodynamic profile.

  • Cellular Methods: These assays confirm target engagement within the complex milieu of a living cell.

    • Cellular Thermal Shift Assay (CETSA®): To assess ligand-induced protein stabilization in situ.

The following sections will delve into the principles, protocols, and comparative advantages of each of these techniques.

Biophysical Assays: Quantifying the Molecular Handshake

Biophysical assays are indispensable for the initial characterization of a ligand-target interaction.[] They provide precise, quantitative data on binding affinity, kinetics, and thermodynamics in a controlled, cell-free environment.[][7]

Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics

SPR is a powerful optical technique for studying biomolecular interactions in real time without the need for labels.[8][9] It measures changes in the refractive index at the surface of a sensor chip where one binding partner (the ligand or, more commonly, the target protein) is immobilized.[8][10]

SPR is the gold standard for determining the kinetics of a binding event—the association (k_on) and dissociation (k_off) rates.[11] This information is critical for understanding the residence time of a drug on its target, a parameter that often correlates better with in vivo efficacy than simple binding affinity (K_D).

Experimental Workflow: SPR

SPR_Workflow cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis p1 Immobilize Target Protein on Sensor Chip r1 Flow Ligand over Sensor Surface p1->r1 p2 Prepare Serial Dilutions of D-3-Thienylalanine Ligand p2->r1 r2 Monitor Refractive Index Change (Response Units) r1->r2 Binding r3 Regenerate Sensor Surface r2->r3 Dissociation a1 Generate Sensorgrams r2->a1 r3->r1 Next Concentration a2 Fit Data to Kinetic Model a1->a2 a3 Determine ka, kd, and KD a2->a3

Caption: Workflow for an SPR experiment to determine binding kinetics.

  • Immobilization of the Target Protein:

    • Select a sensor chip compatible with your protein (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Preparation:

    • Prepare a stock solution of the D-3-Thienylalanine-based ligand in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the ligand in the running buffer (e.g., HBS-EP+). It is crucial to maintain a constant, low percentage of the organic solvent across all dilutions to minimize bulk refractive index effects.

  • Binding Analysis:

    • Equilibrate the system by flowing running buffer over the sensor surface until a stable baseline is achieved.

    • Inject the ligand dilutions sequentially, from the lowest to the highest concentration, over the immobilized target protein.

    • Include a buffer-only injection (blank) for double referencing.

    • After each ligand injection, allow for a dissociation phase where only running buffer flows over the surface.

  • Data Analysis:

    • Subtract the response from the reference flow cell and the blank injection to correct for non-specific binding and bulk refractive index changes.

    • The resulting sensorgrams are then globally fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).[12]

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[13][14] This allows for the determination of all binding parameters in a single experiment: the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15][16]

Understanding the thermodynamic drivers of binding (whether the interaction is enthalpy-driven, entropy-driven, or both) provides invaluable insights for lead optimization.[16] For instance, a favorable enthalpic contribution often indicates strong hydrogen bonding and van der Waals interactions, which can be rationally improved through structural modifications.

Experimental Workflow: ITC

ITC_Workflow cluster_prep Preparation cluster_run ITC Titration cluster_analysis Data Analysis p1 Place Target Protein in Sample Cell r1 Inject Ligand into Sample Cell p1->r1 p2 Load D-3-Thienylalanine Ligand into Syringe p2->r1 r2 Measure Heat Change r1->r2 r3 Repeat Injections until Saturation r2->r3 a1 Integrate Injection Peaks r2->a1 r3->r1 a2 Plot Heat Change vs. Molar Ratio a1->a2 a3 Fit Data to Binding Model a2->a3 a4 Determine KD, n, ΔH, and ΔS a3->a4

Caption: Workflow for an ITC experiment to determine binding thermodynamics.

  • Sample Preparation:

    • Dialyze the purified target protein and the D-3-Thienylalanine-based ligand against the same buffer to minimize heats of dilution.

    • Thoroughly degas all solutions to prevent air bubbles in the calorimeter.

    • Accurately determine the concentrations of the protein and ligand solutions.

  • Instrument Setup:

    • Load the target protein into the sample cell and the ligand into the injection syringe. The ligand concentration should typically be 10-20 times that of the protein.

    • Allow the system to equilibrate to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • The heat change associated with each injection is measured relative to a reference cell.

    • Continue the injections until the binding sites on the protein are saturated, and the heat of injection is equivalent to the heat of dilution.

  • Data Analysis:

    • The raw data, a series of peaks corresponding to each injection, is integrated to determine the heat change per injection.

    • These integrated heats are plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to extract the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K_A), where K_A = 1/K_D.[16]

Cellular Assays: Confirming Engagement in a Physiological Context

While biophysical assays provide high-quality data on purified components, they do not account for factors such as cell permeability, intracellular target concentration, and the presence of competing endogenous ligands.[3] Cellular target engagement assays bridge this gap.[1][4]

Cellular Thermal Shift Assay (CETSA®): A Measure of In-Cell Stability

CETSA® is a powerful technique for assessing target engagement in intact cells or tissue samples.[17][18] The principle is based on the ligand-induced thermal stabilization of the target protein.[17][18] When a ligand binds to its target, the resulting complex is often more resistant to thermal denaturation.[18]

CETSA® provides direct evidence that a compound not only enters the cell but also binds to its intended target in the native cellular environment.[17][19] This is a critical step in validating the biological relevance of a ligand and can help to deconvolute complex cellular phenotypes.[4]

Experimental Workflow: CETSA®

CETSA_Workflow cluster_prep Cell Treatment cluster_run Thermal Challenge & Lysis cluster_analysis Detection & Analysis p1 Treat Intact Cells with D-3-Thienylalanine Ligand r1 Heat Cell Suspensions at Different Temperatures p1->r1 p2 Include Vehicle Control p2->r1 r2 Lyse Cells r1->r2 r3 Separate Soluble and Precipitated Proteins r2->r3 a1 Quantify Soluble Target Protein (e.g., Western Blot) r3->a1 a2 Plot Soluble Protein vs. Temperature a1->a2 a3 Determine Thermal Shift (ΔTm) a2->a3

Caption: Workflow for a CETSA® experiment to measure in-cell target engagement.

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with the D-3-Thienylalanine-based ligand at the desired concentration(s) for a specified time. Include a vehicle-only control (e.g., DMSO).

  • Thermal Challenge:

    • Harvest the treated cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a fixed duration (e.g., 3 minutes). This is typically done using a thermal cycler.

  • Lysis and Fractionation:

    • Lyse the cells, for example, by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.[20]

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a specific detection method, such as Western blotting or an immunoassay.[18][21]

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and ligand-treated samples.

    • The shift in the melting temperature (ΔT_m) between the two curves provides a quantitative measure of target engagement.[19] An isothermal dose-response format can also be used, where cells are treated with varying ligand concentrations and heated at a single, fixed temperature to determine an EC50 for target engagement.[19]

Comparative Analysis: Choosing the Right Tool for the Job

The choice of target engagement assay depends on the stage of the drug discovery project, the specific questions being asked, and the available resources.[2][5]

Technique Principle Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingk_a, k_d, K_DReal-time, label-free, high sensitivity, provides kinetic data.[8]Requires protein immobilization which can affect activity, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures heat change upon bindingK_D, n, ΔH, ΔSLabel-free, in-solution, provides a complete thermodynamic profile.[][15]Lower throughput, requires larger amounts of protein, sensitive to buffer mismatches.[2]
Cellular Thermal Shift Assay (CETSA®) Ligand-induced thermal stabilizationΔT_m, cellular EC50Measures engagement in intact cells, label-free, reflects physiological conditions.[17][18]Lower throughput for traditional Western blot readout, requires a specific antibody, not all proteins show a thermal shift.

Conclusion: An Integrated and Validated Approach

Validating the target engagement of D-3-Thienylalanine-based ligands is not a one-size-fits-all endeavor. A strategic and integrated approach, leveraging the strengths of different methodologies, is essential for building a robust and compelling data package. Initial characterization with biophysical techniques like SPR and ITC provides a deep understanding of the molecular recognition event, quantifying the affinity, kinetics, and thermodynamic forces driving the interaction. Subsequently, confirming these findings in a cellular context with an assay like CETSA® provides the crucial link between biochemical potency and physiological relevance. By judiciously applying these powerful techniques, researchers can confidently advance their most promising D-3-Thienylalanine-based candidates toward the next phase of drug development.

References

  • Vertex AI Search. Isothermal titration calorimetry in drug discovery - PubMed.
  • American Laboratory.
  • Aragen Bioscience. Binding Affinity and Kinetics by SPR.
  • Reaction Biology. ITC Assay Service for Drug Discovery.
  • PMC. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • PubMed. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • PMC. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research.
  • TA Instruments. Isothermal Titration Calorimetry (ITC)
  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay.
  • Oreate AI. Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology.
  • Frontiers. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design.
  • BOC Sciences.
  • Portland Press. A beginner's guide to surface plasmon resonance | The Biochemist.
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Eurofins DiscoverX. Critical Needs in Cellular Target Engagement.
  • PMC - NIH. Target Engagement Assays in Early Drug Discovery.
  • YouTube. InCELL Compound-Target Engagement Assays for Drug Discovery.
  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.
  • ICE Bioscience. Biophysical Assays: Overview.
  • Cre
  • SciSpace.
  • NCBI - NIH.
  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery.
  • Wikipedia. Enzyme assay.
  • Selvita. A Practical Guide to Target Engagement Assays.
  • Taylor & Francis Online. Full article: Application of the Cellular Thermal Shift Assay (CETSA)
  • SciLifeLab. Probing intracellular target engagement in live cells.
  • Drug Target Review.
  • NCBI Bookshelf - NIH. Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • BellBrook Labs.

Sources

Safety & Regulatory Compliance

Safety

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid proper disposal procedures

Topic: (R)-2-Amino-3-(thiophen-3-yl)propanoic acid Proper Disposal Procedures Executive Summary Effective disposal of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid requires strict adherence to protocols designed for sulfur...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-2-Amino-3-(thiophen-3-yl)propanoic acid Proper Disposal Procedures

Executive Summary

Effective disposal of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid requires strict adherence to protocols designed for sulfur-containing organic compounds. The primary safety objective is to prevent the release of toxic sulfur oxides (


) and nitrogen oxides (

) during thermal destruction. Do not dispose of this compound down the drain. The mandatory disposal method is high-temperature incineration equipped with exhaust gas scrubbing.

Chemical Profile & Hazard Assessment

Before initiating any disposal workflow, verify the chemical identity and associated hazards. This compound is an amino acid analog where the phenyl ring is replaced by a thiophene moiety, introducing specific combustion hazards.

Physicochemical & Safety Data
ParameterSpecification
Chemical Name (R)-2-Amino-3-(thiophen-3-yl)propanoic acid
Synonyms 3-(3-Thienyl)-D-alanine; 3-Thienyl-D-alanine
CAS Number 152612-26-5 (HCl salt) / 130722-19-3 (Free base)
Formula

Molecular Weight 171.22 g/mol
Physical State Solid (White to off-white powder)
Primary Hazards Irritant (Skin/Eye/Respiratory), Harmful if swallowed
Combustion Byproducts Sulfur oxides (

), Nitrogen oxides (

), Carbon monoxide
GHS Hazard Classification[2][3][4][5][6]
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][4][5][2][3]

  • H319: Causes serious eye irritation.[1][4][5][2][6]

  • H335: May cause respiratory irritation.[1][4][2][3]

Pre-Disposal Treatment & Segregation

Proper segregation is the first line of defense against accidental chemical reactions in waste streams.

  • Segregation Class: Organic Solids (Sulfur-Containing) .

  • Incompatibilities: Strictly segregate from Strong Oxidizing Agents (e.g., Nitric acid, Perchlorates, Permanganates). The thiophene ring is electron-rich and can react vigorously with oxidizers.

  • Labeling: Waste containers must be clearly labeled with the full chemical name (no abbreviations) and the hazard warning: "Organic Waste - Contains Sulfur - Toxic Combustion Products."

Disposal Workflows

The following protocols define the standard operating procedures for solid and liquid waste streams.

Protocol A: Solid Waste Disposal (Primary Method)
  • Applicability: Expired pure substance, contaminated gloves, weighing boats, and filter paper.

  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jars.

  • Procedure:

    • Collect solid waste in the designated container.

    • Do not compact the waste to avoid aerosol generation.

    • Seal the container tightly.[2][6]

    • Disposal Path: Transfer to a licensed chemical waste facility for incineration with afterburner and scrubber .

    • Technical Insight: The scrubber is non-negotiable. Burning thiophene derivatives releases sulfur dioxide (

      
      ), a severe respiratory irritant and precursor to acid rain. Standard lab incinerators without scrubbers are insufficient.
      
Protocol B: Liquid Waste (Solutions)
  • Applicability: Reaction mixtures, mother liquors, or dissolved samples.[7]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream (e.g., non-halogenated vs. halogenated).

  • Procedure:

    • If the solvent is combustible (e.g., Methanol, Ethanol), collect in "Flammable Organic Waste."

    • If in aqueous solution: Do not adjust pH and pour down the drain. The thiophene moiety is stable and toxic to aquatic life. Collect as "Aqueous Hazardous Waste."

    • Disposal Path: Incineration.

Disposal Decision Tree

WasteDisposal Start Waste Generation: (R)-2-Amino-3-(thiophen-3-yl)propanoic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Segregation Segregate from Oxidizers Solid->Segregation SolventCheck Solvent Type? Liquid->SolventCheck OrgSolvent Organic Solvent SolventCheck->OrgSolvent Flammable AqSolvent Aqueous Solution SolventCheck->AqSolvent Water-based OrgSolvent->Segregation AqSolvent->Segregation Container Pack in HDPE/Glass Label: 'Sulfur-Containing Organic' Segregation->Container Disposal High-Temp Incineration (w/ Scrubber for SOx) Container->Disposal

Figure 1: Decision matrix for the segregation and disposal of thiophene-based amino acid waste.

Regulatory Compliance (RCRA & EPA)

While (R)-2-Amino-3-(thiophen-3-yl)propanoic acid is not explicitly listed as a "P" or "U" listed waste under the Resource Conservation and Recovery Act (RCRA), it must be managed as hazardous waste due to its toxicity and chemical properties.

  • Waste Classification:

    • If mixed with flammable solvents: D001 (Ignitable) .

    • If pure: Classify as Non-Regulated Chemical Waste but manage as Hazardous due to "Stench" and potential toxicity.

  • Generator Responsibility: The waste generator is liable for the waste "from cradle to grave." Ensure your waste contractor certifies incineration capabilities for sulfur-bearing compounds.

Emergency Procedures

Accidental Release (Spill)
  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a P95/N95 dust mask if powder is airborne.

  • Containment: Cover the spill with a dry lime, sand, or soda ash mixture to minimize dust.

  • Cleanup: Sweep up carefully (avoid raising dust) and place in a closed container for disposal.[4] Ventilate the area and wash the spill site with soap and water.[5]

Fire Fighting Measures
  • Extinguishing Media: Water spray, carbon dioxide (

    
    ), dry chemical powder, or appropriate foam.[6]
    
  • Specific Hazards: Fire will produce irritating, corrosive, and/or toxic gases (

    
    , 
    
    
    
    ).
  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) to prevent inhalation of sulfur dioxide.

References

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: (R)-2-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride. Retrieved from

  • Thermo Fisher Scientific. (2024).[2] Safety Data Sheet: Thiophene-containing Amino Acids. Retrieved from

  • U.S. Environmental Protection Agency (EPA). RCRA Waste Codes and Orientation Manual. Retrieved from

  • PubChem. Compound Summary: 3-(3-Thienyl)-D-alanine. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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